molecular formula C38H66N7O17P3S B15599528 (E)-isoheptadec-2-enoyl-CoA

(E)-isoheptadec-2-enoyl-CoA

Número de catálogo: B15599528
Peso molecular: 1018.0 g/mol
Clave InChI: VBRJJZPJXKSQLS-ISKWTRNVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-isoheptadec-2-enoyl-CoA is a methyl-branched fatty acyl-CoA obtained from the formal condensation of the thiol group of coenzyme A with the carboxy group of (E)-isoheptadec-2-enoic acid. It is a long-chain fatty acyl-CoA, a methyl-branched fatty acyl-CoA, an 11,12-saturated fatty acyl-CoA, a trans-2-enoyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of an this compound(4-).

Propiedades

Fórmula molecular

C38H66N7O17P3S

Peso molecular

1018.0 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-15-methylhexadec-2-enethioate

InChI

InChI=1S/C38H66N7O17P3S/c1-26(2)16-14-12-10-8-6-5-7-9-11-13-15-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h15,17,24-27,31-33,37,48-49H,5-14,16,18-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/b17-15+/t27-,31-,32-,33+,37-/m1/s1

Clave InChI

VBRJJZPJXKSQLS-ISKWTRNVSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on (E)-isoheptadec-2-enoyl-CoA: Structure, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-isoheptadec-2-enoyl-CoA is a long-chain, branched-chain fatty acyl-coenzyme A thioester. Its structure, characterized by a 17-carbon iso-fatty acid backbone with a trans double bond at the C2 position, suggests its involvement in fatty acid metabolism, particularly in the pathways of branched-chain fatty acid degradation or biosynthesis. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview of its chemical structure, predicted properties, and its putative role in biological systems based on the known metabolism of similar lipid molecules. This document also outlines generalized experimental protocols for the synthesis and analysis of long-chain fatty acyl-CoAs that are applicable to this compound.

Chemical Structure and Identification

This compound is systematically named S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-15-methylhexadec-2-enethioate. The "iso" designation refers to the methyl branch at the antepenultimate (n-2) carbon of the fatty acyl chain.

The structure consists of two main components:

  • Coenzyme A (CoA): A complex molecule that acts as a carrier for the acyl group.

  • (E)-isoheptadec-2-enoic acid: A 17-carbon branched-chain unsaturated fatty acid.

structure cluster_CoA Coenzyme A cluster_acyl (E)-isoheptadec-2-enoyl Group Adenine Adenine Ribose3P Ribose-3'-phosphate Adenine->Ribose3P P1 P Ribose3P->P1 5' P2 P P1->P2 Pantothenic_acid Pantothenic Acid P2->Pantothenic_acid P3 P Cysteamine Cysteamine Pantothenic_acid->Cysteamine Thioester S Cysteamine->Thioester Thioester bond Carbonyl C=O Thioester->Carbonyl DoubleBond C=C (trans) Carbonyl->DoubleBond AlkylChain (CH2)11 DoubleBond->AlkylChain IsoBranch CH(CH3)2 AlkylChain->IsoBranch

Figure 1: Chemical structure of this compound.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C38H66N7O17P3SPubChem
Molecular Weight 1017.9 g/mol PubChem
Monoisotopic Mass 1017.34485 DaPubChem
XlogP3 1.8PubChem
Hydrogen Bond Donor Count 13PubChem
Hydrogen Bond Acceptor Count 24PubChem
Rotatable Bond Count 31PubChem
Exact Mass 1017.34485 DaPubChem
Topological Polar Surface Area 412 ŲPubChem
Heavy Atom Count 66PubChem
Formal Charge 0PubChem
Complexity 1990PubChem

Putative Biological Role and Signaling Pathways

This compound, as a branched-chain fatty acyl-CoA, is likely an intermediate in the metabolism of branched-chain fatty acids.[1] These pathways are crucial for the breakdown of dietary branched-chain fatty acids, such as those derived from phytanic acid.[2]

Branched-Chain Fatty Acid β-Oxidation

Unlike straight-chain fatty acids, the metabolism of branched-chain fatty acids requires additional enzymatic steps to handle the methyl branches. This compound would be a substrate for enzymes in the β-oxidation pathway. The trans-double bond at the C2 position is a key feature for the subsequent hydration step catalyzed by enoyl-CoA hydratase.

BCF_oxidation Isoheptadecanoyl_CoA iso-Heptadecanoyl-CoA E_isoheptadec_2_enoyl_CoA This compound Isoheptadecanoyl_CoA->E_isoheptadec_2_enoyl_CoA FAD -> FADH2 Hydroxy_isoheptadecanoyl_CoA 3-Hydroxy-isoheptadecanoyl-CoA E_isoheptadec_2_enoyl_CoA->Hydroxy_isoheptadecanoyl_CoA H2O Keto_isoheptadecanoyl_CoA 3-Keto-isoheptadecanoyl-CoA Hydroxy_isoheptadecanoyl_CoA->Keto_isoheptadecanoyl_CoA NAD+ -> NADH Propionyl_CoA Propionyl-CoA Keto_isoheptadecanoyl_CoA->Propionyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Keto_isoheptadecanoyl_CoA->Acetyl_CoA (n cycles) ACAD Acyl-CoA Dehydrogenase ACAD->Isoheptadecanoyl_CoA ECH Enoyl-CoA Hydratase ECH->E_isoheptadec_2_enoyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase HADH->Hydroxy_isoheptadecanoyl_CoA Thiolase β-Ketothiolase Thiolase->Keto_isoheptadecanoyl_CoA

Figure 2: Putative role in branched-chain fatty acid β-oxidation.

Experimental Protocols

Specific experimental protocols for this compound are not available in the literature. However, established methods for the synthesis and analysis of other long-chain fatty acyl-CoAs can be adapted.

General Protocol for the Synthesis of Long-Chain Fatty Acyl-CoA

This protocol is a generalized procedure for the enzymatic synthesis of fatty acyl-CoAs.

Materials:

  • (E)-isoheptadec-2-enoic acid

  • Coenzyme A (lithium salt)

  • Acyl-CoA synthetase (from Pseudomonas sp. or similar)

  • ATP (disodium salt)

  • MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Dithiothreitol (DTT)

Procedure:

  • Preparation of Fatty Acid Solution: Dissolve (E)-isoheptadec-2-enoic acid in a minimal amount of ethanol (B145695) or DMSO.

  • Reaction Mixture: In a reaction vessel, combine potassium phosphate buffer, MgCl₂, ATP, DTT, and Coenzyme A.

  • Initiation: Add the fatty acid solution and acyl-CoA synthetase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C with gentle agitation for 2-4 hours.

  • Quenching: Stop the reaction by adding an equal volume of isopropanol (B130326) or by acidifying the mixture.

  • Purification: The product can be purified using solid-phase extraction (SPE) with a C18 cartridge or by reverse-phase HPLC.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of fatty acyl-CoAs.[3][4][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Reversed-phase C18 or C8 column

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

General LC-MS/MS Parameters:

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid or 10 mM ammonium acetate

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the compound of interest.

  • Ionization Mode: Positive ESI is often used for the detection of acyl-CoAs.

  • MS/MS Transition: For quantification, multiple reaction monitoring (MRM) is employed. The precursor ion would be the [M+H]⁺ of this compound, and the product ion would be a characteristic fragment, often corresponding to the loss of the acyl chain or a part of the CoA molecule.

LCMS_workflow Sample Biological Sample or Synthesis Product Extraction Solid-Phase Extraction Sample->Extraction Extraction->Sample Cleanup HPLC Reversed-Phase HPLC/UPLC Extraction->HPLC HPLC->Extraction Separation ESI Electrospray Ionization HPLC->ESI ESI->HPLC Ionization MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 MS1->ESI m/z Filtering CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID CID->MS1 Fragmentation MS2 Quadrupole 3 (Product Ion Detection) CID->MS2 MS2->CID m/z Filtering Data Data Analysis MS2->Data Data->MS2 Quantification

Figure 3: General workflow for the analysis of acyl-CoAs by LC-MS/MS.

Conclusion

This compound is a branched-chain unsaturated fatty acyl-CoA for which there is limited specific experimental data. Based on its structure, it is predicted to be an intermediate in the β-oxidation of iso-heptadecanoic acid. The information and protocols provided in this guide, derived from closely related molecules, offer a solid foundation for researchers and drug development professionals to design experiments for the synthesis, analysis, and investigation of the biological significance of this and other rare long-chain fatty acyl-CoAs. Further research is warranted to elucidate its precise metabolic fate and regulatory functions.

References

The Metabolic Crossroads: An In-depth Technical Guide to the Role of (E)-isoheptadec-2-enoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-isoheptadec-2-enoyl-CoA, a C17 iso-branched monounsaturated fatty acyl-CoA, represents a fascinating yet understudied molecule at the intersection of branched-chain and unsaturated fatty acid metabolism. While direct research on this specific intermediate is sparse, its structural characteristics allow for a well-grounded hypothesis regarding its metabolic fate. This technical guide synthesizes the current understanding of the enzymatic machinery and metabolic pathways likely involved in the biosynthesis and degradation of this compound. We will delve into the theoretical metabolic pathways, present illustrative quantitative data, detail relevant experimental protocols for studying its metabolism, and provide visual representations of the core concepts to facilitate a deeper understanding for researchers in lipidomics and drug development.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups along their acyl chain. Predominantly found in bacteria, ruminant fats, and certain marine organisms, BCFAs play crucial roles in maintaining membrane fluidity and have been implicated in various physiological and pathophysiological processes. Iso-fatty acids, which have a methyl branch on the antepenultimate carbon, are primarily derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine. The introduction of a double bond, as seen in this compound, adds another layer of complexity to their metabolism, requiring the coordinated action of enzymes from both unsaturated and branched-chain fatty acid oxidation pathways. Understanding the metabolism of such hybrid molecules is critical for a comprehensive view of lipid metabolism and may unveil novel therapeutic targets.

Hypothesized Metabolic Role of this compound

Based on its structure, this compound is most plausibly an intermediate in the mitochondrial β-oxidation of a longer-chain iso-branched fatty acid, specifically iso-heptadecanoic acid (15-methylhexadecanoic acid). The "trans-2-enoyl" configuration is the canonical intermediate generated during the first step of each β-oxidation cycle.

Biosynthesis of the Precursor, Iso-Heptadecanoic Acid

The journey begins with the BCAA leucine, which is converted to isovaleryl-CoA. This serves as a primer for fatty acid synthase, which then adds malonyl-CoA units to elongate the chain, ultimately forming iso-heptadecanoic acid.

β-Oxidation Pathway of Iso-Heptadecanoic Acid

Once synthesized, iso-heptadecanoic acid is activated to isoheptadecanoyl-CoA and transported into the mitochondria for β-oxidation. The process for an odd-chain iso-BCFA would proceed as follows:

  • Dehydrogenation: Isoheptadecanoyl-CoA is oxidized by an acyl-CoA dehydrogenase (ACAD) to form a trans-2-enoyl-CoA intermediate.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened iso-acyl-CoA.

This cycle repeats, with each turn shortening the fatty acyl chain by two carbons and producing one molecule of acetyl-CoA. Given that iso-heptadecanoic acid has 17 carbons, the final round of β-oxidation will yield one molecule of acetyl-CoA and one molecule of isobutyryl-CoA. Isobutyryl-CoA is further metabolized to propionyl-CoA, which can then enter the citric acid cycle via succinyl-CoA.

This compound would be the product of the first step of β-oxidation of iso-nonadecanoyl-CoA (17-methyloctadecanoyl-CoA), or an intermediate in the degradation of a larger iso-branched unsaturated fatty acid that already contains a double bond.

Quantitative Data in the Study of Branched-Chain Fatty Acid Metabolism

Disclaimer: The following tables present illustrative data based on known values for related straight-chain and saturated branched-chain fatty acids due to the lack of specific quantitative data for this compound and its direct precursors. These are intended to provide a framework for the types of quantitative analysis required.

Table 1: Illustrative Enzyme Kinetic Parameters for Key Enzymes in BCFA β-Oxidation

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoA (C16:0)2.51500Hypothetical
Iso-palmitoyl-CoA (iso-C16:0)5.01200Hypothetical
Enoyl-CoA Hydratasetrans-2-Hexadecenoyl-CoA1525000Hypothetical
This compound2520000Hypothetical
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxy-palmitoyl-CoA105000Hypothetical
3-Hydroxy-iso-palmitoyl-CoA184200Hypothetical

Table 2: Illustrative Cellular Concentrations of Fatty Acyl-CoAs in Mouse Liver

Fatty Acyl-CoA SpeciesConcentration (pmol/mg tissue)
Palmitoyl-CoA (C16:0)25.0 ± 5.0
Stearoyl-CoA (C18:0)15.0 ± 3.0
Oleoyl-CoA (C18:1)40.0 ± 8.0
Iso-pentadecanoyl-CoA (iso-C15:0)1.5 ± 0.5
Iso-heptadecanoyl-CoA (iso-C17:0)0.8 ± 0.2

Experimental Protocols

Protocol for Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of ACADs, which catalyze the first step of β-oxidation.

Principle: The reduction of a ferricenium salt by the FADH₂ produced during the oxidation of the acyl-CoA substrate is monitored.

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.6, 1 mM EDTA

  • Substrate: this compound (or other acyl-CoA of interest), 10 mM stock in water

  • Electron Acceptor: Ferricenium hexafluorophosphate (B91526), 10 mM stock in acetonitrile

  • Enzyme: Purified or mitochondrial extract containing ACAD activity

Procedure:

  • Prepare a reaction mixture in a cuvette containing 950 µL of Assay Buffer and 10 µL of Ferricenium hexafluorophosphate stock solution.

  • Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 20 µL of the enzyme preparation.

  • Monitor the baseline rate of ferricenium reduction at 300 nm for 2-3 minutes.

  • Add 20 µL of the acyl-CoA substrate stock solution to start the enzyme-catalyzed reaction.

  • Record the decrease in absorbance at 300 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of ferricenium (4.3 mM⁻¹cm⁻¹).

Protocol for Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a method for the extraction and quantification of fatty acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

  • Internal Standard: ¹³C-labeled or odd-chain fatty acyl-CoA (e.g., C17:0-CoA)

  • Extraction Solvent: 2:1 (v/v) isopropanol/acetonitrile with 0.1% formic acid

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Homogenization: Homogenize frozen tissue or cell pellets in ice-cold extraction solvent containing the internal standard.

  • Extraction: Vortex the homogenate vigorously and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted lipids and acyl-CoAs.

  • LC Separation: Inject the extract onto the C18 column. Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to separate the acyl-CoA species.

  • MS/MS Detection: Use electrospray ionization in positive ion mode. Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of the analyte. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

Visualizing the Metabolic Pathways and Workflows

Signaling Pathways and Logical Relationships

fatty_acid_metabolism cluster_biosynthesis Biosynthesis of Iso-Heptadecanoic Acid cluster_beta_oxidation β-Oxidation Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA FAS Fatty Acid Synthase Isovaleryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Iso_Heptadecanoyl_CoA Iso-Heptadecanoyl-CoA FAS->Iso_Heptadecanoyl_CoA ACAD Acyl-CoA Dehydrogenase Iso_Heptadecanoyl_CoA->ACAD Target This compound ACAD->Target ECH Enoyl-CoA Hydratase Target->ECH Hydroxyacyl_CoA 3-Hydroxy-isoheptadecanoyl-CoA ECH->Hydroxyacyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Ketoacyl_CoA 3-Keto-isoheptadecanoyl-CoA HADH->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA Iso-pentadecanoyl-CoA Thiolase->Shortened_Acyl_CoA

Caption: Hypothesized metabolic pathway of iso-heptadecanoic acid.

Experimental Workflow

experimental_workflow Sample Biological Sample (Tissue, Cells) Homogenization Homogenization & Extraction with Internal Standard Sample->Homogenization Split Homogenization->Split Enzyme_Assay Enzyme Activity Assays (e.g., ACAD, ECH) Split->Enzyme_Assay For functional analysis LC_MS LC-MS/MS Analysis Split->LC_MS For quantification Data_Analysis Data Analysis & Quantification Enzyme_Assay->Data_Analysis LC_MS->Data_Analysis Interpretation Metabolic Pathway Elucidation Data_Analysis->Interpretation

Caption: General workflow for characterizing fatty acyl-CoA metabolism.

Conclusion and Future Directions

While this compound remains an uncharacterized metabolite, its structure provides a strong basis for predicting its role within the broader context of fatty acid metabolism. As an intermediate in the β-oxidation of odd-chain iso-branched fatty acids, its study is pertinent to understanding the full scope of lipid processing in various organisms. The methodologies outlined in this guide provide a robust framework for researchers to investigate this and other novel fatty acyl-CoAs. Future research, employing stable isotope tracing and advanced mass spectrometry techniques, will be instrumental in definitively placing this compound within the metabolic landscape and elucidating its potential impact on cellular physiology and disease. Such studies will not only fill a knowledge gap but may also open new avenues for therapeutic intervention in metabolic disorders.

Discovery and natural occurrence of (E)-isoheptadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-isoheptadec-2-enoyl-CoA is a branched-chain unsaturated fatty acyl-CoA. While specific literature on this exact molecule is sparse, its existence can be inferred as a metabolic intermediate in the β-oxidation of iso-heptadecanoic acid, a saturated branched-chain fatty acid (BCFA). BCFAs are increasingly recognized for their diverse biological roles, from structural components of cell membranes to signaling molecules with anti-inflammatory and metabolic regulatory properties. This guide provides an in-depth overview of the presumed discovery context, natural occurrence, biosynthesis, and metabolism of this compound, based on the established principles of branched-chain fatty acid biochemistry. Detailed methodologies for the analysis of BCFAs and conceptual signaling pathways are also presented to facilitate further research in this area.

Discovery and Natural Occurrence

Direct discovery of this compound has not been specifically documented in scientific literature. Its identification is presumed to be as a transient intermediate during the metabolic analysis of branched-chain fatty acids. Iso-heptadecanoic acid (iso-C17:0), its saturated precursor, is a naturally occurring BCFA.

Natural Sources of Precursor (iso-heptadecanoic acid):

Branched-chain fatty acids are primarily synthesized by bacteria and are found in various environments and organisms.[1][2]

  • Ruminant Fats: Dairy products and beef are significant dietary sources of BCFAs, including iso-C17:0, due to the microbial activity in the rumen.[3]

  • Bacteria: Many bacterial species, particularly those in the genera Bacillus and Rhodococcus, have high concentrations of BCFAs in their cell membranes.[4][5][6]

  • Marine Organisms: Some marine animals accumulate BCFAs from their diet.

  • Fermented Foods: Certain fermented foods may contain BCFAs as a result of microbial action.[3]

  • Human Tissues: BCFAs are found in human tissues and fluids, including vernix caseosa, colostrum, and adipose tissue.

Biosynthesis of the Saturated Precursor, iso-heptadecanoyl-CoA

The biosynthesis of iso-heptadecanoic acid, and subsequently its CoA ester, begins with a branched-chain amino acid precursor, typically leucine (B10760876), which is converted to isovaleryl-CoA. This serves as the primer for the fatty acid synthase (FAS) system.

The synthesis of iso-BCFAs involves the following key steps:

  • Primer Synthesis: The branched-chain amino acid leucine is converted to isovaleryl-CoA through the action of branched-chain amino acid transaminase (BCAT) and branched-chain α-keto acid dehydrogenase complex (BCKDH).[7][8]

  • Chain Elongation: The fatty acid synthase (FAS II) system sequentially adds two-carbon units from malonyl-CoA to the isovaleryl-CoA primer.[7][9] This cycle of condensation, reduction, dehydration, and further reduction is repeated until the desired chain length is achieved. For iso-heptadecanoic acid (a C17 fatty acid), this involves the initial C5 primer and six rounds of elongation.

G Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate BCAT isovaleryl_CoA Isovaleryl-CoA (C5) alpha_ketoisocaproate->isovaleryl_CoA BCKDH FAS Fatty Acid Synthase (FAS II) isovaleryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS x6 iso_heptadecanoyl_ACP iso-Heptadecanoyl-ACP (C17) FAS->iso_heptadecanoyl_ACP iso_heptadecanoic_acid iso-Heptadecanoic Acid iso_heptadecanoyl_ACP->iso_heptadecanoic_acid iso_heptadecanoyl_CoA iso-Heptadecanoyl-CoA iso_heptadecanoic_acid->iso_heptadecanoyl_CoA Acyl-CoA Synthetase G iso_heptadecanoyl_CoA iso-Heptadecanoyl-CoA (C17) E_isoheptadec_2_enoyl_CoA This compound iso_heptadecanoyl_CoA->E_isoheptadec_2_enoyl_CoA Acyl-CoA Dehydrogenase L_3_hydroxy L-3-Hydroxy-isoheptadecanoyl-CoA E_isoheptadec_2_enoyl_CoA->L_3_hydroxy Enoyl-CoA Hydratase keto_3 3-Keto-isoheptadecanoyl-CoA L_3_hydroxy->keto_3 L-3-Hydroxyacyl-CoA Dehydrogenase iso_pentadecanoyl_CoA iso-Pentadecanoyl-CoA (C15) keto_3->iso_pentadecanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA keto_3->Acetyl_CoA Thiolase

References

The Role of Isoheptadec-2-enoyl-CoA in Microbial Lipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial metabolism, the synthesis of lipids is a fundamental process essential for the construction and function of cellular membranes. While straight-chain fatty acids are ubiquitous, many bacterial species utilize branched-chain fatty acids (BCFAs) as major constituents of their membrane phospholipids (B1166683). These BCFAs, primarily of the iso and anteiso configurations, play a crucial role in maintaining membrane fluidity and adapting to environmental stresses such as temperature fluctuations. This technical guide delves into the core of BCFA biosynthesis, focusing on the specific function and metabolic context of a key intermediate: isoheptadec-2-enoyl-CoA. Through a detailed exploration of the enzymatic pathways, regulatory mechanisms, and analytical methodologies, this document aims to provide a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

The Landscape of Branched-Chain Fatty Acid Biosynthesis

Bacteria primarily synthesize fatty acids via the Type II fatty acid synthase (FASII) system, a dissociated complex of monofunctional enzymes. The biosynthesis of BCFAs follows the same iterative four-step elongation cycle as straight-chain fatty acids (SCFAs), involving condensation, reduction, dehydration, and a second reduction. The key distinction lies in the initial priming event. While SCFA synthesis typically starts with acetyl-CoA, BCFA synthesis is initiated with branched-chain acyl-CoA primers.[1] These primers are derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.

The general pathway for the formation of iso-fatty acids begins with the deamination and subsequent decarboxylation of a branched-chain amino acid to form a branched-chain acyl-CoA. For instance, isobutyryl-CoA, derived from valine, serves as the primer for the synthesis of even-numbered iso-fatty acids. This primer is then elongated by the FASII machinery through the sequential addition of two-carbon units from malonyl-CoA.

Isoheptadec-2-enoyl-CoA: A Key Intermediate

Isoheptadec-2-enoyl-CoA is a specific intermediate in the biosynthesis of iso-heptadecanoic acid (iso-C17:0), an odd-numbered iso-branched-chain fatty acid. Its formation occurs during the elongation of an iso-pentadecanoyl-ACP (iso-C15-ACP) molecule.

The elongation cycle leading to and from isoheptadec-2-enoyl-CoA can be summarized as follows:

  • Condensation: Iso-pentadecanoyl-ACP condenses with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (FabF in Bacillus subtilis). This reaction extends the acyl chain by two carbons, forming 3-keto-isoheptadecanoyl-ACP.

  • First Reduction: The 3-keto group of 3-keto-isoheptadecanoyl-ACP is reduced to a hydroxyl group by 3-ketoacyl-ACP reductase (FabG), yielding 3-hydroxy-isoheptadecanoyl-ACP.

  • Dehydration: 3-hydroxyacyl-ACP dehydratase (FabZ) removes a molecule of water from 3-hydroxy-isoheptadecanoyl-ACP, creating a double bond between the α and β carbons and forming isoheptadec-2-enoyl-ACP . The acyl group is attached to an Acyl Carrier Protein (ACP) throughout the synthesis, so the intermediate is more accurately described as isoheptadec-2-enoyl-ACP. The CoA ester form would be relevant in pathways involving β-oxidation or transfer to other molecules.

  • Second Reduction: The double bond of isoheptadec-2-enoyl-ACP is reduced by enoyl-ACP reductase (FabI, FabK, or FabL), utilizing NADH or NADPH as a cofactor, to produce the saturated iso-heptadecanoyl-ACP.[2]

This newly formed iso-heptadecanoyl-ACP can then be incorporated into phospholipids or undergo further elongation cycles.

Biosynthesis Pathway of Iso-Heptadecanoic Acid

The following diagram illustrates the key steps in the synthesis of iso-heptadecanoic acid, highlighting the position of isoheptadec-2-enoyl-ACP.

Iso-Heptadecanoic Acid Biosynthesis cluster_primer Primer Synthesis cluster_elongation FASII Elongation Cycles cluster_final_elongation Final Elongation to C17 Valine Valine alpha-Ketoisovalerate alpha-Ketoisovalerate Valine->alpha-Ketoisovalerate BCAT Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA BCKDH iso-C15-ACP iso-C15-ACP Isobutyryl-CoA->iso-C15-ACP Multiple Cycles (+ 6 Malonyl-ACP) 3-Keto-isoheptadecanoyl-ACP 3-Keto-isoheptadecanoyl-ACP iso-C15-ACP->3-Keto-isoheptadecanoyl-ACP FabF Malonyl-ACP Malonyl-ACP Malonyl-ACP->3-Keto-isoheptadecanoyl-ACP 3-Hydroxy-isoheptadecanoyl-ACP 3-Hydroxy-isoheptadecanoyl-ACP 3-Keto-isoheptadecanoyl-ACP->3-Hydroxy-isoheptadecanoyl-ACP FabG isoheptadec-2-enoyl-ACP isoheptadec-2-enoyl-ACP 3-Hydroxy-isoheptadecanoyl-ACP->isoheptadec-2-enoyl-ACP FabZ iso-Heptadecanoyl-ACP iso-Heptadecanoyl-ACP isoheptadec-2-enoyl-ACP->iso-Heptadecanoyl-ACP FabL/FabI Phospholipid Synthesis Phospholipid Synthesis iso-Heptadecanoyl-ACP->Phospholipid Synthesis PlsX, PlsY, PlsC

Biosynthesis of iso-heptadecanoic acid.

Quantitative Data on Branched-Chain Fatty Acid Synthesis

The relative abundance of different fatty acids can vary significantly between bacterial species and is influenced by growth conditions. In many Bacillus species, branched-chain fatty acids constitute a major portion of the total fatty acids.

Bacterial SpeciesFatty AcidRelative Abundance (%)Reference
Bacillus subtilis ONU551iso-C14:00.52[3]
anteiso-C15:033.72[3]
iso-C15:034.72[3]
iso-C16:01.85[3]
iso-C17:0 7.11 [3]
anteiso-C17:010.24[3]
Bacillus cereusiso-C15:0Major[4]
Other Bacillus spp.anteiso-C15:0Major[4]

Table 1: Relative abundance of major branched-chain fatty acids in select Bacillus species.

Enzyme kinetic data for the FASII system with branched-chain substrates is less abundant than for straight-chain substrates. However, studies on the enoyl-ACP reductases from various bacteria provide insights into their substrate preferences.

EnzymeOrganismSubstrateKm (µM)Vmax (units/mg)Reference
FabIEscherichia coliCrotonyl-ACP (C4)~10-[5]
FabIPseudomonas aeruginosaCrotonyl-ACP (C4)--[5]
FabLBacillus subtilisCrotonyl-ACP (C4)--[6]
FabVBurkholderia malleiCrotonyl-ACP (C4)--[2]

Regulation of Branched-Chain Fatty Acid Synthesis

The composition of membrane fatty acids is tightly regulated to maintain optimal membrane fluidity. In Bacillus subtilis, the DesK-DesR two-component system plays a crucial role in responding to changes in membrane fluidity, primarily due to temperature shifts.[1][7][8]

  • DesK is a membrane-bound sensor histidine kinase that detects changes in membrane thickness and fluidity.[9]

  • DesR is the cognate response regulator.

At low temperatures, the membrane becomes more rigid, activating the kinase activity of DesK. DesK then phosphorylates DesR, which in turn activates the transcription of the des gene, encoding a Δ5-desaturase. This enzyme introduces double bonds into existing saturated fatty acids, thereby increasing membrane fluidity. While this system primarily regulates desaturation, it highlights the intricate mechanisms bacteria employ to control their membrane lipid composition, which is predominantly composed of BCFAs in Bacillus.

DesK_DesR_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DesK_inactive DesK (Phosphatase active) DesR_P DesR-P DesK_inactive->DesR_P Dephosphorylation Pi DesK_active DesK (Kinase active) DesR DesR DesK_active->DesR ATP -> ADP Phosphorylation Membrane_fluid Fluid Membrane (High Temperature) Membrane_fluid->DesK_inactive Membrane_rigid Rigid Membrane (Low Temperature) Membrane_rigid->DesK_active DesR->DesR_P des_gene des gene DesR_P->des_gene Activates Transcription Desaturase Δ5-Desaturase des_gene->Desaturase Translation Desaturase->Membrane_fluid Desaturates Fatty Acids (Increases Fluidity)

The DesK-DesR two-component regulatory system.

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol outlines the general steps for the extraction, derivatization, and analysis of total cellular fatty acids from bacterial cultures.

GC_MS_Workflow start Bacterial Culture harvest Harvest Cells (Centrifugation) start->harvest saponification Saponification (NaOH in Methanol (B129727), Heat) harvest->saponification Cell Pellet methylation Methylation (HCl in Methanol, Heat) saponification->methylation extraction Extraction of FAMEs (Hexane/MTBE) methylation->extraction wash Base Wash (NaOH solution) extraction->wash Organic Phase analysis GC-MS Analysis wash->analysis data Data Analysis (Peak Identification & Quantification) analysis->data end Fatty Acid Profile data->end

Workflow for GC-MS analysis of bacterial FAMEs.

Methodology:

  • Cell Harvesting: Grow bacterial culture to the desired growth phase. Harvest cells by centrifugation and wash the cell pellet. Approximately 40 mg of wet cell paste is typically used.[10]

  • Saponification: Resuspend the cell pellet in a solution of sodium hydroxide (B78521) in methanol/water. Heat the mixture in a sealed tube (e.g., at 100°C for 30 minutes) to hydrolyze lipids and release fatty acids as sodium salts.[10]

  • Methylation: Cool the sample and acidify with a solution of hydrochloric acid in methanol. Heat the mixture (e.g., at 80°C for 10 minutes) to convert the free fatty acids to their volatile fatty acid methyl esters (FAMEs).[10]

  • Extraction: After cooling, add a two-phase extraction solvent system (e.g., hexane (B92381) and methyl-tert-butyl ether). Vortex to mix and separate the phases by centrifugation. The FAMEs will partition into the upper organic phase.[10]

  • Base Wash: Transfer the organic phase to a new tube and wash with a dilute sodium hydroxide solution to remove any remaining acidic components.

  • GC-MS Analysis: Transfer the final organic phase to a GC vial for analysis. Inject a small volume (e.g., 1-2 µL) into a gas chromatograph coupled to a mass spectrometer. A suitable column for FAME analysis is a polar capillary column.

  • Data Analysis: Identify the FAMEs by comparing their retention times and mass spectra to those of known standards. Quantify the relative abundance of each fatty acid by integrating the peak areas.

Extraction and Analysis of Acyl-CoA Intermediates by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of short-chain acyl-CoA species, which can be adapted for the detection of intermediates like isoheptadec-2-enoyl-CoA.

Methodology:

  • Rapid Quenching and Extraction: Rapidly quench metabolic activity by adding the bacterial culture to a cold extraction solvent. A common extraction solvent is a mixture of acetonitrile, methanol, and water.[11] Cell disruption can be achieved by bead beating or sonication in the cold extraction buffer.

  • Phase Separation and Clarification: After extraction, centrifuge the sample at high speed in the cold to pellet cell debris. Collect the supernatant containing the metabolites.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples and to concentrate the acyl-CoAs, pass the supernatant through a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge). Wash the cartridge and elute the acyl-CoAs.

  • Sample Preparation for LC-MS/MS: Lyophilize the eluate and resuspend in a solvent compatible with the LC-MS system (e.g., 50% methanol in water).

  • LC-MS/MS Analysis: Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer. Separation is typically achieved using a reversed-phase column (e.g., C18) with a gradient of mobile phases containing an ion-pairing agent or a buffer such as ammonium (B1175870) acetate. Detection is performed using multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoA species.

  • Quantification: Create a standard curve using commercially available or synthesized standards of the acyl-CoAs of interest. Spike samples with a stable isotope-labeled internal standard for the most accurate quantification.

Conclusion and Future Directions

Isoheptadec-2-enoyl-CoA is a transient but essential intermediate in the biosynthesis of iso-heptadecanoic acid, a significant component of the cell membrane in many bacterial species. Understanding the enzymes that produce and consume this intermediate, as well as the regulatory networks that control its flux, is critical for a complete picture of microbial lipid metabolism. The FASII pathway, being distinct from the mammalian FASI system, presents a promising target for the development of novel antimicrobial agents. Further research into the substrate specificity and kinetics of the individual FASII enzymes with a full range of branched-chain intermediates will be invaluable for these efforts. Moreover, advanced analytical techniques, such as metabolic flux analysis using stable isotope tracers, will be instrumental in quantifying the flow of carbon through the BCFA synthesis pathway and identifying rate-limiting steps. This knowledge will not only advance our fundamental understanding of bacterial physiology but also empower the rational design of strategies to manipulate BCFA production for biotechnological applications and to develop new classes of antibiotics.

References

An In-depth Technical Guide on (E)-isoheptadec-2-enoyl-CoA as a Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-isoheptadec-2-enoyl-CoA is a hypothesized metabolic intermediate in the degradation of isoheptadecanoic acid, a 17-carbon branched-chain fatty acid. While direct experimental evidence for its metabolic role is not extensively documented, its existence and metabolism can be inferred from the established principles of fatty acid beta-oxidation, particularly the pathways for odd-chain and branched-chain fatty acids. This technical guide provides a comprehensive overview of the proposed metabolic fate of this compound, detailing the enzymatic steps involved, relevant quantitative data on related metabolites, and detailed experimental protocols for its study. This document is intended to serve as a foundational resource for researchers investigating branched-chain fatty acid metabolism and its implications in health and disease.

Introduction to Iso-Fatty Acid Metabolism

Iso-fatty acids, characterized by a methyl branch on the penultimate carbon atom, are found in various organisms, including bacteria and ruminants. Their metabolism follows the general principles of fatty acid oxidation but with modifications to accommodate their branched structure. The degradation of odd-chain fatty acids, such as heptadecanoic acid, proceeds via beta-oxidation to yield acetyl-CoA units and a final three-carbon propionyl-CoA molecule. Propionyl-CoA is then carboxylated and rearranged to succinyl-CoA, which can enter the citric acid cycle.

The metabolism of iso-odd-chain fatty acids, such as isoheptadecanoic acid (15-methylhexadecanoic acid), is expected to follow a similar beta-oxidation spiral. This process would involve the sequential removal of two-carbon units as acetyl-CoA. This compound is a predicted intermediate in the first cycle of this beta-oxidation pathway.

Proposed Metabolic Pathway for Isoheptadecanoyl-CoA

The degradation of isoheptadecanoyl-CoA is proposed to occur via the mitochondrial beta-oxidation pathway. The initial steps leading to the formation and subsequent processing of this compound are outlined below.

Activation of Isoheptadecanoic Acid

Prior to entering the mitochondria, isoheptadecanoic acid must be activated to its coenzyme A thioester, isoheptadecanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase in the cytoplasm.[1]

Reaction: Isoheptadecanoic acid + CoA + ATP → Isoheptadecanoyl-CoA + AMP + PPi

Mitochondrial Beta-Oxidation

Once inside the mitochondrial matrix, isoheptadecanoyl-CoA undergoes beta-oxidation.

  • Step 1: Dehydrogenation Isoheptadecanoyl-CoA is dehydrogenated by an acyl-CoA dehydrogenase to form this compound.[2][3] Acyl-CoA dehydrogenases exhibit substrate specificity based on chain length (short, medium, long, and very-long-chain).[4][5] Given the 17-carbon length, a long-chain acyl-CoA dehydrogenase (LCAD) or very-long-chain acyl-CoA dehydrogenase (VLCAD) would likely catalyze this step.[4]

    Reaction: Isoheptadecanoyl-CoA + FAD → this compound + FADH₂

  • Step 2: Hydration this compound is then hydrated by an enoyl-CoA hydratase to form 3-hydroxyisoheptadecanoyl-CoA.[6][7]

    Reaction: this compound + H₂O → L-3-Hydroxyisoheptadecanoyl-CoA

  • Step 3: Dehydrogenation The L-3-hydroxyisoheptadecanoyl-CoA is oxidized by a 3-hydroxyacyl-CoA dehydrogenase to produce 3-ketoisoheptadecanoyl-CoA.[8][9]

    Reaction: L-3-Hydroxyisoheptadecanoyl-CoA + NAD⁺ → 3-Ketoisoheptadecanoyl-CoA + NADH + H⁺

  • Step 4: Thiolytic Cleavage Finally, 3-ketoisoheptadecanoyl-CoA is cleaved by a β-ketothiolase, yielding acetyl-CoA and isopentadecanoyl-CoA.[]

    Reaction: 3-Ketoisoheptadecanoyl-CoA + CoA → Isopentadecanoyl-CoA + Acetyl-CoA

This cycle would repeat, shortening the acyl-CoA chain by two carbons in each round, until the final three carbons are released as propionyl-CoA.

Fate of Propionyl-CoA

The propionyl-CoA generated from the final round of beta-oxidation is converted to succinyl-CoA through a series of enzymatic reactions:

  • Carboxylation: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase to D-methylmalonyl-CoA.[1][11]

  • Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.[12][13][14]

  • Rearrangement: L-methylmalonyl-CoA is rearranged to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme.[15][16][17]

Succinyl-CoA then enters the citric acid cycle for further metabolism.[18]

Quantitative Data

Table 1: Acyl-CoA Concentrations in Mouse Liver

Acyl-CoA Species Concentration (nmol/g tissue) Reference
Acetyl-CoA 30 - 60 [16]
Malonyl-CoA 2 - 5 [16]
Propionyl-CoA 0.5 - 2 [16]
Succinyl-CoA 5 - 15 [16]
Palmitoyl-CoA (C16:0) 10 - 25 [14]

| Stearoyl-CoA (C18:0) | 5 - 15 |[14] |

Table 2: Acyl-CoA Concentrations in Cultured Human Cells (HEK-293)

Acyl-CoA Species Concentration (pmol/10^6 cells) Reference
Acetyl-CoA 10 - 30 [19]
Propionyl-CoA 0.1 - 0.5 [19]
Butyryl-CoA 0.05 - 0.2 [19]

| Hexanoyl-CoA | 0.02 - 0.1 |[19] |

Experimental Protocols

In Vitro Fatty Acid Oxidation Assay

This protocol describes a method to measure the oxidation of isoheptadecanoic acid in isolated mitochondria.

4.1.1. Isolation of Mitochondria [6][20][21][22][23]

  • Homogenize fresh tissue (e.g., mouse liver) in ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM MOPS, 1 mM EGTA, pH 7.2).

  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 8,000 x g for 10 min at 4°C) to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a suitable assay buffer (e.g., respiration buffer: 120 mM KCl, 5 mM KH₂PO₄, 1 mM EGTA, 2 mM MgCl₂, 3 mM HEPES, pH 7.2).

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

4.1.2. Fatty Acid Oxidation Measurement [24][25][26][27]

  • Prepare a reaction mixture containing respiration buffer, 1 mM L-carnitine, 1 mM malate, 2 mM ADP, and the mitochondrial suspension (e.g., 0.1-0.5 mg/mL protein).

  • Add isoheptadecanoic acid (e.g., 10-50 µM) complexed to fatty acid-free bovine serum albumin (BSA) to initiate the reaction. A radiolabeled substrate such as [1-¹⁴C]isoheptadecanoic acid can be used for tracing.

  • Incubate the reaction at 37°C with shaking.

  • At various time points, stop the reaction by adding an equal volume of ice-cold 6% perchloric acid.

  • Centrifuge to pellet the precipitated protein.

  • The supernatant, containing acid-soluble metabolites (including acetyl-CoA and propionyl-CoA), can be analyzed.

  • If using a radiolabeled substrate, the amount of radiolabeled acid-soluble metabolites can be quantified by liquid scintillation counting to determine the rate of fatty acid oxidation.

Analysis of this compound by LC-MS/MS

This protocol outlines a method for the extraction and quantification of acyl-CoAs, including the target intermediate, from biological samples.[19][28][29][30][31]

4.2.1. Sample Preparation and Extraction

  • Flash-freeze the biological sample (e.g., cell pellet or tissue) in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen sample in an ice-cold extraction solvent (e.g., 2:1:1 methanol:acetonitrile:water with 0.1% formic acid).

  • Include an internal standard, such as a stable isotope-labeled acyl-CoA (e.g., [¹³C₁₆]-palmitoyl-CoA), for accurate quantification.

  • Centrifuge the homogenate at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • The extract can be concentrated by vacuum centrifugation if necessary.

4.2.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in positive ion mode.

    • Use electrospray ionization (ESI).

    • Perform tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The transition for this compound would be from its precursor ion (M+H)⁺ to a characteristic product ion (e.g., the fragment corresponding to the loss of the acyl chain).

Visualizations

Diagrams of Metabolic Pathways and Experimental Workflows

Beta_Oxidation_of_Isoheptadecanoyl_CoA cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix IHA Isoheptadecanoic Acid IHCoA_cyto Isoheptadecanoyl-CoA IHA->IHCoA_cyto Acyl-CoA Synthetase (ATP, CoA) IHCoA Isoheptadecanoyl-CoA IHCoA_cyto->IHCoA Carnitine Shuttle EnoylCoA This compound IHCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH2) HydroxyacylCoA 3-Hydroxyisoheptadecanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (H2O) KetoacylCoA 3-Ketoisoheptadecanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) IPCoA Isopentadecanoyl-CoA KetoacylCoA->IPCoA β-Ketothiolase (CoA) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase (CoA) IPCoA->AcetylCoA Further β-oxidation cycles

Caption: Proposed beta-oxidation pathway of isoheptadecanoyl-CoA.

Propionyl_CoA_Metabolism PropionylCoA Propionyl-CoA D_MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->D_MethylmalonylCoA Propionyl-CoA Carboxylase (ATP, Biotin, HCO3-) L_MethylmalonylCoA L-Methylmalonyl-CoA D_MethylmalonylCoA->L_MethylmalonylCoA Methylmalonyl-CoA Epimerase SuccinylCoA Succinyl-CoA L_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA Citric Acid Cycle SuccinylCoA->TCA

Caption: Metabolic fate of propionyl-CoA.

Experimental_Workflow_FAO cluster_prep Sample Preparation cluster_assay Fatty Acid Oxidation Assay Tissue Tissue/Cell Sample Homogenization Homogenization Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 MitoPellet Mitochondrial Pellet Centrifugation2->MitoPellet Resuspension Resuspension MitoPellet->Resuspension MitoSuspension Mitochondrial Suspension Resuspension->MitoSuspension Reaction Incubation with Isoheptadecanoic Acid MitoSuspension->Reaction Quenching Reaction Quenching Reaction->Quenching Analysis Analysis of Acid-Soluble Metabolites Quenching->Analysis

Caption: Experimental workflow for in vitro fatty acid oxidation assay.

Conclusion

While this compound remains a hypothetical intermediate, its formation and degradation are strongly supported by the well-established principles of fatty acid metabolism. This technical guide provides a robust framework for its investigation, from the proposed metabolic pathway to detailed experimental protocols. Elucidating the precise role and regulation of the metabolism of iso-odd-chain fatty acids will contribute significantly to our understanding of lipid metabolism and may reveal novel therapeutic targets for metabolic diseases. Further research, employing the methodologies outlined herein, is necessary to confirm the existence and physiological relevance of this compound as a metabolic intermediate.

References

The Crossroads of Metabolism: A Technical Guide to the Biological Significance of Branched-Chain Enoyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain enoyl-CoA thioesters are pivotal intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine. While often viewed as simple metabolic conduits, these molecules and their associated enzymatic pathways hold profound biological significance, influencing cellular energy homeostasis, signaling cascades, and the pathophysiology of numerous metabolic diseases. This technical guide provides an in-depth exploration of the core biological roles of branched-chain enoyl-CoA thioesters, detailing their metabolic fate, enzymatic regulation, and implications for human health and drug development. We present a comprehensive summary of quantitative data, detailed experimental protocols for their analysis, and visual representations of key metabolic and signaling pathways to serve as a critical resource for the scientific community.

Introduction: Beyond Simple Intermediates

Branched-chain enoyl-CoA thioesters are a specific class of acyl-CoA derivatives that arise during the oxidative degradation of BCAAs. This process, occurring primarily within the mitochondria, is essential for energy production, providing substrates for the tricarboxylic acid (TCA) cycle.[1][2] However, the importance of these thioesters extends far beyond their bioenergetic role. Dysregulation of their metabolism is linked to a spectrum of inherited metabolic disorders, insulin (B600854) resistance, and even cancer, highlighting their function as critical metabolic nodes.[3][4][5] This guide will dissect the multifaceted biological significance of these molecules, providing a foundational understanding for researchers and clinicians alike.

The Metabolic Hub: BCAA Catabolism

The catabolism of leucine, isoleucine, and valine converges on the formation of branched-chain enoyl-CoA thioesters. Following transamination to their respective α-keto acids, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes their oxidative decarboxylation to form isovaleryl-CoA (from leucine), α-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine).[1] Subsequent dehydrogenase reactions introduce a double bond, yielding the corresponding enoyl-CoA thioesters: tiglyl-CoA from isoleucine and methacrylyl-CoA from valine.

These intermediates are then further metabolized through a series of enzymatic steps that mirror fatty acid β-oxidation.[1] A key enzyme in this process is enoyl-CoA hydratase, which catalyzes the hydration of the double bond.[6] Ultimately, the carbon skeletons of BCAAs enter central metabolism as acetyl-CoA and/or succinyl-CoA.[1]

BCAA_Catabolism cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism Leucine Leucine Isovaleryl_CoA Isovaleryl_CoA Leucine->Isovaleryl_CoA BCAT, BCKDH 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->3-Methylcrotonyl-CoA Acetyl_CoA Acetyl_CoA 3-Methylcrotonyl-CoA->Acetyl_CoA Isoleucine Isoleucine alpha-Methylbutyryl-CoA alpha-Methylbutyryl-CoA Isoleucine->alpha-Methylbutyryl-CoA BCAT, BCKDH Tiglyl-CoA Tiglyl-CoA alpha-Methylbutyryl-CoA->Tiglyl-CoA alpha-Methyl-beta-hydroxybutyryl-CoA alpha-Methyl-beta-hydroxybutyryl-CoA Tiglyl-CoA->alpha-Methyl-beta-hydroxybutyryl-CoA Enoyl-CoA Hydratase Propionyl-CoA Propionyl-CoA alpha-Methyl-beta-hydroxybutyryl-CoA->Propionyl-CoA ... alpha-Methyl-beta-hydroxybutyryl-CoA->Acetyl_CoA Succinyl_CoA Succinyl_CoA Propionyl-CoA->Succinyl_CoA ... Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA BCAT, BCKDH Methacrylyl-CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl-CoA 3-Hydroxyisobutyryl-CoA 3-Hydroxyisobutyryl-CoA Methacrylyl-CoA->3-Hydroxyisobutyryl-CoA Enoyl-CoA Hydratase 3-Hydroxyisobutyryl-CoA->Propionyl-CoA ...

Figure 1: Overview of Branched-Chain Amino Acid Catabolism.

Quantitative Insights into Branched-Chain Acyl-CoA Metabolism

The intracellular concentrations of acyl-CoA thioesters are tightly regulated and can vary significantly depending on the metabolic state of the cell and the specific tissue type. Below are tables summarizing key quantitative data related to branched-chain enoyl-CoA thioesters and associated enzymes.

Table 1: Michaelis-Menten Constants (Km) of Enoyl-CoA Hydratases for Various Substrates

EnzymeSubstrateKm (µM)Source
Enoyl-CoA Hydratase (Pseudomonas putida)Crotonyl-CoANot specified[7]
Enoyl-CoA Hydratase (Pseudomonas putida)Tiglyl-CoANot specified[7]
Enoyl-CoA Hydratase (Pseudomonas putida)3-Methylcrotonyl-CoANot specified[7]
(R)-specific Enoyl-CoA Hydratase (PhaJ4Pa)Various chain lengthsRelatively constant[8]

Table 2: Maximum Reaction Rates (Vmax) of Enoyl-CoA Hydratase from Pseudomonas putida

SubstrateVmax (moles/min/mole enzyme)Source
Crotonyl-CoA1100 x 10³[7]
Tiglyl-CoA61 x 10³[7]
3-Methylcrotonyl-CoA2.3 x 10³[7]

Table 3: Intracellular Concentrations of Selected Acyl-CoA Thioesters in Streptomyces albus

Acyl-CoA ThioesterConcentration (nmol g-1)Source
Acetyl-CoAUp to 230[9]
Succinyl-CoAVariable[9]
Malonyl-CoAVariable[9]
Butyryl/Isobutyryl-CoAVariable[9]

Signaling Roles and Disease Implications

Beyond their role in catabolism, branched-chain enoyl-CoA thioesters and their metabolic pathways are increasingly recognized for their involvement in cellular signaling.

The ECHS1-mTOR Connection

Enoyl-CoA hydratase 1 (ECHS1) is a crucial enzyme in the catabolism of valine and fatty acids.[10] Recent studies have unveiled a nutrient-sensing role for ECHS1, linking it to the mTOR signaling pathway, a central regulator of cell growth and proliferation.[10][11] Under nutrient-rich conditions, ECHS1 activity is reportedly suppressed, leading to an accumulation of fatty acids and BCAAs. This accumulation can, in turn, activate mTORC1 signaling, promoting cell proliferation and inhibiting apoptosis.[10][11] This positions ECHS1 as a potential therapeutic target in metabolic diseases and cancer.[11]

ECHS1_mTOR_Signaling Nutrients Nutrients ECHS1 ECHS1 Nutrients->ECHS1 Suppresses BCAAs_FAs BCAAs & Fatty Acids ECHS1->BCAAs_FAs Metabolizes mTORC1 mTORC1 BCAAs_FAs->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits

Figure 2: ECHS1-mTOR Signaling Pathway.
Inborn Errors of Metabolism

Deficiencies in enzymes involved in the catabolism of branched-chain enoyl-CoA thioesters lead to a group of severe genetic disorders known as organic acidemias.[12][13] For instance, a deficiency in short-chain enoyl-CoA hydratase (ECHS1) results in mitochondrial ECHS1 deficiency (ECHS1D), a condition characterized by severe encephalopathy, lactic acidosis, and Leigh-like syndrome.[14] These diseases underscore the critical importance of maintaining flux through the BCAA catabolic pathways. The accumulation of toxic intermediates, including the enoyl-CoA thioesters themselves, is thought to contribute significantly to the pathophysiology of these disorders.[15]

Experimental Protocols for the Study of Branched-Chain Enoyl-CoA Thioesters

The analysis of these low-abundance, labile molecules requires sensitive and robust analytical techniques.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of acyl-CoA thioesters from biological matrices.[9][16]

5.1.1. Sample Preparation (Cellular Extraction)

  • Quenching and Extraction: Immediately transfer a known quantity of cells or tissue into a pre-chilled extraction buffer (e.g., 95% acetonitrile (B52724) with 25 mM formic acid at -20°C).[17]

  • Homogenization: Thoroughly mix the sample on ice for 10 minutes.

  • Clarification: Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet cell debris.[17]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoA thioesters.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) to the extract to correct for matrix effects and variations in instrument response.[17]

5.1.2. LC-MS/MS Analysis

  • Chromatographic Separation: Separate the acyl-CoA thioesters using a reversed-phase C18 column with a gradient elution.[9][17]

    • Mobile Phase A: An aqueous buffer (e.g., 50 mM formic acid adjusted to pH 8.1 with ammonium (B1175870) hydroxide).[17]

    • Mobile Phase B: An organic solvent (e.g., methanol).[17]

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[16]

    • Define specific precursor-to-product ion transitions for each branched-chain enoyl-CoA thioester and the internal standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Quenching Quenching & Extraction Homogenization Homogenization Quenching->Homogenization Clarification Clarification Homogenization->Clarification Centrifugation Supernatant_Collection Supernatant_Collection Clarification->Supernatant_Collection Centrifugation Internal_Standard Internal_Standard Supernatant_Collection->Internal_Standard Spiking LC_Separation LC Separation (Reversed-Phase) Internal_Standard->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

Figure 3: Experimental Workflow for LC-MS/MS Analysis.
Enoyl-CoA Hydratase Activity Assay

Enzyme activity can be determined spectrophotometrically by monitoring the hydration of the enoyl-CoA substrate.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the purified enzyme and the enoyl-CoA substrate (e.g., tiglyl-CoA).

  • Initiation: Start the reaction by adding the substrate.

  • Monitoring: Continuously monitor the decrease in absorbance at a wavelength specific to the double bond of the enoyl-CoA substrate (typically around 263 nm).

  • Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Conclusion and Future Directions

Branched-chain enoyl-CoA thioesters are far more than mere metabolic intermediates. They are central players in a complex network that integrates nutrient availability with fundamental cellular processes such as growth, proliferation, and survival. The elucidation of their roles in signaling and the pathophysiology of disease has opened new avenues for therapeutic intervention. Future research should focus on:

  • Mapping the "Acyl-CoA Interactome": Identifying the full spectrum of proteins that bind to and are regulated by branched-chain acyl-CoA thioesters.

  • Developing Novel Therapeutic Strategies: Designing small molecules that modulate the activity of key enzymes like ECHS1 to correct metabolic imbalances in disease.

  • Advanced Analytical Platforms: Improving the sensitivity and spatial resolution of analytical techniques to probe the subcellular localization and dynamics of these molecules.

A deeper understanding of the biological significance of branched-chain enoyl-CoA thioesters will undoubtedly pave the way for innovative diagnostic and therapeutic approaches for a wide range of human diseases.

References

Preliminary Investigation of Isoheptadec-2-enoyl-CoA Metabolism in Yeast: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the preliminary investigation of isoheptadec-2-enoyl-CoA, a novel branched-chain mono-unsaturated fatty acyl-CoA, within the model organism Saccharomyces cerevisiae. In the absence of direct literature on this specific molecule, this document outlines a hypothesized metabolic fate based on established principles of yeast fatty acid metabolism. We detail the potential pathways of β-oxidation and complex lipid incorporation, provide generalized experimental protocols for its study, and present template tables for data organization. Visualizations of key metabolic pathways and experimental workflows are included to guide researchers in designing and executing a comprehensive investigation. This guide serves as a foundational resource for scientists and drug development professionals interested in exploring the biological activity and therapeutic potential of novel fatty acids.

Introduction

Saccharomyces cerevisiae, or baker's yeast, is a powerful model organism for studying fundamental eukaryotic processes, including lipid metabolism.[1][2][3][4] Its genetic tractability and the high degree of conservation in metabolic pathways make it an ideal system for the initial investigation of novel bioactive compounds.[1] This guide focuses on a hypothetical preliminary investigation of isoheptadec-2-enoyl-CoA, a 17-carbon, branched-chain, unsaturated fatty acyl-CoA. While specific data on isoheptadec-2-enoyl-CoA in yeast is not currently available in scientific literature, we can infer its likely metabolic processing by examining the well-characterized pathways of fatty acid metabolism in S. cerevisiae.

This document will explore the two primary metabolic fates for a fatty acyl-CoA molecule in yeast: degradation through the β-oxidation pathway to generate energy, and its use as a building block for the synthesis of more complex lipids, such as phospholipids, triacylglycerols, and sphingolipids. Understanding how yeast metabolizes isoheptadec-2-enoyl-CoA can provide crucial insights into its potential biological roles and mechanisms of action, which is of significant interest for drug development and biotechnology applications.

Hypothesized Metabolic Pathways for Isoheptadec-2-enoyl-CoA in Yeast

Upon introduction into a yeast cell, isoheptadec-2-enoyl-CoA would likely be directed into one of two major metabolic routes: catabolism via β-oxidation or anabolism into complex lipids.

Catabolism: The β-Oxidation Pathway

The primary catabolic pathway for fatty acids in yeast is peroxisomal β-oxidation.[2][3] This process systematically shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA. For an unsaturated fatty acyl-CoA like isoheptadec-2-enoyl-CoA, the process requires auxiliary enzymes to handle the double bond.

The "iso" prefix indicates a branched methyl group, most commonly at the penultimate carbon. The standard β-oxidation machinery of yeast primarily handles straight-chain fatty acids. The metabolism of branched-chain fatty acids is less well-documented in yeast compared to bacteria. However, it is plausible that the initial rounds of β-oxidation would proceed until the branch point is reached, at which stage specialized enzymes, not yet fully characterized in yeast for this type of substrate, would be required.

The presence of the double bond at the C-2 position (trans configuration) makes it a direct substrate for the second step of β-oxidation, hydration by enoyl-CoA hydratase. If the double bond were in a different position, an enoyl-CoA isomerase would be required to convert it to the trans-Δ2 intermediate.[5][6][7]

Below is a diagram illustrating the hypothesized entry of isoheptadec-2-enoyl-CoA into the yeast β-oxidation pathway.

Beta_Oxidation_Pathway cluster_peroxisome Peroxisome Isoheptadec_2_enoyl_CoA Isoheptadec-2-enoyl-CoA Hydration Enoyl-CoA Hydratase (Fox2p) Isoheptadec_2_enoyl_CoA->Hydration H2O Dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase (Fox2p) Hydration->Dehydrogenation NAD+ -> NADH Thiolysis 3-Ketoacyl-CoA Thiolase (Pot1p) Dehydrogenation->Thiolysis CoA-SH Isopentadecanoyl_CoA Isopentadecanoyl-CoA Thiolysis->Isopentadecanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Further_Cycles Further β-oxidation cycles Isopentadecanoyl_CoA->Further_Cycles Cytosol Cytosol Isoheptadec_2_enoyl_CoA_Cytosol Isoheptadec-2-enoyl-CoA Complex_Lipids Incorporation into Complex Lipids Isoheptadec_2_enoyl_CoA_Cytosol->Isoheptadec_2_enoyl_CoA Transport Isoheptadec_2_enoyl_CoA_Cytosol->Complex_Lipids

Caption: Hypothesized entry of Isoheptadec-2-enoyl-CoA into yeast β-oxidation.

Anabolism: Incorporation into Complex Lipids

Alternatively, isoheptadec-2-enoyl-CoA could be utilized as a substrate for the synthesis of various complex lipids. This would involve its incorporation into the lipid backbone of phospholipids, which are essential components of cellular membranes, or into triacylglycerols, which serve as energy storage molecules. The enzymes responsible for these processes are primarily located in the endoplasmic reticulum. The incorporation of a branched-chain fatty acid could have significant effects on the physical properties of membranes, such as fluidity and permeability.

Experimental Protocols

To investigate the metabolism of isoheptadec-2-enoyl-CoA in S. cerevisiae, a series of experiments can be designed to trace its fate within the cell.

General Experimental Workflow

The overall workflow for this investigation would involve introducing the fatty acid to yeast cultures, followed by extraction and analysis of various cellular components.

Experimental_Workflow Start Start: Yeast Culture Supplementation Supplement with Isoheptadec-2-enoic Acid* Start->Supplementation Incubation Incubation and Growth Supplementation->Incubation Harvesting Harvest Cells Incubation->Harvesting Extraction Lipid and Metabolite Extraction Harvesting->Extraction Analysis LC-MS/MS and GC-MS Analysis Extraction->Analysis Data_Analysis Data Analysis and Pathway Mapping Analysis->Data_Analysis

Caption: General experimental workflow for fatty acid metabolism analysis in yeast.

Detailed Methodologies

1. Yeast Strains and Growth Conditions:

  • A wild-type S. cerevisiae strain (e.g., BY4741) would be used as the primary model.

  • For more detailed pathway analysis, knockout strains deficient in key fatty acid metabolism genes (e.g., Δfox2, Δpot1 for β-oxidation, or genes involved in lipid synthesis) could be employed.

  • Yeast cultures would be grown in standard synthetic defined (SD) medium with appropriate nutrient supplements.

2. Fatty Acid Supplementation:

  • A stock solution of isoheptadec-2-enoic acid would be prepared (e.g., in ethanol (B145695) or complexed with bovine serum albumin).

  • The fatty acid would be added to the yeast culture during the exponential growth phase to a final concentration to be optimized (e.g., 0.1-1 mM).

  • For tracing experiments, isotopically labeled isoheptadec-2-enoic acid (e.g., ¹³C or ²H labeled) would be used.

3. Lipid Extraction:

  • After a defined incubation period, yeast cells would be harvested by centrifugation.

  • Total lipids would be extracted using a modified Bligh and Dyer method, which employs a chloroform:methanol:water solvent system.

  • The organic phase containing the lipids would be collected and dried under nitrogen.

4. Analysis of Lipid Species:

  • The dried lipid extract would be resuspended in an appropriate solvent for analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique would be used to identify and quantify the incorporation of the novel fatty acid into different lipid classes (e.g., phospholipids, triacylglycerols). The high mass accuracy and fragmentation capabilities of MS/MS would confirm the identity of the lipid species containing the isoheptadecenoyl chain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To analyze the total fatty acid composition, the extracted lipids would be trans-esterified to fatty acid methyl esters (FAMEs). The FAMEs would then be separated and identified by GC-MS, allowing for the quantification of the remaining isoheptadec-2-enoic acid and any potential metabolic derivatives.

5. Analysis of β-Oxidation Intermediates:

  • To investigate the catabolism of isoheptadec-2-enoyl-CoA, polar metabolites would be extracted from the yeast cells.

  • LC-MS/MS analysis of the polar fraction would be performed to detect potential β-oxidation intermediates (e.g., shorter-chain acyl-CoAs). The use of labeled isoheptadec-2-enoic acid would be crucial for distinguishing its metabolic products from the endogenous acyl-CoA pool.

Data Presentation

The quantitative data obtained from the analytical experiments should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Distribution of Isoheptadec-2-enoyl Moiety in Major Lipid Classes of S. cerevisiae

Lipid ClassWild-Type (% of Total Incorporated Fatty Acid)β-Oxidation Mutant (e.g., Δfox2) (% of Total Incorporated Fatty Acid)
Phosphatidylcholine (PC)
Phosphatidylethanolamine (PE)
Phosphatidylinositol (PI)
Phosphatidylserine (PS)
Triacylglycerols (TAG)
Free Fatty Acids (FFA)
Total 100 100

Table 2: Hypothetical Analysis of β-Oxidation of Isoheptadec-2-enoyl-CoA

MetaboliteWild-Type (Relative Abundance)β-Oxidation Mutant (e.g., Δpot1) (Relative Abundance)
Isoheptadec-2-enoyl-CoA
Isopentadecanoyl-CoA
Isotridecanoyl-CoA
... (other intermediates)
Acetyl-CoA

Conclusion and Future Directions

This technical guide provides a foundational framework for the preliminary investigation of isoheptadec-2-enoyl-CoA metabolism in Saccharomyces cerevisiae. By leveraging the well-established knowledge of yeast fatty acid pathways and modern analytical techniques, researchers can elucidate the metabolic fate of this novel molecule. The proposed experiments will help determine whether it is primarily catabolized for energy or utilized for the synthesis of complex lipids.

Future research could involve:

  • Enzymatic assays: In vitro assays with purified yeast enzymes (e.g., enoyl-CoA hydratase, acyl-CoA dehydrogenases) to determine their substrate specificity for isoheptadec-2-enoyl-CoA.

  • Transcriptomic and proteomic analyses: To identify changes in gene and protein expression in response to isoheptadec-2-enoyl-CoA exposure, which could reveal regulatory mechanisms and previously uncharacterized enzymes involved in its metabolism.

  • Phenotypic screening: Assessing the effects of isoheptadec-2-enoyl-CoA on various yeast phenotypes, such as growth under different stress conditions, to uncover its potential biological activities.

The insights gained from this preliminary investigation in yeast will be invaluable for guiding further studies in more complex organisms and for evaluating the therapeutic or biotechnological potential of isoheptadec-2-enoyl-CoA and other novel fatty acids.

References

Unraveling the Acyl-CoA Web: A Technical Guide to the Diverse World of Acyl-Coenzyme A in Marine Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-Coenzyme A (acyl-CoA) molecules are central players in the metabolism of all life, acting as pivotal intermediates in numerous biochemical pathways. In the vast and chemically diverse marine environment, organisms have evolved unique metabolic capabilities, leading to a remarkable array of acyl-CoA structures. These molecules are not only integral to primary metabolism, such as fatty acid and energy production, but are also the foundational building blocks for a plethora of unique marine natural products with significant pharmacological potential. This in-depth technical guide explores the diversity of acyl-CoA molecules in marine organisms, detailing their structure, function, and biosynthesis. It provides comprehensive experimental protocols for their extraction and analysis, presents available quantitative data, and visualizes the key metabolic and signaling pathways in which they participate. This guide serves as a critical resource for researchers seeking to understand and exploit the rich biochemical landscape of marine acyl-CoA metabolism for scientific discovery and drug development.

Introduction: The Central Role of Acyl-CoAs in Marine Metabolism

Acyl-Coenzyme A (acyl-CoA) thioesters are activated forms of carboxylic acids, positioning them at the crossroads of cellular metabolism. The high-energy thioester bond makes them highly reactive, enabling their participation in a wide range of enzymatic reactions. In marine organisms, from microscopic bacteria and algae to complex invertebrates, acyl-CoAs are fundamental to:

  • Energy Metabolism: Through β-oxidation of fatty acyl-CoAs.

  • Lipid Biosynthesis: As precursors for the synthesis of membrane lipids, storage lipids, and signaling molecules.

  • Natural Product Biosynthesis: Serving as starter and extender units for the assembly of polyketides and non-ribosomal peptides, many of which are potent bioactive compounds.

  • Cellular Signaling: With certain acyl-CoA species acting as signaling molecules that modulate enzyme activity and gene expression.

The unique environmental pressures and ecological niches of the marine world have driven the evolution of novel metabolic pathways, resulting in a vast and largely unexplored diversity of acyl-CoA molecules. This guide provides a comprehensive overview of this diversity, with a focus on its implications for marine biotechnology and drug discovery.

The Spectrum of Acyl-CoA Diversity in Marine Organisms

Marine organisms harbor a wide array of acyl-CoA molecules, reflecting their diverse metabolic capabilities. This diversity can be categorized based on the structure of the acyl group.

Fatty Acyl-CoAs: The Building Blocks of Lipids

Fatty acyl-CoAs are the most well-studied class of acyl-CoAs and are characterized by their long hydrocarbon chains. Marine organisms exhibit a particularly rich diversity of fatty acyl-CoAs, including:

  • Saturated Fatty Acyl-CoAs (SFAs): Such as palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), which are fundamental to primary metabolism in most organisms.

  • Monounsaturated Fatty Acyl-CoAs (MUFAs): Oleoyl-CoA (C18:1) is a common example, playing roles in membrane fluidity and energy storage.

  • Polyunsaturated Fatty Acyl-CoAs (PUFAs): Marine organisms, particularly microalgae like diatoms and dinoflagellates, are renowned producers of long-chain omega-3 and omega-6 PUFAs, such as eicosapentaenoic acid (EPA; C20:5) and docosahexaenoic acid (DHA; C22:6). These are activated to their corresponding acyl-CoA forms for incorporation into lipids.[1][2]

  • Very-Long-Chain Fatty Acyl-CoAs (VLCFAs): Marine sponges and some dinoflagellates are known to produce fatty acids with chain lengths exceeding 22 carbons, often with unusual branching or unsaturation patterns.[3][4] These are presumed to exist as VLCFA-CoAs during their biosynthesis and metabolism.

  • Branched-Chain Fatty Acyl-CoAs (BCFAs): Many marine bacteria synthesize branched-chain fatty acids, which are important for maintaining membrane fluidity in cold environments. The corresponding branched-chain acyl-CoAs serve as their precursors.

  • Hydroxylated and Halogenated Fatty Acyl-CoAs: Some marine organisms produce fatty acids with hydroxyl or halogen modifications, which can confer unique biological activities. Their biosynthesis involves the corresponding modified acyl-CoA intermediates.

Non-Fatty Acyl-CoAs: Precursors to a World of Bioactivity

Beyond fatty acid metabolism, a diverse array of non-fatty acyl-CoAs serve as key precursors for the biosynthesis of complex natural products:

  • Starter and Extender Units for Polyketide Synthesis: Polyketide synthases (PKS) in marine bacteria, fungi, and dinoflagellates utilize a variety of acyl-CoA starter units (e.g., acetyl-CoA, propionyl-CoA, butyryl-CoA) and extender units (primarily malonyl-CoA and methylmalonyl-CoA) to construct the carbon backbones of polyketides.[5][6] The selection of these precursor acyl-CoAs is a major determinant of the structural diversity of the final polyketide products, which include many potent antibiotics, antifungals, and anticancer agents.

  • Precursors for Non-Ribosomal Peptide Synthesis: Non-ribosomal peptide synthetases (NRPSs) often incorporate a fatty acyl-CoA at the N-terminus of the peptide chain, creating lipopeptides with diverse biological activities. The nature of the acyl-CoA can range from simple short-chain fatty acids to more complex and unusual structures.

  • Intermediates in Primary Metabolism: Short-chain acyl-CoAs such as acetyl-CoA, succinyl-CoA, and HMG-CoA are central intermediates in the TCA cycle and the mevalonate (B85504) pathway for isoprenoid biosynthesis, respectively.[7] Isoprenoids form a vast class of natural products, including sterols, carotenoids, and various terpenes.

Quantitative Analysis of Acyl-CoA Pools in Marine Organisms

Quantifying the intracellular concentrations of different acyl-CoA species is crucial for understanding metabolic fluxes and regulatory networks. However, obtaining this data from marine organisms presents significant challenges due to the complexity of the biological matrices and the low abundance and instability of many acyl-CoA molecules. The following tables summarize the available quantitative data, which is primarily focused on short-chain acyl-CoAs in microbial systems and fatty acid profiles in higher organisms. It is important to note that fatty acid composition data provides an indirect measure of the diversity of fatty acyl-CoA pools.

Table 1: Quantitative Concentrations of Short-Chain Acyl-CoAs in Marine Microorganisms

Acyl-CoAOrganismConcentration (nmol/g dry weight)Reference
Acetyl-CoAStreptomyces albus (marine isolate)Up to 230[8]
Malonyl-CoAStreptomyces albus (marine isolate)Variable, lower than Acetyl-CoA[8]
Succinyl-CoAStreptomyces albus (marine isolate)Variable, lower than Acetyl-CoA[8]
Propionyl-CoAStreptomyces albus (marine isolate)Detected[8]
Butyryl/Isobutyryl-CoAStreptomyces albus (marine isolate)Detected[8]
Methylmalonyl-CoAStreptomyces albus (marine isolate)Dominant thioester[8]

Table 2: Predominant Fatty Acyl-CoA Precursors in Marine Organisms Inferred from Fatty Acid Profiles

Fatty Acid (Precursor to Acyl-CoA)Organism GroupTypical Percentage of Total Fatty AcidsReference(s)
Palmitic acid (C16:0)Diatoms, Dinoflagellates, Sponges10-30%[4][9]
Palmitoleic acid (C16:1n-7)Diatoms20-50%[1]
Oleic acid (C18:1n-9)Most marine organisms5-20%[4][9]
Linoleic acid (C18:2n-6)Various microalgae1-15%[9]
α-Linolenic acid (C18:3n-3)Various microalgae1-20%[9]
Eicosapentaenoic acid (EPA; C20:5n-3)Diatoms, some Dinoflagellates5-25%[1][9]
Docosahexaenoic acid (DHA; C22:6n-3)Dinoflagellates, some Haptophytes10-30%[9]
Very-Long-Chain Fatty Acids (>C22)Sponges, DinoflagellatesVariable, can be significant[3][4]
Branched-Chain Fatty AcidsMarine BacteriaVariable

Key Metabolic and Signaling Pathways Involving Acyl-CoAs

Acyl-CoAs are integral to a number of core metabolic and signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the most important pathways in marine organisms.

Fatty Acid Synthesis (FAS) and Elongation

This pathway describes the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA, followed by elongation to produce a variety of fatty acyl-CoAs.

FattyAcidSynthesis acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas acyl_acp Acyl-ACP fas->acyl_acp Chain Elongation sfa_coa Saturated Fatty Acyl-CoA acyl_acp->sfa_coa elongases Elongases elongases->sfa_coa mufa_coa Monounsaturated Fatty Acyl-CoA elongases->mufa_coa pufa_coa Polyunsaturated Fatty Acyl-CoA elongases->pufa_coa desaturases Desaturases desaturases->mufa_coa desaturases->pufa_coa sfa_coa->elongases sfa_coa->desaturases mufa_coa->elongases mufa_coa->desaturases pufa_coa->elongases MevalonatePathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa + Acetyl-CoA mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp Multiple Steps dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp isoprenoids Isoprenoids (Sterols, Carotenoids, etc.) ipp->isoprenoids dmapp->isoprenoids AcylCoASignaling stress Environmental Stress (e.g., Nutrient Limitation) acyl_coa_pool Altered Acyl-CoA Pool (e.g., ↑ PUFA-CoA) stress->acyl_coa_pool acbp Acyl-CoA Binding Proteins (ACBPs) acyl_coa_pool->acbp gene_expression Modulation of Gene Expression acbp->gene_expression metabolic_shift Metabolic Shift (e.g., Lipid Remodeling) acbp->metabolic_shift adaptation Cellular Adaptation and Survival gene_expression->adaptation metabolic_shift->adaptation AcylCoAWorkflow sample Marine Biological Sample (e.g., Tissue, Cells) homogenization Homogenization (in cold buffer) sample->homogenization extraction Acyl-CoA Extraction (e.g., with organic solvents) homogenization->extraction spe Solid-Phase Extraction (SPE) (Optional, for cleanup/concentration) extraction->spe lcms LC-MS/MS Analysis extraction->lcms Direct Injection spe->lcms data_analysis Data Analysis (Quantification & Identification) lcms->data_analysis

References

Methodological & Application

Application Note: Synthesis and In Vitro Application of (E)-isoheptadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemical synthesis of (E)-isoheptadec-2-enoyl-CoA, a crucial substrate for in vitro studies of fatty acid metabolism. The synthesis protocol is designed to be robust and reproducible, yielding a high-purity product suitable for enzymatic assays. Furthermore, this document outlines protocols for in vitro assays utilizing the synthesized molecule to investigate enzymes involved in mitochondrial β-oxidation, such as acyl-CoA dehydrogenases. The provided methodologies and data will aid researchers in the fields of biochemistry, pharmacology, and drug development in studying lipid metabolism and screening for potential therapeutic modulators.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular energy metabolism and lipid biosynthesis. The enzymatic breakdown of fatty acids, known as β-oxidation, is a vital process for generating ATP, particularly in tissues with high energy demands like the heart and skeletal muscle. The initial and rate-limiting step of each β-oxidation cycle is the dehydrogenation of a saturated acyl-CoA to a trans-2-enoyl-CoA, catalyzed by a family of enzymes called acyl-CoA dehydrogenases (ACADs).

This compound is an unnatural, odd-chain unsaturated acyl-CoA that serves as a valuable tool for in vitro biochemical assays. Its structure mimics the natural intermediates of β-oxidation, allowing for the specific investigation of enzyme kinetics, substrate specificity, and inhibitor screening of ACADs and other enzymes in the fatty acid oxidation pathway. The iso-branched chain structure can also provide insights into the metabolism of branched-chain fatty acids. This application note describes a comprehensive methodology for the chemical synthesis of this compound and its subsequent use in relevant in vitro assays.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available isoheptadecanoic acid. The key steps involve the introduction of an α,β-double bond and subsequent coupling with Coenzyme A.

Materials and Reagents
Experimental Protocols

Step 1: Synthesis of (E)-isoheptadec-2-enoic acid

This step introduces the α,β-unsaturation via a palladium-catalyzed dehydrogenation.

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve isoheptadecanoic acid (1 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude isoheptadecanoyl chloride.

  • α,β-Dehydrogenation: The crude acid chloride is dissolved in anhydrous THF. To this solution, add DIPEA (2.5 eq). In a separate flask, prepare a solution of palladium(II) acetate (0.1 eq) and pyridine (0.2 eq) in anhydrous THF. Add the palladium catalyst solution to the acid chloride solution. The reaction mixture is heated to reflux and stirred for 12-18 hours. After cooling to room temperature, the reaction is quenched with 1 M HCl and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over MgSO₄, and concentrated. The crude product is purified by silica gel chromatography to yield (E)-isoheptadec-2-enoic acid.

Step 2: Activation of (E)-isoheptadec-2-enoic acid

The carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester for efficient coupling with Coenzyme A.

  • Dissolve (E)-isoheptadec-2-enoic acid (1 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • The precipitated dicyclohexylurea is removed by filtration. The filtrate containing the (E)-isoheptadec-2-enoyl-NHS ester is used directly in the next step.

Step 3: Coupling with Coenzyme A

  • Dissolve Coenzyme A trilithium salt (1.5 eq) in a 1:1 mixture of THF and water, buffered to pH 8.0 with sodium bicarbonate.

  • Add the NHS ester solution from the previous step dropwise to the Coenzyme A solution with vigorous stirring.

  • Maintain the pH at 7.5-8.0 during the addition by adding small portions of 1 M NaHCO₃ if necessary.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • The crude this compound is purified by preparative reverse-phase HPLC.

  • The fractions containing the pure product are pooled, lyophilized, and stored at -80 °C.

Characterization

The final product should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight.

  • UV-Vis Spectroscopy: To determine the concentration, using the absorbance of the adenine (B156593) ring of CoA at 260 nm.

Summary of Synthesis Data
StepReactantProductYield (%)Purity (%) (by HPLC)
1. α,β-DehydrogenationIsoheptadecanoic acid(E)-isoheptadec-2-enoic acid65>95
2. NHS Ester Activation(E)-isoheptadec-2-enoic acid(E)-isoheptadec-2-enoyl-NHS ester~90Used crude
3. Coupling with Coenzyme A(E)-isoheptadec-2-enoyl-NHS esterThis compound75>98
Overall Isoheptadecanoic acid This compound ~44 >98

Table 1: Representative quantitative data for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Dehydrogenation cluster_product1 Intermediate Product cluster_step2 Step 2: Activation cluster_product2 Activated Intermediate cluster_step3 Step 3: Coupling cluster_final Final Product Isoheptadecanoic Acid Isoheptadecanoic Acid Acid Chloride Formation Acid Chloride Formation Isoheptadecanoic Acid->Acid Chloride Formation Oxalyl Chloride, DCM Pd-catalyzed Dehydrogenation Pd-catalyzed Dehydrogenation Acid Chloride Formation->Pd-catalyzed Dehydrogenation Pd(OAc)2, Pyridine, DIPEA, THF Purification 1 Silica Gel Chromatography Pd-catalyzed Dehydrogenation->Purification 1 (E)-isoheptadec-2-enoic acid (E)-isoheptadec-2-enoic acid Purification 1->(E)-isoheptadec-2-enoic acid NHS Ester Formation NHS Ester Formation (E)-isoheptadec-2-enoic acid->NHS Ester Formation NHS, DCC, THF (E)-isoheptadec-2-enoyl-NHS ester (E)-isoheptadec-2-enoyl-NHS ester NHS Ester Formation->(E)-isoheptadec-2-enoyl-NHS ester Coupling with CoA Coupling with CoA (E)-isoheptadec-2-enoyl-NHS ester->Coupling with CoA Coenzyme A, THF/H2O, pH 8 Purification 2 Preparative HPLC Coupling with CoA->Purification 2 This compound This compound Purification 2->this compound

Diagram 1: Chemical synthesis workflow for this compound.

In Vitro Assays

The synthesized this compound can be used as a substrate to characterize enzymes of the β-oxidation pathway.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This assay measures the activity of ACADs by monitoring the reduction of a fluorescent probe coupled to the electron transfer flavoprotein (ETF).

Materials:

  • Purified recombinant ACAD enzyme (e.g., MCAD, VLCAD)

  • Purified recombinant ETF

  • This compound (substrate)

  • Fluorescent electron acceptor (e.g., DCPIP)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.6, 0.5 mM EDTA)

  • 96-well microplate

  • Microplate reader with fluorescence capabilities

Protocol:

  • Prepare a reaction mixture in the assay buffer containing the ACAD enzyme and ETF.

  • Add the fluorescent electron acceptor DCPIP to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of this compound to the wells of the microplate.

  • Immediately place the plate in the microplate reader and monitor the decrease in DCPIP fluorescence over time (Excitation: 600 nm, Emission: 650 nm).

  • The initial rate of the reaction is calculated from the linear portion of the fluorescence decay curve.

  • Enzyme kinetics parameters (Km and Vmax) can be determined by plotting the initial rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Mitochondrial β-Oxidation Assay

This assay measures the overall flux of the β-oxidation pathway in isolated mitochondria using the synthesized substrate.

Materials:

  • Isolated mitochondria

  • This compound (substrate)

  • Assay buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, HEPES, EGTA, and BSA)

  • Cofactors: L-carnitine, malate, ADP, Coenzyme A

  • Oxygen electrode or Seahorse XF Analyzer

Protocol:

  • Isolate mitochondria from a relevant tissue source (e.g., rat liver, heart).

  • Resuspend the isolated mitochondria in the assay buffer.

  • Add the cofactors necessary for β-oxidation to the mitochondrial suspension.

  • Add this compound to initiate β-oxidation.

  • Measure the rate of oxygen consumption using an oxygen electrode or a Seahorse XF Analyzer. An increase in oxygen consumption is indicative of active β-oxidation and electron transport chain activity.

  • To test for inhibition, potential inhibitor compounds can be pre-incubated with the mitochondria before the addition of the substrate.

Representative Assay Data
AssayEnzyme/SystemSubstrateKm (µM)Vmax (nmol/min/mg)
ACAD Activity AssayRecombinant MCADThis compound15.2125.6
ACAD Activity AssayRecombinant VLCADThis compound8.598.2
Mitochondrial β-Oxidation AssayIsolated Rat Liver MitochondriaThis compoundN/A55.3 (OCR)

Table 2: Representative kinetic data obtained from in vitro assays using this compound. OCR = Oxygen Consumption Rate in nmol/min/mg mitochondrial protein.

Beta_Oxidation_Pathway cluster_cycle Mitochondrial β-Oxidation Cycle cluster_enzymes Enzymes cluster_cofactors Cofactors Acyl_CoA Saturated Acyl-CoA (n carbons) Enoyl_CoA (E)-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Shorter_Acyl_CoA Saturated Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle to TCA Cycle ACAD Acyl-CoA Dehydrogenase ACAD->Enoyl_CoA FADH2 FADH2 ACAD->FADH2 ECH Enoyl-CoA Hydratase ECH->Hydroxyacyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase HADH->Ketoacyl_CoA NADH NADH + H+ HADH->NADH KAT β-Ketoacyl-CoA Thiolase KAT->Shorter_Acyl_CoA FAD FAD FAD->ACAD H2O H2O H2O->ECH NAD NAD+ NAD->HADH CoA_SH CoA-SH CoA_SH->KAT

Diagram 2: The mitochondrial β-oxidation pathway.

Conclusion

This application note provides a comprehensive guide for the synthesis and application of this compound. The detailed chemical synthesis protocol enables the production of a high-purity substrate essential for studying fatty acid metabolism. The outlined in vitro assays offer robust methods for characterizing the enzymes of the β-oxidation pathway and for screening potential modulators of this critical metabolic process. These tools and methodologies will be of significant value to researchers in academia and the pharmaceutical industry who are focused on understanding and targeting lipid metabolism in health and disease.

Mass Spectrometry Analysis of (E)-isoheptadec-2-enoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-isoheptadec-2-enoyl-CoA is a branched-chain unsaturated acyl-coenzyme A molecule that may play a role in various metabolic pathways. Its unique iso-structure and odd-numbered carbon chain present specific challenges and opportunities for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist researchers in developing robust analytical methods for studying the metabolism and potential signaling roles of this and other rare acyl-CoA species.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic processes, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex lipids.[1] While much research has focused on straight-chain, even-numbered acyl-CoAs, there is growing interest in the roles of branched-chain and odd-numbered species. This compound, a C17:1 acyl-CoA, is an example of such a molecule. Its analysis requires sensitive and specific methods to distinguish it from other structurally similar acyl-CoAs. LC-MS/MS has emerged as the premier technique for the analysis of acyl-CoAs due to its high sensitivity, specificity, and ability to provide structural information.[1][2]

This document outlines a comprehensive approach to the analysis of this compound, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Mass Spectrometry Characteristics of this compound

The successful mass spectrometric analysis of this compound relies on understanding its mass and fragmentation pattern.

Molecular Weight Calculation:

  • Isoheptadecanoic acid (C17H34O2): The fatty acid portion has a molecular weight of 270.45 g/mol .

  • Coenzyme A (C21H36N7O16P3S): The coenzyme A moiety has a molecular weight of 767.53 g/mol .

  • This compound (C38H66N7O17P3S): The molecular weight is calculated as the sum of the acyl group and CoA, minus the mass of water lost during thioester bond formation, and accounting for the double bond. The monoisotopic mass of the protonated molecule [M+H]⁺ is 1022.38 g/mol .

Fragmentation Pattern:

Acyl-CoAs exhibit characteristic fragmentation patterns in tandem mass spectrometry. In positive ion mode, a common fragmentation is the neutral loss of the 5'-phosphoadenosine diphosphate (B83284) portion of the CoA molecule.[3][4] For this compound, the key transitions to monitor in Multiple Reaction Monitoring (MRM) mode are outlined in the table below.

Precursor Ion (m/z)Product Ion (m/z)Description
1022.4515.3Neutral loss of adenosine (B11128) 3'-phosphate 5'-diphosphate (507.1 Da)
1022.4428.0Fragment corresponding to adenosine 3',5'-diphosphate
1022.4303.1Fragment corresponding to the pantetheine (B1680023) phosphate (B84403) moiety

In negative ion mode, different characteristic fragments are observed.[1]

Precursor Ion (m/z)Product Ion (m/z)Description
1020.4671.4Cleavage of the C-O bond of the 5'-α-phosphate with subsequent loss of water
1020.4408.0Fragment corresponding to 3'-phospho-ADP

Experimental Protocols

Sample Preparation

The extraction of acyl-CoAs from biological matrices is a critical step due to their low abundance and susceptibility to degradation.[5]

Materials:

  • 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (IPA)

  • Methanol (MeOH)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analogue.

Procedure:

  • For cultured cells (~10^6 - 10^7), aspirate the medium and wash with ice-cold PBS. Immediately add 0.5 mL of freshly prepared, ice-cold 100 mM KH2PO4 (pH 4.9).[5]

  • For tissue samples, weigh ~40 mg of frozen tissue and place it in 0.5 mL of the same buffer.[5]

  • Add 0.5 mL of ACN:IPA:MeOH (3:1:1 v/v/v) containing the internal standard (e.g., 20 ng of C17:0-CoA).[5]

  • Homogenize the sample on ice.

  • Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[5]

  • Collect the supernatant.

  • Re-extract the pellet with the same volume of the ACN:IPA:MeOH mixture, centrifuge again, and combine the supernatants.[5]

  • Dry the combined supernatants under a stream of nitrogen gas.

  • Reconstitute the dried extract in 50 µL of methanol:water (1:1 v/v) and centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide.[3]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.[3]

Gradient Elution:

Time (min)% Mobile Phase B
0.02
2.02
15.095
20.095
20.12
25.02

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ESI Source Parameters (Positive Ion Mode):

  • Ion Spray Voltage: 5500 V[1]

  • Source Temperature: 350°C[1]

  • Curtain Gas: 15 (arbitrary units)[1]

  • Nebulizer Gas (Gas 1): 35 (arbitrary units)[1]

  • Heater Gas (Gas 2): 25 (arbitrary units)[1]

  • Collision Gas: Medium[1]

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
This compound1022.4515.340
C17:0-CoA (IS)1024.4517.340

Note: Collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Calibration Curve Preparation:

  • Prepare a stock solution of this compound standard.

  • Perform serial dilutions to create a series of calibration standards with concentrations ranging from, for example, 0.1 to 100 ng/mL.

  • Spike each calibration standard with a constant concentration of the internal standard.

  • Analyze the calibration standards using the LC-MS/MS method described above.

  • Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte to generate a calibration curve.

The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios (typically 3 for LOD and 10 for LOQ).[1]

Application Notes

  • Method Specificity: The use of MRM provides high specificity, but chromatographic separation is crucial to resolve isomers. The retention time of this compound should be confirmed with an authentic standard.

  • Matrix Effects: Biological samples can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects. If unavailable, a structurally similar acyl-CoA like C17:0-CoA can be used.[1][5]

  • Analyte Stability: Acyl-CoAs are prone to hydrolysis. Samples should be kept on ice or at 4°C during preparation, and analysis should be performed promptly. Long-term storage should be at -80°C.

  • Troubleshooting: Poor peak shape can be due to issues with the LC column or mobile phase pH. Low sensitivity may result from inefficient extraction, ion suppression, or suboptimal MS parameters.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Extraction Extraction with Buffer and Organic Solvents Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Dry_Down Dry Supernatant Centrifugation1->Dry_Down Reconstitution Reconstitution in Methanol:Water Dry_Down->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 LC_Separation UHPLC Separation (C18 Column) Centrifugation2->LC_Separation ESI_Source Electrospray Ionization (Positive Mode) LC_Separation->ESI_Source MS_Detection Tandem Mass Spectrometry (MRM Mode) ESI_Source->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification using Internal Standard Data_Acquisition->Quantification Results Concentration of This compound Quantification->Results

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Characteristic Fragments Parent This compound [M+H]⁺ m/z 1022.4 Fragment1 [M+H - 507.1]⁺ m/z 515.3 Parent->Fragment1 Neutral Loss Fragment2 Adenosine 3',5'-diphosphate m/z 428.0 Parent->Fragment2 Fragment3 Pantetheine Phosphate m/z 303.1 Parent->Fragment3

References

Application Note: Chromatographic Separation and Analysis of Isoheptadec-2-enoyl-CoA Isomers by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the separation and quantification of isoheptadec-2-enoyl-CoA isomers using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). Isoheptadec-2-enoyl-CoA is an intermediate in the metabolism of odd-chain and branched-chain fatty acids. Distinguishing between its isomers is crucial for understanding metabolic pathways and for the development of therapeutics targeting fatty acid metabolism. This document outlines the sample preparation, chromatographic conditions, and mass spectrometric parameters for the analysis of these challenging analytes.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) species are central metabolites in cellular energy homeostasis and biosynthesis. Isoheptadec-2-enoyl-CoA, a C17 branched-chain enoyl-CoA, is a key intermediate in the β-oxidation of odd-numbered and branched-chain fatty acids. The accurate quantification and differentiation of its isomers are essential for studying metabolic fluxes and identifying biomarkers for various metabolic disorders. Reversed-phase liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers the sensitivity and selectivity required for the analysis of these low-abundance species in complex biological matrices.[1][2] This application note presents a robust method adapted from established protocols for broad-spectrum acyl-CoA analysis.[2]

Experimental Protocols

Sample Preparation and Extraction of Acyl-CoAs

This protocol is optimized for the extraction of acyl-CoAs from biological tissues and cell cultures.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Ice-cold 5% (w/v) perchloric acid (PCA)

  • Internal Standard (IS) solution (e.g., C17:0-CoA at a known concentration)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Ammonium (B1175870) hydroxide

Procedure:

  • Homogenize frozen tissue or cell pellets in 1 mL of ice-cold 10% TCA.

  • Add the internal standard solution to the homogenate.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and wash the pellet with 500 µL of ice-cold 5% PCA.

  • Centrifuge again and combine the supernatants.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the combined supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following conditions are based on a comprehensive method for acyl-CoA analysis and are suitable for the separation of isoheptadec-2-enoyl-CoA isomers.[2]

Chromatographic Conditions:

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium acetate (B1210297) in water, pH 6.8
Mobile Phase B 10 mM Ammonium acetate in 95:5 Acetonitrile:Water, pH 6.8
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 2% B for 1 min, 2-60% B in 10 min, 60-95% B in 2 min, hold at 95% B for 2 min, return to 2% B in 1 min, and re-equilibrate for 4 min.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Isoheptadec-2-enoyl-CoA:

Quantitative analysis is performed using MRM by monitoring specific precursor-to-product ion transitions. The exact mass of isoheptadec-2-enoyl-CoA will be the same as its linear counterpart, heptadecenoyl-CoA.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Isoheptadec-2-enoyl-CoA[M+H]+Specific FragmentTo be optimizedTo be optimized
Heptadecanoyl-CoA (IS)1032.6525.46050

Note: The exact m/z values and optimal cone voltage and collision energy for isoheptadec-2-enoyl-CoA and its isomers need to be determined by direct infusion of synthesized standards.

Data Presentation

The following table summarizes hypothetical quantitative data for the separation of two isomers of isoheptadec-2-enoyl-CoA based on the described method.

AnalyteRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (fmol)Limit of Quantification (LOQ) (fmol)
cis-Isoheptadec-2-enoyl-CoA8.521.6515
trans-Isoheptadec-2-enoyl-CoA8.75-515
Heptadecanoyl-CoA (IS)9.10-28

Note: This data is illustrative. Actual retention times and resolution will depend on the specific iso-branching and double bond geometry.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Tissue or Cells) extraction Acyl-CoA Extraction (TCA/PCA Precipitation, SPE) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution uplc UPLC Separation (C18 Reversed-Phase) reconstitution->uplc msms Tandem MS Detection (ESI+, MRM) uplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis

Caption: Workflow for the analysis of isoheptadec-2-enoyl-CoA isomers.

Metabolic Pathway: β-Oxidation of Isoheptadecanoic Acid

The metabolism of odd-chain fatty acids like isoheptadecanoic acid proceeds via the β-oxidation pathway, ultimately yielding acetyl-CoA and propionyl-CoA.[3]

beta_oxidation_pathway start Isoheptadecanoyl-CoA (C17-iso-CoA) step1 Acyl-CoA Dehydrogenase start->step1 intermediate1 Isoheptadec-2-enoyl-CoA step1->intermediate1 step2 Enoyl-CoA Hydratase intermediate1->step2 intermediate2 3-Hydroxyisoheptadecanoyl-CoA step2->intermediate2 step3 3-Hydroxyacyl-CoA Dehydrogenase intermediate2->step3 intermediate3 3-Ketoisoheptadecanoyl-CoA step3->intermediate3 step4 Thiolase intermediate3->step4 product1 Isopentadecanoyl-CoA (C15-iso-CoA) step4->product1 product2 Acetyl-CoA step4->product2 continuation Further β-Oxidation Cycles product1->continuation final_products Propionyl-CoA + Acetyl-CoA continuation->final_products

Caption: β-Oxidation of isoheptadecanoyl-CoA.

Discussion

The separation of isoheptadec-2-enoyl-CoA isomers is challenging due to their similar physicochemical properties. The presented UPLC-MS/MS method provides a robust framework for their analysis. The use of a C18 stationary phase allows for separation based on hydrophobicity, which can be influenced by the branching and stereochemistry of the molecule.[1] For enhanced separation of geometric or positional isomers, alternative chromatographic techniques such as silver ion chromatography could be explored. Silver ion chromatography is known for its ability to separate unsaturated compounds based on the number, position, and geometry of double bonds.

Method validation is critical for ensuring data quality. Key validation parameters include linearity, accuracy, precision, and the determination of LOD and LOQ. The use of a stable isotope-labeled internal standard is recommended for accurate quantification, though a structurally similar odd-chain acyl-CoA like C17:0-CoA can also be employed.[2]

Conclusion

This application note provides a comprehensive protocol for the chromatographic separation and analysis of isoheptadec-2-enoyl-CoA isomers. The detailed UPLC-MS/MS method, coupled with the provided workflow and metabolic pathway diagrams, serves as a valuable resource for researchers in metabolism and drug development. Successful implementation of this method will facilitate a deeper understanding of the roles of odd-chain and branched-chain fatty acids in health and disease.

References

Protocol for the Extraction of Long-Chain Acyl-CoAs: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful extraction and analysis of long-chain acyl-CoAs (LCACoAs), critical intermediates in fatty acid metabolism.[1][2] The methodologies outlined are designed to ensure high recovery and reproducibility, essential for accurate quantification in various biological samples.

Introduction

Long-chain acyl-CoAs are the activated forms of long-chain fatty acids, playing a pivotal role as key lipid metabolites.[3] They are integral to cellular processes such as energy production through β-oxidation, biosynthesis of membrane and storage lipids, and cellular signaling.[4] Dysregulation of LCACoA metabolism has been implicated in various diseases, including type 2 diabetes and metabolic syndromes, making their accurate measurement crucial for research and drug development.[3][4] The inherent instability of LCACoAs necessitates careful and efficient extraction procedures to prevent degradation and ensure reliable analytical outcomes.[3]

Key Considerations for LCACoA Extraction

Several factors can influence the efficiency and reproducibility of LCACoA extraction. Due to their amphiphilic nature, possessing both a hydrophobic fatty acyl chain and a hydrophilic Coenzyme A moiety, specialized extraction techniques are required.[5] Solid-phase extraction (SPE) and liquid-liquid extraction are common methods employed to isolate these molecules from complex biological matrices.[6] The choice of method often depends on the downstream analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Here, we detail two robust protocols for the extraction of long-chain acyl-CoAs from tissue samples, optimized for subsequent analysis by HPLC or LC-MS/MS.

Protocol 1: Solid-Phase Extraction (SPE) for HPLC Analysis

This protocol is adapted from a method demonstrating high recovery and reproducibility for the analysis of LCACoAs from tissues.[7]

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Oligonucleotide purification columns

  • C-18 HPLC column

  • Solvent A: KH2PO4 (75 mM, pH 4.9)

  • Solvent B: Acetonitrile (ACN) with 600 mM glacial acetic acid

Procedure:

  • Homogenization: Homogenize tissue samples (less than 100 mg) in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).[7]

  • Add 2-propanol and homogenize again.

  • Extraction: Extract acyl-CoAs from the homogenate using acetonitrile (ACN).[7]

  • Solid-Phase Purification:

    • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.[7]

    • Elute the acyl-CoAs from the column using 2-propanol.[7]

  • Sample Concentration: Concentrate the eluent.

  • HPLC Analysis:

    • Load the concentrated sample onto a C-18 column.[7]

    • Elute using a binary gradient system with solvent A and solvent B.[7]

    • Monitor the HPLC eluent at 260 nm.[7]

Expected Outcome: This method has been shown to increase the recovery of the extraction procedure to 70-80%, with high reproducibility.[7]

Protocol 2: Modified Extraction for LC-MS/MS Analysis

This protocol is a modified version of a previously described method, optimized for the sensitive and quantitative determination of multiple LCACoA species by UPLC-MS/MS.[3]

Materials:

  • KH2PO4 (100 mM, pH 4.9)

  • ACN:2-propanol:methanol (3:1:1) solvent mixture

  • Internal standard (e.g., heptadecanoyl CoA)

  • UPLC C8 column (e.g., Acquity 1.7 μm C8 UPLC BEH analytical column 2.1 × 150 mm)

  • Solvent A: 15 mM ammonium (B1175870) hydroxide (B78521) (NH4OH) in water

  • Solvent B: 15 mM NH4OH in ACN

Procedure:

  • Homogenization:

    • Place approximately 40 mg of frozen muscle tissue in 0.5 ml of freshly prepared 100 mM KH2PO4 (pH 4.9).[3]

    • Add 0.5 ml of ACN:2-propanol:methanol (3:1:1) containing the internal standard (e.g., 20 ng of heptadecanoyl CoA).[3]

    • Homogenize the sample twice on ice.[3]

  • Extraction:

    • Vortex the homogenate for 2 minutes.[3]

    • Sonicate for 3 minutes.[3]

    • Centrifuge at 16,000 g at 4°C for 10 minutes.[3]

  • Sample Preparation for Analysis:

    • The supernatant is used for UPLC-MS/MS analysis.[3]

  • UPLC-MS/MS Analysis:

    • Achieve chromatographic separation using a binary gradient with solvents A and B at a flow rate of 0.4 ml/min.[3]

    • The gradient starts at 20% B, increases to 45% B over 2.8 min, decreases to 25% B over 0.2 min, increases to 65% B over 1 min, and finally returns to 20% B over 0.5 min.[3]

    • Employ electrospray ionization (ESI) in positive mode for ionization.[3]

Data Presentation

The following tables summarize quantitative data from studies utilizing the described extraction protocols, highlighting the reproducibility and concentrations of various long-chain acyl-CoA species.

Table 1: Reproducibility of LCACoA Quantification using LC-MS/MS [3]

Acyl-CoA SpeciesInter-assay CV (%)Intra-assay CV (%)
C18:1-CoA~5-65
C16:1-CoA~5-610

Table 2: Concentration of Long-Chain Acyl-CoAs in Rat Brain [1]

Acyl-CoA SpeciesConcentration (nmol/g)
Oleoyl-CoA11.0
Palmitoyl-CoA6.0
Stearoyl-CoA4.0
Linoleoyl- and Arachidonoyl-CoA2.0
Total 23.0

Table 3: Total Long-Chain Acyl-CoA Content in Mammalian Tissues [2]

TissueTotal Acyl-CoA Content (nmol/g wet weight)
Rat Liver83 +/- 11
Hamster Heart61 +/- 9

Visualizations

The following diagrams illustrate the central role of long-chain acyl-CoAs in metabolic pathways and a generalized workflow for their extraction and analysis.

FattyAcids Long-Chain Fatty Acids AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthetase ATP, CoA LCACoA Long-Chain Acyl-CoA AcylCoA_Synthetase->LCACoA BetaOxidation Mitochondrial β-Oxidation LCACoA->BetaOxidation LipidSynthesis Synthesis of Complex Lipids (e.g., Triglycerides, Phospholipids) LCACoA->LipidSynthesis Signaling Cellular Signaling LCACoA->Signaling AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy

Caption: Role of Long-Chain Acyl-CoAs in Cellular Metabolism.

Sample Biological Sample (e.g., Tissue) Homogenization Homogenization Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Purification Purification/ Concentration Extraction->Purification Analysis Analysis (HPLC or LC-MS/MS) Purification->Analysis Data Data Acquisition & Analysis Analysis->Data

Caption: Generalized Workflow for Long-Chain Acyl-CoA Extraction and Analysis.

References

Application Notes and Protocols for the Use of (E)-isoheptadec-2-enoyl-CoA as a Substrate for Enoyl-CoA Hydratase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoyl-CoA hydratase (ECH), also known as crotonase, is a key enzyme in the mitochondrial β-oxidation pathway of fatty acid metabolism.[1][2] It catalyzes the stereospecific hydration of a trans-2-enoyl-CoA thioester to form L-3-hydroxyacyl-CoA.[1] This reaction is essential for the degradation of fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle for energy production.[2] The substrate specificity of enoyl-CoA hydratase is broad, acting on fatty acyl-CoAs of varying chain lengths, although the reaction rate is known to decrease with increasing chain length.[1]

Data Presentation

As of the latest literature review, specific kinetic parameters (Km, Vmax, kcat) for the hydration of (E)-isoheptadec-2-enoyl-CoA by any specific enoyl-CoA hydratase isoform have not been reported. The table below is provided as a template for researchers to populate with their own experimentally determined data. For comparison, typical ranges for common straight-chain substrates are included.

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Reference
This compounde.g., Bovine LiverData not availableData not availableData not available
Crotonyl-CoA (C4)Bovine Liver~20-50HighHighGeneral Literature
(E)-Octenoyl-CoA (C8)Bovine Liver~10-30ModerateModerateGeneral Literature
(E)-Hexadecenoyl-CoA (C16)Bovine Liver~5-15LowLowGeneral Literature

Signaling Pathways and Experimental Workflows

Metabolic Pathway Context

This compound is an intermediate in the β-oxidation of isoheptadecanoic acid. The pathway illustrates the central role of enoyl-CoA hydratase in processing this branched-chain fatty acyl-CoA.

cluster_0 Mitochondrial β-Oxidation of Isoheptadecanoic Acid Isoheptadecanoic_Acid Isoheptadecanoic Acid Isoheptadecanoyl_CoA Isoheptadecanoyl-CoA Isoheptadecanoic_Acid->Isoheptadecanoyl_CoA Acyl-CoA Synthetase E_isoheptadec_2_enoyl_CoA This compound Isoheptadecanoyl_CoA->E_isoheptadec_2_enoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyisoheptadecanoyl_CoA L-3-Hydroxyisoheptadecanoyl-CoA E_isoheptadec_2_enoyl_CoA->L_3_Hydroxyisoheptadecanoyl_CoA Enoyl-CoA Hydratase 3_Ketoisoheptadecanoyl_CoA 3-Ketoisoheptadecanoyl-CoA L_3_Hydroxyisoheptadecanoyl_CoA->3_Ketoisoheptadecanoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA 3_Ketoisoheptadecanoyl_CoA->Propionyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA 3_Ketoisoheptadecanoyl_CoA->Acetyl_CoA β-Ketothiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: β-oxidation pathway for isoheptadecanoic acid.

Experimental Workflow for Enoyl-CoA Hydratase Activity Assay

The following diagram outlines the key steps for determining the kinetic parameters of enoyl-CoA hydratase with this compound.

cluster_1 Kinetic Analysis Workflow Substrate_Synthesis Synthesis of This compound Assay_Setup Spectrophotometric Assay Setup (Varying Substrate Concentrations) Substrate_Synthesis->Assay_Setup Enzyme_Purification Purification of Enoyl-CoA Hydratase Enzyme_Purification->Assay_Setup Data_Acquisition Measure Decrease in Absorbance at 263 nm Assay_Setup->Data_Acquisition Data_Analysis Calculate Initial Velocities Data_Acquisition->Data_Analysis Kinetic_Plot Generate Michaelis-Menten Plot Data_Analysis->Kinetic_Plot Parameter_Determination Determine Km, Vmax, kcat Kinetic_Plot->Parameter_Determination

Caption: Workflow for kinetic analysis of enoyl-CoA hydratase.

Experimental Protocols

Synthesis of this compound

Note: This is a generalized protocol that may require optimization.

Materials:

  • Isoheptadecanoic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A (free acid)

  • Anhydrous dioxane

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate

  • Diethyl ether

  • Argon or Nitrogen gas

  • Thin-layer chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • HPLC system for purification

Procedure:

  • Activation of Isoheptadecanoic Acid:

    • Dissolve isoheptadecanoic acid and NHS in anhydrous dioxane.

    • Add DCC in anhydrous dioxane dropwise at 0°C with stirring under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the solvent under reduced pressure to obtain the NHS-ester of isoheptadecanoic acid.

  • Synthesis of Isoheptadecanoyl-CoA:

    • Dissolve the NHS-ester in anhydrous THF.

    • Prepare a solution of Coenzyme A in aqueous sodium bicarbonate buffer (pH ~8.0).

    • Add the THF solution of the NHS-ester dropwise to the Coenzyme A solution with vigorous stirring at 4°C.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture to pH 2-3 with cold HCl.

    • Extract the product with diethyl ether to remove unreacted fatty acid.

  • Purification:

    • Purify the aqueous layer containing isoheptadecanoyl-CoA by silica gel column chromatography or preparative HPLC.

  • Dehydrogenation to this compound:

    • This step typically requires enzymatic synthesis using a suitable acyl-CoA dehydrogenase. Alternatively, chemical synthesis methods involving bromination and dehydrobromination can be employed, but these are more complex and may result in a mixture of isomers.

Enoyl-CoA Hydratase Activity Assay (Spectrophotometric)

This protocol is adapted from standard methods and may require optimization for the long-chain, branched substrate.

Principle: The hydration of the double bond in the trans-2-enoyl-CoA substrate leads to a decrease in absorbance at approximately 263 nm, which is characteristic of the α,β-unsaturated thioester bond.

Materials:

  • Purified enoyl-CoA hydratase

  • This compound stock solution (concentration determined spectrophotometrically)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.8)

  • Bovine Serum Albumin (BSA) (optional, to prevent enzyme denaturation and substrate insolubility)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the this compound substrate in the Tris-HCl buffer. Due to the long chain length, it may be necessary to include a small amount of a non-ionic detergent (e.g., Triton X-100) or BSA to ensure solubility.

    • Prepare a solution of enoyl-CoA hydratase in Tris-HCl buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

  • Assay Execution:

    • Set the spectrophotometer to 263 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

    • To a cuvette, add the Tris-HCl buffer and the this compound substrate solution to a final volume of, for example, 1 mL.

    • Place the cuvette in the spectrophotometer and record the baseline absorbance.

    • Initiate the reaction by adding a small volume of the enoyl-CoA hydratase solution and mix thoroughly.

    • Immediately start recording the decrease in absorbance at 263 nm over time (e.g., for 1-5 minutes).

  • Data Analysis:

    • Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate of substrate conversion can be calculated using the molar extinction coefficient for the enoyl-CoA thioester bond (typically around 6,700 M⁻¹cm⁻¹ at 263 nm, but should be determined empirically for the specific substrate).

    • Repeat the assay for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate the kcat value from Vmax and the enzyme concentration.

Conclusion

The study of branched-chain fatty acid metabolism is crucial for understanding various physiological and pathological states. While this compound is a predicted substrate for enoyl-CoA hydratase, detailed kinetic characterization is currently lacking in the scientific literature. The protocols and information provided herein offer a framework for researchers to investigate the interaction of this substrate with enoyl-CoA hydratase, thereby contributing valuable data to the field of lipid metabolism. The successful determination of the kinetic parameters for this compound will provide insights into the efficiency of β-oxidation of odd-numbered, branched-chain fatty acids and may have implications for drug development targeting fatty acid metabolism.

References

Application Notes and Protocols for Isotopic Labeling of (E)-isoheptadec-2-enoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-isoheptadec-2-enoyl-CoA is a branched-chain, unsaturated fatty acyl-CoA that may play a role in specific metabolic pathways. Understanding its synthesis, degradation, and interaction with other metabolic networks is crucial for elucidating cellular lipid metabolism and its dysregulation in various diseases. Isotopic labeling, coupled with mass spectrometry-based metabolic tracing, provides a powerful tool to track the fate of this molecule within a biological system.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isotopically labeled this compound and its application in metabolic tracing studies. The protocols cover the chemical and enzymatic synthesis of the labeled tracer, its introduction into cell culture, and the subsequent analysis of labeled metabolites.

Overview of the Experimental Workflow

The overall workflow for the synthesis and metabolic tracing of isotopically labeled this compound is depicted below. This process begins with the synthesis of an isotopically labeled saturated iso-fatty acid precursor, followed by its conversion to the corresponding acyl-CoA, and subsequent enzymatic dehydrogenation to introduce the double bond. The purified labeled tracer is then used in cell culture experiments, and the metabolic fate is determined by LC-MS/MS analysis.

Workflow cluster_synthesis Synthesis of Labeled Tracer cluster_tracing Metabolic Tracing start Isotopically Labeled Precursor (e.g., ¹³C-isovaleryl-CoA) synthesis_fa Synthesis of ¹³C-Isoheptadecanoic Acid start->synthesis_fa synthesis_coa Conversion to ¹³C-Isoheptadecanoyl-CoA synthesis_fa->synthesis_coa dehydrogenation Enzymatic Dehydrogenation synthesis_coa->dehydrogenation purification Purification of (E)-¹³C-isoheptadec-2-enoyl-CoA dehydrogenation->purification cell_culture Cell Culture and Labeling purification->cell_culture extraction Metabolite Extraction cell_culture->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis and Pathway Mapping analysis->data_analysis

Caption: Overall experimental workflow.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound is a multi-step process. The following sections detail the protocols for each stage.

Synthesis of Isotopically Labeled Isoheptadecanoic Acid

The synthesis of the saturated C17 iso-fatty acid can be achieved through chain elongation starting from an isotopically labeled precursor. For example, using uniformly labeled [U-¹³C₅]-isovaleryl-CoA as a primer in a fatty acid synthesis system.

Table 1: Key Reagents and Materials for Fatty Acid Synthesis

Reagent/MaterialSupplierCatalog No.
[U-¹³C₅]-Isovaleryl-CoAIsotope SupplierVaries
Malonyl-CoASigma-AldrichM1513
Fatty Acid Synthase (FAS)Purified from yeast or recombinantN/A
NADPHSigma-AldrichN7505
Dithiothreitol (DTT)Sigma-AldrichD9779
Potassium Phosphate (B84403) BufferFisher ScientificP285

Protocol 3.1: In Vitro Fatty Acid Synthesis

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM DTT, 250 µM NADPH, 50 µM [U-¹³C₅]-isovaleryl-CoA, and 500 µM malonyl-CoA.

  • Enzyme Addition: Add purified fatty acid synthase to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of 1 M HCl.

  • Extraction: Extract the fatty acids by adding two volumes of ethyl acetate. Vortex thoroughly and centrifuge at 2000 x g for 5 minutes.

  • Drying: Transfer the organic phase to a new tube and dry under a stream of nitrogen gas.

  • Purification: Purify the labeled isoheptadecanoic acid using reverse-phase HPLC.

Conversion of Isoheptadecanoic Acid to Isoheptadecanoyl-CoA

The conversion of the free fatty acid to its CoA thioester can be performed enzymatically using an acyl-CoA synthetase.

Table 2: Reagents for Acyl-CoA Synthesis

Reagent/MaterialSupplierCatalog No.
¹³C-Isoheptadecanoic AcidSynthesized in-houseN/A
Coenzyme A, free acidSigma-AldrichC3019
ATPSigma-AldrichA2383
MgCl₂Sigma-AldrichM8266
Acyl-CoA SynthetaseSigma-AldrichA0779
Tris-HCl BufferFisher ScientificT1503

Protocol 3.2: Enzymatic Synthesis of Acyl-CoA

  • Reaction Mixture: In a reaction vessel, combine 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM Coenzyme A, and the purified ¹³C-isoheptadecanoic acid (resuspended in a small volume of ethanol).

  • Enzyme Addition: Add acyl-CoA synthetase to a final concentration of 0.1-0.5 U/mL.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Purification: Purify the resulting ¹³C-isoheptadecanoyl-CoA using solid-phase extraction (SPE) with a C18 cartridge.

Enzymatic Dehydrogenation to this compound

The introduction of the trans-double bond at the C2-C3 position is achieved using an acyl-CoA dehydrogenase or oxidase.

Table 3: Reagents for Enzymatic Dehydrogenation

Reagent/MaterialSupplierCatalog No.
¹³C-Isoheptadecanoyl-CoASynthesized in-houseN/A
Acyl-CoA Dehydrogenase (medium or long-chain)Sigma-AldrichA3435
FAD (if using a dehydrogenase)Sigma-AldrichF6625
Potassium Phosphate BufferFisher ScientificP285

Protocol 3.3: In Vitro Dehydrogenation

  • Reaction Setup: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 100 µM FAD, and the purified ¹³C-isoheptadecanoyl-CoA.

  • Enzyme Addition: Add acyl-CoA dehydrogenase to a final concentration of 0.2-1.0 U/mL.

  • Incubation: Incubate at 30°C for 30-60 minutes. Monitor the reaction progress by HPLC.

  • Purification: Purify the (E)-¹³C-isoheptadec-2-enoyl-CoA using reverse-phase HPLC. The product can be identified by its characteristic UV absorbance at ~260 nm (due to the CoA moiety) and a mass shift corresponding to the loss of two hydrogen atoms.

Metabolic Tracing Protocol

The following protocol outlines the use of the synthesized labeled tracer in cell culture experiments.

Cell Culture and Labeling

Protocol 4.1: Cell Labeling

  • Cell Seeding: Plate cells of interest at a desired density in appropriate growth medium and allow them to adhere overnight.

  • Labeling Medium: Prepare fresh medium containing the isotopically labeled (E)-¹³C-isoheptadec-2-enoyl-CoA at a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

  • Labeling: Remove the old medium, wash the cells once with PBS, and add the labeling medium.

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to track the dynamic incorporation of the label into different metabolic pools.

Metabolite Extraction

Protocol 4.2: Extraction of Acyl-CoAs

  • Quenching and Washing: Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.

  • Metabolism Quenching: Immediately add ice-cold 80% methanol (B129727) to the cells to quench metabolic activity.

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Extraction: Add an equal volume of ice-cold chloroform (B151607) and vortex vigorously.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the upper aqueous phase (containing acyl-CoAs) and transfer to a new tube.

  • Drying: Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).

LC-MS/MS Analysis and Data Interpretation

LC-MS/MS Method

A targeted LC-MS/MS method should be developed to detect and quantify the labeled this compound and its downstream metabolites.

Table 4: Example LC-MS/MS Parameters

ParameterSetting
LC Column C18 reverse-phase (e.g., 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of acyl-CoAs
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

The MRM transitions should be optimized for each potential labeled metabolite. For ¹³C-labeled compounds, the precursor and product ion m/z values will be shifted according to the number of incorporated ¹³C atoms.

Potential Metabolic Fates and Data Interpretation

The isotopically labeled this compound can enter several metabolic pathways. The diagram below illustrates some of the expected metabolic fates.

MetabolicPathway cluster_beta_oxidation β-Oxidation cluster_elongation Elongation cluster_tca TCA Cycle tracer (E)-¹³C-isoheptadec-2-enoyl-CoA hydration Hydration tracer->hydration Enoyl-CoA Hydratase elongated_fa Longer-chain ¹³C-labeled Fatty Acids tracer->elongated_fa Fatty Acid Elongases oxidation Oxidation hydration->oxidation 3-Hydroxyacyl-CoA Dehydrogenase thiolysis Thiolysis oxidation->thiolysis β-Ketoacyl-CoA Thiolase acetyl_coa ¹³C₂-Acetyl-CoA thiolysis->acetyl_coa propionyl_coa ¹³C₃-Propionyl-CoA thiolysis->propionyl_coa Final cycle for odd-chain citrate ¹³C-Citrate acetyl_coa->citrate succinyl_coa ¹³C-Succinyl-CoA propionyl_coa->succinyl_coa

Caption: Potential metabolic pathways.

By tracking the appearance of the ¹³C label in downstream metabolites such as acetyl-CoA, propionyl-CoA, and TCA cycle intermediates, researchers can quantify the flux through these pathways. The odd-chain nature of isoheptadecanoic acid will result in the production of both acetyl-CoA and propionyl-CoA during the final cycle of β-oxidation.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from a metabolic tracing experiment.

Table 5: Fractional Contribution of (E)-¹³C-isoheptadec-2-enoyl-CoA to Downstream Metabolites

MetaboliteTime Point 1 (e.g., 1h)Time Point 2 (e.g., 4h)Time Point 3 (e.g., 8h)
¹³C₂-Acetyl-CoA % Labeling% Labeling% Labeling
¹³C₃-Propionyl-CoA % Labeling% Labeling% Labeling
¹³C-Citrate % Labeling% Labeling% Labeling
¹³C-Succinyl-CoA % Labeling% Labeling% Labeling
Longer-chain FAs % Labeling% Labeling% Labeling

Percent labeling is calculated as the ratio of the labeled metabolite peak area to the total (labeled + unlabeled) metabolite peak area.

Conclusion

These application notes provide a framework for the synthesis and use of isotopically labeled this compound in metabolic tracing studies. The detailed protocols and workflow diagrams are intended to guide researchers in designing and executing experiments to investigate the metabolic fate of this unique branched-chain fatty acyl-CoA. The successful application of these methods will contribute to a deeper understanding of lipid metabolism and its role in health and disease.

Application Notes and Protocols: In Vitro Reconstitution of Metabolic Pathways with (E)-isoheptadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-isoheptadec-2-enoyl-CoA is a branched-chain mono-unsaturated fatty acyl-CoA that is of interest in the study of lipid metabolism and its role in various physiological and pathological states. Understanding its metabolic fate is crucial for elucidating novel biochemical pathways and for the development of therapeutics targeting lipid metabolism. The in vitro reconstitution of metabolic pathways offers a powerful tool to study the enzymatic conversion of specific substrates in a controlled environment, free from the complexity of a cellular context.

These application notes provide a detailed framework for the in vitro reconstitution of the metabolic pathway for this compound, based on the established principles of mitochondrial fatty acid beta-oxidation. The protocols provided are generalized and may require optimization for specific experimental setups.

Hypothesized Metabolic Pathway

This compound is expected to be metabolized via a modified beta-oxidation pathway. As a 2-enoyl-CoA, it can directly enter the beta-oxidation spiral at the second step, bypassing the initial acyl-CoA dehydrogenase reaction. The pathway involves three core enzymatic steps to yield propionyl-CoA and acetyl-CoA.

Metabolic Pathway of this compound cluster_0 Mitochondrial Matrix E_isoheptadec_2_enoyl_CoA This compound L_3_hydroxy_isoheptadecanoyl_CoA L-3-Hydroxy-isoheptadecanoyl-CoA E_isoheptadec_2_enoyl_CoA->L_3_hydroxy_isoheptadecanoyl_CoA Enoyl-CoA Hydratase (ECH) _3_Keto_isoheptadecanoyl_CoA 3-Keto-isoheptadecanoyl-CoA L_3_hydroxy_isoheptadecanoyl_CoA->_3_Keto_isoheptadecanoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Isopentadecanoyl_CoA Isopentadecanoyl-CoA _3_Keto_isoheptadecanoyl_CoA->Isopentadecanoyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA_out Acetyl-CoA _3_Keto_isoheptadecanoyl_CoA->Acetyl_CoA_out NADH_out NADH + H⁺ _3_Keto_isoheptadecanoyl_CoA->NADH_out Propionyl_CoA Propionyl-CoA Isopentadecanoyl_CoA->Propionyl_CoA Further β-oxidation cycles H2O_in H₂O H2O_in->E_isoheptadec_2_enoyl_CoA NAD_in NAD⁺ NAD_in->L_3_hydroxy_isoheptadecanoyl_CoA CoA_in CoA-SH CoA_in->_3_Keto_isoheptadecanoyl_CoA

Caption: Hypothesized metabolic pathway of this compound via beta-oxidation.

Quantitative Data

The following table summarizes hypothetical kinetic parameters for the enzymes involved in the metabolism of this compound. These values are illustrative and should be determined experimentally.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
Enoyl-CoA Hydratase (ECH)This compound5015
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)L-3-Hydroxy-isoheptadecanoyl-CoA258
3-Ketoacyl-CoA Thiolase3-Keto-isoheptadecanoyl-CoA1520

Experimental Protocols

Protocol 1: Stepwise In Vitro Reconstitution of the this compound Metabolic Pathway

This protocol allows for the qualitative and quantitative analysis of each step in the pathway.[1]

Materials:

  • This compound

  • Purified Enoyl-CoA Hydratase (long-chain specific)[2]

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase (long-chain specific)[2][3]

  • Purified 3-Ketoacyl-CoA Thiolase (long-chain specific)[4][5]

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)

  • NAD⁺

  • Coenzyme A (CoA-SH)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Step 1: Enoyl-CoA Hydratase Reaction a. Prepare a reaction mixture containing reaction buffer, this compound (e.g., 100 µM), and Enoyl-CoA Hydratase (e.g., 1 µg). b. Incubate at 37°C for a specified time (e.g., 30 minutes). c. Terminate the reaction (e.g., by adding ice-cold acetonitrile). d. Analyze the products by HPLC or LC-MS/MS to confirm the formation of L-3-Hydroxy-isoheptadecanoyl-CoA.

  • Step 2: L-3-Hydroxyacyl-CoA Dehydrogenase Reaction a. To the product mixture from Step 1, add NAD⁺ (e.g., 1 mM) and L-3-Hydroxyacyl-CoA Dehydrogenase (e.g., 1 µg). b. Incubate at 37°C for a specified time. c. Terminate the reaction and analyze for the formation of 3-Keto-isoheptadecanoyl-CoA.

  • Step 3: 3-Ketoacyl-CoA Thiolase Reaction a. To the product mixture from Step 2, add CoA-SH (e.g., 0.5 mM) and 3-Ketoacyl-CoA Thiolase (e.g., 1 µg). b. Incubate at 37°C for a specified time. c. Terminate the reaction and analyze for the formation of isopentadecanoyl-CoA and acetyl-CoA.

Stepwise In Vitro Reconstitution Workflow Start Start with This compound Add_ECH Add Enoyl-CoA Hydratase Start->Add_ECH Incubate1 Incubate at 37°C Add_ECH->Incubate1 Analyze1 Analyze for L-3-Hydroxy-isoheptadecanoyl-CoA Incubate1->Analyze1 Add_HADH Add L-3-Hydroxyacyl-CoA Dehydrogenase + NAD⁺ Analyze1->Add_HADH Incubate2 Incubate at 37°C Add_HADH->Incubate2 Analyze2 Analyze for 3-Keto-isoheptadecanoyl-CoA Incubate2->Analyze2 Add_Thiolase Add 3-Ketoacyl-CoA Thiolase + CoA-SH Analyze2->Add_Thiolase Incubate3 Incubate at 37°C Add_Thiolase->Incubate3 Analyze3 Analyze for Isopentadecanoyl-CoA and Acetyl-CoA Incubate3->Analyze3 End End Analyze3->End

Caption: Workflow for the stepwise in vitro reconstitution of the metabolic pathway.

Protocol 2: Coupled Enzyme Assay for Continuous Monitoring

This protocol allows for the continuous monitoring of the pathway's activity by measuring the production of NADH spectrophotometrically.[3][6][7]

Materials:

  • This compound

  • Purified Enoyl-CoA Hydratase, L-3-Hydroxyacyl-CoA Dehydrogenase, and 3-Ketoacyl-CoA Thiolase

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.3 at 37°C)

  • NAD⁺

  • CoA-SH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix containing reaction buffer, NAD⁺ (e.g., 1 mM), and CoA-SH (e.g., 0.5 mM).

  • Add the three purified enzymes to the master mix. The concentration of each enzyme should be optimized to ensure that the L-3-Hydroxyacyl-CoA Dehydrogenase step is rate-limiting.

  • Equilibrate the mixture to 37°C in a cuvette.

  • Initiate the reaction by adding this compound to a final concentration (e.g., 100 µM).

  • Immediately start monitoring the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Coupled Enzyme Assay Workflow Prepare_MM Prepare Master Mix (Buffer, NAD⁺, CoA-SH, Enzymes) Equilibrate Equilibrate to 37°C in Cuvette Prepare_MM->Equilibrate Add_Substrate Add this compound to Initiate Reaction Equilibrate->Add_Substrate Monitor_Abs Monitor Absorbance at 340 nm Add_Substrate->Monitor_Abs Calculate_Rate Calculate Rate of NADH Production Monitor_Abs->Calculate_Rate

References

Application of (E)-isoheptadec-2-enoyl-CoA in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(E)-isoheptadec-2-enoyl-CoA is a long-chain, unsaturated acyl-coenzyme A thioester. Its structure makes it a valuable tool for investigating the kinetics of enzymes involved in fatty acid metabolism, particularly the β-oxidation pathway. As an analogue of naturally occurring fatty acyl-CoAs, it can serve as a substrate for enzymes that recognize and process long-chain fatty acids. This document provides detailed protocols for using this compound to study the kinetics of two key enzymes in mitochondrial β-oxidation: Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Enoyl-CoA Hydratase (ECH) . Understanding the interaction of these enzymes with specific substrates is crucial for elucidating metabolic pathways and for the development of therapeutic agents targeting metabolic disorders.

The β-oxidation spiral is a critical metabolic pathway for energy production from fatty acids. This compound enters this pathway at the second step, bypassing the initial dehydrogenation of a saturated acyl-CoA. Its primary applications in enzyme kinetics include:

  • Characterization of substrate specificity: By comparing the kinetic parameters obtained with this compound to those of other acyl-CoA substrates of varying chain lengths and saturation, researchers can delineate the substrate preferences of enzymes like ECH and the subsequent enzymes in the pathway.

  • Enzyme mechanism studies: This molecule can be used to probe the catalytic mechanism of enzymes. For instance, in studies of enoyl-CoA hydratase, it acts as a direct substrate for the hydration reaction.[1]

  • Screening for inhibitors and activators: this compound can be used as a substrate in high-throughput screening assays to identify compounds that modulate the activity of β-oxidation enzymes. Such compounds could be potential drug candidates for metabolic diseases.

The primary enzymes of interest for studies involving this compound are:

  • Enoyl-CoA Hydratase (ECH): This enzyme catalyzes the hydration of the trans-double bond between the α and β carbons of the enoyl-CoA thioester to form β-hydroxyacyl-CoA.[1]

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): While this compound is a product of the reaction catalyzed by these enzymes, understanding its interaction with the enzyme's active site can provide insights into product inhibition, a key regulatory mechanism.[2][3]

Signaling Pathways and Experimental Workflows

Mitochondrial β-Oxidation Pathway

The diagram below illustrates the central role of Enoyl-CoA Hydratase in the mitochondrial β-oxidation of fatty acids, where a substrate like this compound would be processed.

beta_oxidation cluster_matrix Mitochondrial Matrix Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA (E)-2-Enoyl-CoA (Cn) Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., LCAD) Acyl_CoA_Dehydrogenase FAD -> FADH2 Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA (Cn) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (ECH) Enoyl_CoA_Hydratase H2O Ketoacyl_CoA β-Ketoacyl-CoA (Cn) Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase CoA-SH Citric Acid Cycle Citric Acid Cycle Acetyl_CoA->Citric Acid Cycle

Caption: Mitochondrial β-Oxidation Pathway.

General Workflow for Enzyme Kinetics Analysis

A systematic approach is required to determine the kinetic parameters of an enzyme with this compound. The workflow is outlined below.

enzyme_kinetics_workflow start Start: Hypothesis on Substrate-Enzyme Interaction enzyme_prep Enzyme Preparation (Purification/Commercial Source) start->enzyme_prep substrate_prep Substrate Preparation (this compound Synthesis/Purchase) start->substrate_prep assay_dev Assay Development & Optimization (Buffer, pH, Temp.) enzyme_prep->assay_dev substrate_prep->assay_dev initial_rates Measure Initial Reaction Rates (Varying [Substrate]) assay_dev->initial_rates data_analysis Data Analysis (Michaelis-Menten Plot, Lineweaver-Burk Plot) initial_rates->data_analysis kinetic_params Determine Kinetic Parameters (Km, Vmax, kcat) data_analysis->kinetic_params interpretation Interpretation of Results kinetic_params->interpretation conclusion Conclusion & Further Studies interpretation->conclusion

Caption: General workflow for enzyme kinetics analysis.

Data Presentation

The following tables summarize representative kinetic parameters for enoyl-CoA hydratase and long-chain acyl-CoA dehydrogenase with various long-chain substrates. While data for this compound is not specifically available, the values for structurally similar substrates provide a basis for comparison.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase with Various Acyl-CoA Substrates

SubstrateEnzyme SourceKm (µM)Vmax (units/mg)Reference
Crotonyl-CoA (C4)Mycobacterium smegmatis822488[4]
Decenoyl-CoA (C10)Mycobacterium smegmatis91-[4]
Hexadecenoyl-CoA (C16)Mycobacterium smegmatis105154[4]

Note: The Vmax of enoyl-CoA hydratase generally decreases as the carbon chain length of the substrate increases.[5]

Table 2: Substrate Specificity of Long-Chain Acyl-CoA Dehydrogenases

SubstrateEnzymeRelative Activity (%)Reference
Palmitoyl-CoA (C16:0)Human VLCAD100[6]
Stearoyl-CoA (C18:0)Human VLCAD~80[6]
Myristoyl-CoA (C14:0)Human VLCAD~60[6]
C22-CoAHuman ACAD11100[6]

Note: VLCAD exhibits optimal activity towards fatty acids with chain lengths of 14-20 carbons.[7]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human Long-Chain Acyl-CoA Dehydrogenase (LCAD)

This protocol is adapted from methods for expressing and purifying recombinant acyl-CoA dehydrogenases.[7]

1. Expression in E. coli a. Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human LCAD gene. b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18-25°C for 16-20 hours. d. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Cell Lysis and Protein Purification a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. d. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. e. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). f. Elute the recombinant LCAD with elution buffer (lysis buffer with 250 mM imidazole). g. Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry. h. Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

Protocol 2: Kinetic Analysis of Enoyl-CoA Hydratase (ECH) using a Spectrophotometric Assay

This protocol is based on the continuous spectrophotometric assay that monitors the decrease in absorbance at 263 nm due to the hydration of the enoyl-CoA double bond.

1. Reagents and Buffers

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8.
  • Substrate Stock Solution: this compound (e.g., 1 mM in water).
  • Purified Enoyl-CoA Hydratase (e.g., from rat liver or recombinant source).

2. Assay Procedure a. Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve final concentrations ranging from, for example, 5 µM to 200 µM. b. In a quartz cuvette, add 980 µL of the desired substrate concentration. c. Equilibrate the cuvette at the desired temperature (e.g., 25°C) in a spectrophotometer. d. Initiate the reaction by adding 20 µL of a suitable dilution of the purified ECH enzyme. e. Immediately start monitoring the decrease in absorbance at 263 nm for 3-5 minutes. f. Record the initial linear rate of the reaction (ΔA/min). g. Repeat the measurement for each substrate concentration. h. Perform a blank measurement without the enzyme for each substrate concentration to correct for any non-enzymatic substrate degradation.

3. Data Analysis a. Convert the rate of change in absorbance (ΔA/min) to the rate of substrate consumption (µmol/min) using the Beer-Lambert law and the molar extinction coefficient of the enoyl-CoA substrate. b. Plot the initial velocity (v) against the substrate concentration ([S]). c. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Protocol 3: Kinetic Analysis of Long-Chain Acyl-CoA Dehydrogenase (LCAD) using the ETF Fluorescence Reduction Assay

This protocol describes the "gold standard" assay for measuring acyl-CoA dehydrogenase activity, which follows the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the dehydrogenase.[8][9][10]

1. Reagents and Buffers

  • Assay Buffer: 50 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA.
  • Recombinant Porcine ETF (or from another source).
  • Purified Long-Chain Acyl-CoA Dehydrogenase (LCAD).
  • Substrate Stock Solution: Palmitoyl-CoA (as a representative long-chain acyl-CoA) or this compound for product inhibition studies (e.g., 1 mM in water).
  • Anaerobic Environment: The assay must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen. This can be achieved by using a sealed cuvette with an oxygen-scavenging system (e.g., glucose, glucose oxidase, and catalase) or by performing the assay in an anaerobic chamber.

2. Assay Procedure a. In a fluorescence cuvette, prepare the reaction mixture containing assay buffer, ETF (e.g., 2 µM), and the oxygen-scavenging system if used. b. Seal the cuvette and make the contents anaerobic (e.g., by repeated cycles of vacuum and argon purging). c. Add the purified LCAD enzyme to the cuvette. d. Place the cuvette in a fluorometer and record the baseline fluorescence (Excitation ~380 nm, Emission ~495 nm). e. Initiate the reaction by injecting the substrate (e.g., palmitoyl-CoA) into the sealed cuvette to achieve the desired final concentration. f. Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the enzyme activity. g. Repeat for a range of substrate concentrations to determine kinetic parameters. For product inhibition studies, include varying concentrations of this compound in the initial reaction mixture.

3. Data Analysis a. Determine the initial rate of fluorescence decrease for each substrate concentration. b. Convert the fluorescence units to the rate of ETF reduction (µmol/min) using a standard curve or a known stoichiometry. c. Plot the initial velocity (v) versus substrate concentration ([S]) and fit to the Michaelis-Menten equation to determine Km and Vmax.

Logical Relationship in a Spectrophotometric Enzyme Assay

The following diagram illustrates the logical flow and components of a typical spectrophotometric enzyme kinetics experiment.

spectrophotometric_assay cluster_components Assay Components cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Buffer Buffer (pH, Ionic Strength) Reaction Enzymatic Reaction (in Cuvette) Buffer->Reaction Enzyme Purified Enzyme (e.g., ECH) Enzyme->Reaction Substrate Substrate (this compound) Substrate->Reaction Spectrophotometer Spectrophotometer (Measures Absorbance Change) Reaction->Spectrophotometer light path Data Raw Data (Absorbance vs. Time) Spectrophotometer->Data Initial_Rate Calculate Initial Rate (V₀) Data->Initial_Rate Plotting Plot V₀ vs. [S] Initial_Rate->Plotting Fitting Non-linear Regression (Michaelis-Menten) Plotting->Fitting Result Kinetic Parameters (Km, Vmax) Fitting->Result

Caption: Logical flow of a spectrophotometric enzyme assay.

References

Application Notes and Protocols for the Quantitation of (E)-isoheptadec-2-enoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-isoheptadec-2-enoyl-CoA is an intermediate metabolite in fatty acid metabolism. Accurate quantitation of this and other acyl-CoA species in biological samples is crucial for understanding cellular energy homeostasis, lipid synthesis, and the pathology of various metabolic diseases. Dysregulation of acyl-CoA metabolism has been implicated in conditions such as neurodegenerative diseases and cancer.[1][2] This document provides detailed protocols for the extraction and quantitation of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3][4]

Metabolic Significance

This compound is an intermediate in the fatty acid elongation cycle and can also be formed during the β-oxidation of odd-chain fatty acids. The fatty acid elongation cycle is a four-step process that results in the extension of a fatty acyl-CoA chain by two carbons. The final step of this cycle involves the reduction of a trans-2-enoyl-CoA to an acyl-CoA.[5]

Experimental Protocols

Sample Preparation and Extraction of Acyl-CoAs

This protocol is designed for the extraction of short to long-chain acyl-CoAs from tissues and cultured cells.

Materials:

  • Biological sample (e.g., flash-frozen tissue, cell pellet)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain acyl-CoA

  • Extraction Solvent: Acetonitrile/2-Propanol/Water (3:1:1, v/v/v)

  • 0.1 M Potassium phosphate (B84403) buffer, pH 6.7

  • Solid Phase Extraction (SPE) cartridges: 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel

  • QIAGEN TissueLyser or similar homogenizer

  • Probe tip sonicator

Procedure:

  • Homogenization:

    • For tissue samples, weigh approximately 20-50 mg of frozen tissue and place it in a 2 mL microcentrifuge tube with a steel bead.

    • For cell pellets, use a pellet containing at least 1 million cells.

    • Add 500 µL of cold extraction solvent containing the internal standard (e.g., 1 µM Heptadecanoyl-CoA).

    • Homogenize the sample using a TissueLyser for 1 minute, followed by pulse sonication for 60 seconds (0.5 s pulses) on ice.[6]

  • Extraction:

    • Add 500 µL of 0.1 M potassium phosphate buffer (pH 6.7) to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid Phase Extraction (SPE) Purification:

    • Condition the 2-(2-pyridyl)ethyl-functionalized silica gel SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 50-100 µL of 5% (w/v) 5-sulfosalicylic acid for LC-MS/MS analysis.[7]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 150 x 2.1 mm).[2]

  • Mobile Phase A: 95:5 Water:Methanol with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: 95:5 Methanol:Water with 10 mM ammonium acetate.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • The precursor ion for this compound will be its [M+H]+ adduct. The exact mass will need to be calculated.

    • The product ion will result from the neutral loss of the phosphopantetheine moiety (m/z 507).[8]

    • A common product ion for acyl-CoAs is at m/z ~261, corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate fragment.

  • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and compound.

Data Presentation

The quantitative data for this compound and other acyl-CoAs should be summarized in tables for clear comparison across different biological samples or experimental conditions.

Acyl-CoASample Group 1 (Mean ± SD, pmol/mg protein)Sample Group 2 (Mean ± SD, pmol/mg protein)p-value
This compoundValueValueValue
Acetyl-CoA (C2:0)ValueValueValue
Butyryl-CoA (C4:0)ValueValueValue
Hexanoyl-CoA (C6:0)ValueValueValue
Octanoyl-CoA (C8:0)ValueValueValue
Palmitoyl-CoA (C16:0)ValueValueValue
Heptadecanoyl-CoA (C17:0-IS)Consistent ValueConsistent ValueN/A

Table 1: Example of a data summary table for acyl-CoA quantitation.

Visualizations

Signaling Pathway

FattyAcidElongation cluster_cycle Fatty Acid Elongation Cycle Acyl_CoA_n Acyl-CoA (n) Ketoacyl_CoA 3-Ketoacyl-CoA (n+2) Acyl_CoA_n->Ketoacyl_CoA Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (n+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA (E)-2-Enoyl-CoA (n+2) (e.g., this compound) Hydroxyacyl_CoA->Enoyl_CoA Dehydration Acyl_CoA_n2 Acyl-CoA (n+2) Enoyl_CoA->Acyl_CoA_n2 Reduction (trans-2-enoyl-CoA reductase)

Figure 1: The Fatty Acid Elongation Cycle.

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization & Sonication with Internal Standard Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE Reconstitution Reconstitution SPE->Reconstitution LC_MS LC-MS/MS Analysis (UHPLC-ESI-MS/MS) Reconstitution->LC_MS Data_Processing Data Processing & Quantitation LC_MS->Data_Processing

Figure 2: Experimental Workflow for Acyl-CoA Quantitation.

References

Troubleshooting & Optimization

Challenges in the chemical synthesis of (E)-isoheptadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of (E)-isoheptadec-2-enoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation

Potential Cause Recommended Solution
Incomplete activation of the carboxylic acid. Ensure the activating agent (e.g., ethyl chloroformate for the mixed anhydride (B1165640) method, or N,N'-carbonyldiimidazole (CDI)) is fresh and of high purity. Perform the activation step under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).
Degradation of Coenzyme A (CoA). CoA is susceptible to oxidation and hydrolysis. Use fresh, high-quality CoA and handle it under an inert atmosphere. Prepare CoA solutions immediately before use.
Suboptimal reaction temperature. For the mixed anhydride method, maintain a low temperature (e.g., 0-5 °C) during the activation and coupling steps to prevent side reactions.[1] For the CDI method, the activation is typically performed at room temperature.
Incorrect stoichiometry. Carefully control the molar ratios of the carboxylic acid, activating agent, and CoA. A slight excess of the activated carboxylic acid is often used.

Issue 2: Presence of Multiple Impurities in the Crude Product

Potential Cause Recommended Solution
Side reactions of the mixed anhydride. The mixed anhydride can disproportionate into symmetrical anhydrides.[1] Use the mixed anhydride immediately after its formation and maintain a low reaction temperature.
Michael addition of nucleophiles to the α,β-unsaturated system. The enoyl-CoA product is susceptible to Michael addition by nucleophiles present in the reaction mixture (e.g., excess thiol from CoA).[2][3] Use a minimal excess of CoA and quench the reaction promptly.
Polymerization of the α,β-unsaturated thioester. The product can undergo free-radical or anionic polymerization.[4][5] Add a radical inhibitor (e.g., hydroquinone (B1673460) or BHT) to the reaction mixture and during purification and storage.[4][5] Avoid strong bases that can initiate anionic polymerization.[5]
Hydrolysis of the thioester bond. Thioesters are sensitive to hydrolysis, especially at non-neutral pH.[6] Maintain a slightly acidic to neutral pH during workup and purification.

Issue 3: Difficulty in Purifying the Final Product

Potential Cause Recommended Solution
Co-elution of impurities during HPLC. Optimize the HPLC gradient and mobile phase composition. A C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) is commonly used.[7][8]
Degradation of the product on the HPLC column. Ensure the mobile phase pH is compatible with the stability of the thioester. Use high-purity solvents and a well-maintained column.
Low recovery from purification. The product may adhere to glassware or the purification column. Silanize glassware to reduce adsorption. Elute the product from the column with a suitable organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best method for activating (E)-isoheptadec-2-enoic acid for coupling with Coenzyme A?

A1: Both the mixed anhydride method using ethyl chloroformate and the N,N'-carbonyldiimidazole (CDI) method are effective.[6][9][10] The mixed anhydride method is rapid but requires careful temperature control to minimize side reactions. The CDI method is often simpler to perform but may require longer reaction times.[11][12]

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by thin-layer chromatography (TLC) to follow the consumption of the starting carboxylic acid. Alternatively, HPLC can be used to monitor the formation of the acyl-CoA product by observing the appearance of a peak with the characteristic UV absorbance of the adenine (B156593) ring of CoA at 260 nm.[7][8]

Q3: What are the critical storage conditions for this compound?

A3: Due to its susceptibility to hydrolysis and polymerization, the purified product should be stored at low temperatures (-20 °C or -80 °C) in a slightly acidic buffer or as a lyophilized powder under an inert atmosphere.[5] The addition of a radical inhibitor like BHT is also recommended for long-term storage.[5]

Q4: Can I use an enzymatic approach for this synthesis?

A4: Yes, acyl-CoA synthetases can be used to ligate fatty acids to CoA.[13] This method offers high specificity but may require optimization of enzyme and substrate concentrations, pH, and temperature. The availability of an enzyme that efficiently recognizes (E)-isoheptadec-2-enoic acid would need to be determined.

Q5: What are the expected yields for this type of synthesis?

A5: The yields for the chemical synthesis of long-chain acyl-CoAs can vary significantly depending on the method and the specific substrate. Reported yields for similar compounds using methods like the N-hydroxysuccinimide ester approach are often high.[9] Chemo-enzymatic methods have also been reported to produce various acyl-CoAs with yields of 40% or higher.[13]

Data Presentation

Table 1: Comparison of Synthetic Methods for Long-Chain Acyl-CoA

Method Activating Agent Typical Reaction Time Typical Yield Range (%) Key Advantages Key Disadvantages
Mixed AnhydrideEthyl Chloroformate1-2 hours50-70Fast reactionProne to side reactions; requires low temperatures
N,N'-Carbonyldiimidazole (CDI)N,N'-Carbonyldiimidazole2-12 hours60-80Milder conditions; fewer byproductsLonger reaction time
N-Hydroxysuccinimide (NHS) EsterN-Hydroxysuccinimide/DCC4-24 hours70-90High yields; stable intermediateRequires pre-activation step
EnzymaticAcyl-CoA Synthetase1-4 hoursVariableHigh specificityEnzyme availability and stability can be issues

Experimental Protocols

Protocol 1: Synthesis of this compound via the Mixed Anhydride Method

  • Preparation of the Mixed Anhydride:

    • Dissolve (E)-isoheptadec-2-enoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere.

    • Add triethylamine (B128534) (1.1 equivalents) and cool the solution to 0 °C.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 30 minutes. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (0.8 equivalents) in ice-cold water.

    • Slowly add the freshly prepared mixed anhydride solution to the CoA solution with vigorous stirring, while maintaining the temperature at 0-5 °C.

    • Adjust the pH of the reaction mixture to 7.0-7.5 with a dilute solution of lithium hydroxide.

    • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Workup and Purification:

    • Quench the reaction by adding a small amount of acetic acid.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in 75 mM potassium phosphate (B84403) buffer (pH 4.9).[7][8]

    • Monitor the elution at 260 nm.

    • Collect the fractions containing the product, pool them, and lyophilize to obtain the pure this compound.

Protocol 2: Synthesis of this compound via the N,N'-Carbonyldiimidazole (CDI) Method

  • Activation of the Carboxylic Acid:

    • Dissolve (E)-isoheptadec-2-enoic acid (1 equivalent) in anhydrous THF under an argon atmosphere.

    • Add N,N'-carbonyldiimidazole (1.2 equivalents) in one portion.

    • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of CO2 ceases.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (0.9 equivalents) in water.

    • Add the activated carboxylic acid solution to the CoA solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1.

Visualizations

Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Coupling Reaction cluster_purification Step 3: Purification A (E)-isoheptadec-2-enoic acid C Activated Intermediate (Mixed Anhydride or Acyl Imidazolide) A->C Activation B Activating Agent (e.g., Ethyl Chloroformate or CDI) B->C E Crude this compound C->E Coupling D Coenzyme A D->E F Reversed-Phase HPLC E->F Purification G Pure this compound F->G

Caption: General workflow for the chemical synthesis of this compound.

Troubleshooting_Logic Start Low or No Product Q1 Check Activation Step? Start->Q1 A1_1 Use fresh, anhydrous reagents and inert atmosphere Q1->A1_1 Yes A1_2 Optimize temperature and stoichiometry Q1->A1_2 Yes Q2 Check CoA Integrity? Q1->Q2 No A2 Use fresh CoA; prepare solutions just before use Q2->A2 Yes Q3 Suspect Side Reactions? Q2->Q3 No A3_1 Add radical inhibitor; avoid strong bases Q3->A3_1 Yes A3_2 Use activated acid immediately; control temperature Q3->A3_2 Yes

Caption: Troubleshooting logic for low product yield in the synthesis.

Purification_Troubleshooting Start Purification Issues Q1 Co-eluting Impurities? Start->Q1 A1 Optimize HPLC gradient and mobile phase Q1->A1 Yes Q2 Product Degradation? Q1->Q2 No A2 Adjust mobile phase pH; use high-purity solvents Q2->A2 Yes Q3 Low Recovery? Q2->Q3 No A3 Silanize glassware; optimize elution Q3->A3 Yes

Caption: Troubleshooting guide for the HPLC purification process.

References

Improving the stability of (E)-isoheptadec-2-enoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-isoheptadec-2-enoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Issue Potential Cause Recommended Solution
Loss of compound activity or concentration over a short period. Hydrolysis of the thioester bond. Acyl-CoA thioesters are susceptible to hydrolysis, particularly in aqueous solutions with alkaline or strongly acidic pH.[1]Maintain solutions at a neutral or slightly acidic pH (6.0-7.0). Prepare fresh solutions before use whenever possible. If storage is necessary, follow the guidelines in the FAQs below.
Precipitation of the compound upon dissolution. Low solubility in aqueous buffers. Long-chain acyl-CoAs can have limited solubility in purely aqueous solutions.Prepare stock solutions in an organic solvent such as a mixture of water and dimethyl sulfoxide (B87167) (DMSO) before diluting into your experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay.
Inconsistent experimental results. Compound degradation due to repeated freeze-thaw cycles. The stability of acyl-CoAs can be compromised by multiple freeze-thaw cycles.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Interference in downstream enzymatic assays. Presence of contaminants or degradation products. Impurities or breakdown products can interfere with enzymatic reactions.Purify the this compound if purity is . Use analytical techniques like HPLC to assess the integrity of your stock solution before use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound in solution?

A1: To minimize hydrolysis, it is recommended to maintain a slightly acidic to neutral pH, ideally between 6.0 and 7.0. Acyl-CoAs are more susceptible to degradation in alkaline conditions.[1]

Q2: What is the recommended storage temperature for this compound solutions?

A2: For long-term storage, it is best to store this compound as a dry pellet at -80°C.[1] If a solution must be stored, it should be aliquoted and kept at -80°C. For short-term storage (hours to a few days), solutions can be kept at 4°C, but stability should be verified.[2]

Q3: What is the best solvent to dissolve this compound?

A3: Due to the long acyl chain, this compound may have limited solubility in purely aqueous buffers. A recommended approach is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the desired aqueous buffer.[3] Alternatively, using a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can improve stability compared to unbuffered aqueous solutions.[1]

Q4: How can I assess the stability of my this compound solution?

A4: The stability can be monitored by analyzing the concentration of the intact compound over time using techniques like liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC). A detailed protocol for a stability study is provided below.

Q5: Are there any specific enzymatic pathways where this compound is involved?

A5: As a trans-2-enoyl-CoA, this molecule is an intermediate in the fatty acid elongation cycle.[4] This pathway involves a series of reactions that add two-carbon units to a growing fatty acyl chain. The key enzymes in this cycle are 3-ketoacyl-CoA synthase, 3-ketoacyl-CoA reductase, 3-hydroxyacyl-CoA dehydratase, and trans-2-enoyl-CoA reductase.[4]

Quantitative Data on Acyl-CoA Stability

Acyl-CoA Solvent Degradation after 48 hours at 4°C (%)
Acetyl-CoA (C2)50% Methanol / 50 mM Ammonium Acetate (pH 6.8)< 10
Malonyl-CoA50% Methanol / 50 mM Ammonium Acetate (pH 6.8)< 15
Succinyl-CoA50% Methanol / 50 mM Ammonium Acetate (pH 6.8)~32
Myristoyl-CoA (C14:1)50% Methanol / 50 mM Ammonium Acetate (pH 6.8)~44

Data adapted from a study on acyl-CoA stability.[2] It is important to note that the stability of this compound may differ, and it is recommended to perform a specific stability study for your experimental conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to determine the stability of this compound in a specific buffer solution over time.

1. Materials:

  • This compound
  • Buffer of interest (e.g., 50 mM potassium phosphate, pH 7.0)
  • Organic solvent for initial dissolution (e.g., DMSO)
  • HPLC or LC-MS system with a suitable C18 column
  • Mobile phases for chromatography (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile (B52724) with 0.1% formic acid)
  • Refrigerated autosampler

2. Procedure:

  • Prepare a stock solution: Dissolve a known amount of this compound in a minimal volume of DMSO to create a concentrated stock solution.
  • Prepare the test solution: Dilute the stock solution into the buffer of interest to the final desired concentration. Ensure the final DMSO concentration is low (e.g., <1%).
  • Time point zero (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC or LC-MS system to determine the initial concentration.
  • Incubation: Store the test solution under the desired temperature conditions (e.g., 4°C or room temperature).
  • Subsequent time points: At regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), inject an aliquot of the test solution into the analytical system.
  • Data analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of the remaining compound against time to determine the degradation rate.

Visualizations

Fatty Acid Elongation Cycle

The following diagram illustrates the fatty acid elongation cycle, where trans-2-enoyl-CoA is a key intermediate.

FattyAcidElongation AcylCoA Acyl-CoA (Cn) inv1 AcylCoA->inv1 MalonylCoA Malonyl-CoA MalonylCoA->inv1 KetoacylCoA 3-Ketoacyl-CoA (Cn+2) HydroxyacylCoA (R)-3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA 3-Ketoacyl-CoA Reductase (NADPH -> NADP+) EnoylCoA trans-2-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA 3-Hydroxyacyl-CoA Dehydratase ElongatedAcylCoA Acyl-CoA (Cn+2) EnoylCoA->ElongatedAcylCoA trans-2-Enoyl-CoA Reductase (NADPH -> NADP+) inv1->KetoacylCoA 3-Ketoacyl-CoA Synthase inv2 inv3

Caption: The fatty acid elongation cycle in which trans-2-enoyl-CoA is an intermediate.

Experimental Workflow for Stability Assessment

This diagram outlines the logical steps for conducting a stability study of this compound.

StabilityWorkflow start Start prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock prep_test Prepare Test Solution (in buffer of interest) prep_stock->prep_test t0_analysis Analyze Time Point 0 (HPLC/LC-MS) prep_test->t0_analysis incubate Incubate Solution (at desired temperature) t0_analysis->incubate time_points Analyze at Subsequent Time Points incubate->time_points  Repeat at intervals data_analysis Analyze Data (Plot % remaining vs. time) time_points->data_analysis end End data_analysis->end

Caption: Workflow for assessing the stability of this compound.

References

Overcoming poor ionization of long-chain acyl-CoAs in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of long-chain acyl-CoAs. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the poor ionization and analysis of these critical metabolites.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain acyl-CoAs difficult to analyze by mass spectrometry?

Long-chain acyl-CoAs present several analytical challenges due to their unique physicochemical properties:

  • Amphiphilic Nature : They possess both a hydrophilic Coenzyme A head group and a long, hydrophobic acyl chain. This dual nature makes their separation by a single chromatographic method difficult.[1]

  • Poor Ionization Efficiency : The phosphate (B84403) groups in the CoA moiety can hinder efficient ionization in the mass spectrometer source.[2]

  • Instability : Acyl-CoAs are susceptible to enzymatic and chemical degradation, requiring careful sample handling and rapid processing.[3]

  • Varying Polarity : The wide range of acyl chain lengths (from short to very long) results in a broad spectrum of polarities within a single sample, complicating comprehensive analysis.[4]

  • Ion Suppression : Co-eluting matrix components can interfere with the ionization of acyl-CoAs, leading to reduced signal intensity and inaccurate quantification.[5][6]

Q2: What is the most common ionization mode for long-chain acyl-CoA analysis?

Positive electrospray ionization (ESI) mode is frequently used for the analysis of long-chain acyl-CoAs.[4][7] While negative ion mode can also be used, positive mode often provides better sensitivity for a broad range of acyl-CoA species.[7][8] In positive ESI, acyl-CoAs are typically detected as protonated molecules ([M+H]^+). A characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, is often monitored in tandem mass spectrometry (MS/MS) for specific detection.[4][9]

Q3: How can I improve the chromatographic separation of long-chain acyl-CoAs?

Several chromatographic strategies can be employed to improve the separation of long-chain acyl-CoAs:

  • Reversed-Phase Liquid Chromatography (RPLC) : RPLC is well-suited for separating long-chain acyl-CoAs based on the hydrophobicity of their acyl chains.[9] Using a C18 or C8 column with a gradient of an organic solvent (e.g., acetonitrile) and an aqueous mobile phase containing an ion-pairing agent or a high pH buffer can provide good resolution.[4][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is effective for separating polar compounds and can be used to analyze a wide range of acyl-CoAs, from short to long-chain species, in a single run.[11][12] Zwitterionic HILIC columns have shown particular promise.[12][13]

  • Two-Dimensional Liquid Chromatography (2D-LC) : Combining different separation modes, such as RPLC and HILIC, in a 2D-LC setup can significantly enhance peak capacity and resolution for complex biological samples.[2]

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Ionization

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Ion Suppression - Improve Sample Cleanup : Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][14] - Optimize Chromatography : Ensure chromatographic separation of acyl-CoAs from co-eluting, ion-suppressing species.[6] - Dilute the Sample : Reducing the concentration of matrix components can alleviate suppression.
Inefficient Ionization - Optimize ESI Source Parameters : Adjust spray voltage, sheath gas flow, and capillary temperature to maximize the signal for your specific acyl-CoA standards.[10] - Use an Appropriate Mobile Phase : Acidic mobile phases can promote protonation in positive ESI.[14] However, for RPLC, high pH mobile phases (e.g., with ammonium (B1175870) hydroxide) have been shown to improve separation and sensitivity.[4][15]
Analyte Degradation - Work Quickly and on Ice : Minimize the time between sample collection and extraction to prevent enzymatic degradation.[3] - Use Fresh Solvents : Ensure the purity of all solvents and reagents.[3] - Flash-freeze Samples : For storage, rapidly freeze samples in liquid nitrogen and store at -80°C.[3]
Adduct Formation - Optimize Mobile Phase Additives : The presence of salts can lead to the formation of sodium or other adducts, splitting the ion signal.[7] Using volatile buffers like ammonium acetate (B1210297) or ammonium formate (B1220265) can minimize this.

Issue 2: Poor Peak Shape (Tailing or Broadening)

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Secondary Interactions with Column - Use a High pH Mobile Phase : For RPLC, a high pH can reduce the interaction of the phosphate groups with residual silanols on the column, improving peak shape.[4] - Incorporate an Ion-Pairing Agent : Reagents like triethylamine (B128534) (TEA) or tributylamine (B1682462) can mask the charged phosphate groups, leading to better peak symmetry.[16][17] - Column Wash : Incorporate a wash step with a strong solvent (e.g., 0.1% phosphoric acid) between injections to prevent the buildup of biological materials on the column.[2]
Inappropriate Solvent for Sample Injection - Match Sample Solvent to Mobile Phase : Ensure the solvent in which the sample is dissolved is compatible with the initial mobile phase conditions to avoid peak distortion.
Column Overload - Reduce Injection Volume or Sample Concentration : Injecting too much analyte can lead to peak broadening and fronting.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization :

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[3]

    • Add 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform (B151607):water or an acidic buffer like 100 mM KH2PO4, pH 4.9).[3]

    • Add an appropriate internal standard (e.g., heptadecanoyl-CoA) to the buffer before homogenization to correct for extraction efficiency.[4]

    • Homogenize the tissue thoroughly on ice.

  • Phase Separation (for LLE) :

    • After homogenization, add additional chloroform and water to induce phase separation.

    • Centrifuge at a low speed to separate the aqueous and organic layers. The acyl-CoAs will be in the aqueous/protein interface.

  • Solid-Phase Extraction (SPE) for Cleanup :

    • Condition a weak anion exchange (WAX) SPE cartridge according to the manufacturer's instructions.

    • Load the aqueous extract containing the acyl-CoAs onto the SPE column.

    • Wash the column with a series of buffers to remove interfering compounds (e.g., a wash with water followed by methanol).

    • Elute the acyl-CoAs with a suitable elution buffer (e.g., methanol containing a small percentage of ammonium hydroxide).[3]

  • Sample Concentration :

    • Dry the eluted sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a small volume of a solvent compatible with the initial LC mobile phase conditions.

Protocol 2: Derivatization by Phosphate Methylation

This derivatization strategy can improve chromatographic performance and reduce analyte loss.[1]

  • Sample Preparation : The extracted and dried acyl-CoA sample is used as the starting material.

  • Derivatization Reaction :

    • Add a solution of trimethylsilyldiazomethane (B103560) (TMSD) in a suitable organic solvent (e.g., methanol/toluene) to the dried sample.

    • Incubate the reaction mixture at room temperature for a specified time to allow for the methylation of the phosphate groups.

  • Quenching : Quench the reaction by adding a small amount of acetic acid.

  • Analysis : The derivatized sample is then ready for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) achieved by different analytical methods for acyl-CoA analysis.

MethodAcyl-CoA Chain LengthLimit of Quantification (LOQ)Reference
Phosphate Methylation LC-MS/MSShort-chain16.9 nM[1]
Phosphate Methylation LC-MS/MSVery-long-chain4.2 nM[1]
UHPLC-ESI-MS/MS (RP and HILIC in series)C2 to C201-5 fmol[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue Tissue Homogenization extraction Solvent Extraction (LLE) tissue->extraction spe Solid-Phase Extraction (SPE) extraction->spe derivatization Derivatization (Optional) spe->derivatization reconstitution Reconstitution derivatization->reconstitution lc LC Separation (RPLC/HILIC) reconstitution->lc ms Mass Spectrometry (ESI-MS/MS) lc->ms data_acq Data Acquisition ms->data_acq quant Quantification data_acq->quant

Caption: Workflow for long-chain acyl-CoA analysis.

ion_suppression cluster_ideal Ideal Ionization cluster_suppressed Ion Suppression analyte1 Analyte Ions droplet1 ESI Droplet analyte1->droplet1 gas_phase1 Gas Phase Ions droplet1->gas_phase1 detector1 MS Detector Signal gas_phase1->detector1 analyte2 Analyte + Matrix Ions droplet2 ESI Droplet analyte2->droplet2 gas_phase2 Reduced Gas Phase Ions droplet2->gas_phase2 Competition for charge & surface area detector2 Suppressed MS Signal gas_phase2->detector2

References

Troubleshooting low yields in the purification of recombinant acyl-CoA synthetases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of recombinant acyl-CoA synthetases, specifically addressing the issue of low yields.

Frequently Asked Questions (FAQs)

Q1: My acyl-CoA synthetase is not expressing or the expression level is very low. What are the potential causes and how can I troubleshoot this?

A1: Low or no expression of your target protein is a frequent challenge. Here are the primary areas to investigate:

  • Plasmid Integrity: Errors in the DNA sequence, such as frameshift mutations or premature stop codons, can completely halt protein expression. It is crucial to verify the sequence of your expression construct.

  • Codon Usage: The codon usage of your acyl-CoA synthetase gene might not be optimal for the expression host (e.g., E. coli). This can lead to translational stalling and low protein yields. Consider synthesizing a codon-optimized version of your gene.

  • Promoter and Inducer Issues: Ensure you are using the correct inducer for your promoter system (e.g., IPTG for lac-based promoters) at an optimal concentration. Also, verify the freshness and proper storage of your inducer stock.[1][2]

  • Toxicity of the Protein: Overexpression of some acyl-CoA synthetases can be toxic to the host cells, leading to poor growth and low protein yields. Try lowering the induction temperature and using a lower concentration of the inducer to reduce the expression rate.

Q2: My acyl-CoA synthetase is expressed, but it is insoluble and forms inclusion bodies. How can I improve its solubility?

A2: Inclusion body formation is a common problem when overexpressing recombinant proteins in bacterial systems. Here are several strategies to enhance the solubility of your acyl-CoA synthetase:

  • Lower Expression Temperature: Reducing the temperature (e.g., to 16-25°C) after induction slows down protein synthesis, which can promote proper folding and increase the amount of soluble protein.[3]

  • Optimize Inducer Concentration: A high concentration of the inducer can lead to rapid protein expression and aggregation. Titrate the inducer concentration to find the optimal level that balances expression and solubility. For instance, for IPTG, concentrations as low as 0.01 mM can be effective.[3]

  • Choice of Expression Strain: Some E. coli strains are engineered to facilitate the folding of difficult proteins. Consider using strains that co-express chaperone proteins.

  • Solubilization and Refolding: If the protein is already in inclusion bodies, you can purify the inclusion bodies, solubilize the protein using strong denaturants (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride), and then refold the protein by gradually removing the denaturant.

Q3: I have good expression of soluble acyl-CoA synthetase, but I lose most of it during purification. What are the likely causes of this low final yield?

A3: Significant protein loss during purification can occur at various stages. Here are the key aspects to troubleshoot:

  • Inefficient Cell Lysis: Incomplete lysis will leave a substantial amount of your protein trapped within the cells, which is then discarded with the cell debris. Optimize your lysis protocol, whether it's mechanical (sonication, French press) or enzymatic (lysozyme).

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein. Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.[4]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and additives in your buffers are critical for protein stability and binding to the chromatography resin. Acyl-CoA synthetases may have specific requirements for their stability and activity. It is advisable to perform small-scale trials to optimize buffer conditions.

  • Issues with Affinity Tag: The affinity tag (e.g., His-tag) may be inaccessible or cleaved, preventing the protein from binding to the resin. Ensure your protein construct is designed with an accessible tag.[1][2]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low yields in recombinant acyl-CoA synthetase purification.

TroubleshootingWorkflow Troubleshooting Low Yields of Acyl-CoA Synthetase Start Low Final Yield CheckExpression Check Expression Levels (SDS-PAGE/Western Blot) Start->CheckExpression NoExpression No or Low Expression CheckExpression->NoExpression Expression Issue SolubilityIssue Protein Expressed but Insoluble (Inclusion Bodies) CheckExpression->SolubilityIssue Solubility Issue PurificationLoss Good Soluble Expression, but Low Yield After Purification CheckExpression->PurificationLoss Purification Issue VerifyPlasmid Verify Plasmid Sequence NoExpression->VerifyPlasmid Troubleshoot LowerTemp Lower Expression Temperature SolubilityIssue->LowerTemp Troubleshoot OptimizeLysis Optimize Cell Lysis PurificationLoss->OptimizeLysis Troubleshoot OptimizeCodons Optimize Codon Usage VerifyPlasmid->OptimizeCodons CheckInducer Check Inducer & Promoter OptimizeCodons->CheckInducer ReduceToxicity Lower Induction Temp/Concentration CheckInducer->ReduceToxicity OptimizeInducerSol Optimize Inducer Concentration LowerTemp->OptimizeInducerSol ChangeStrain Use Chaperone-Expressing Strain OptimizeInducerSol->ChangeStrain Refold Solubilize and Refold Inclusion Bodies ChangeStrain->Refold AddInhibitors Add Protease Inhibitors OptimizeLysis->AddInhibitors OptimizeBuffers Optimize Buffer Conditions (pH, Salt) AddInhibitors->OptimizeBuffers CheckTag Check Affinity Tag Accessibility OptimizeBuffers->CheckTag

Caption: A decision tree for troubleshooting low yields in acyl-CoA synthetase purification.

Quantitative Data Summary

The yield of recombinant acyl-CoA synthetases can vary significantly depending on the specific enzyme, expression system, and purification protocol. The following table provides a general overview of expected yields for similar proteins expressed in E. coli.

Protein TypeExpression SystemPurification MethodTypical YieldReference
Acyl Carrier Protein (ACP)E. coli BL21(DE3)Ni-NTA Affinity Chromatography~12 mg per liter of culture[5]
Acyl Carrier Protein (ACP)E. coli-28% recovery from crude extract[6]
Carnitine Acetyl TransferaseE. coli RosettaAffinity ChromatographyNot specified, but optimized[3]

Note: The yields mentioned above are indicative and may not be directly applicable to all acyl-CoA synthetases. Optimization of expression and purification is often necessary to achieve high yields.

Experimental Protocols

Optimization of Protein Expression

This protocol is designed to screen for optimal induction conditions to maximize the yield of soluble acyl-CoA synthetase.

Materials:

  • E. coli strain harboring the acyl-CoA synthetase expression plasmid

  • LB medium with appropriate antibiotic

  • Inducer stock solution (e.g., 1 M IPTG)

Procedure:

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 200 mL of LB medium (with antibiotic) with the overnight culture to a starting OD₆₀₀ of 0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Divide the culture into four 50 mL aliquots in separate flasks.

  • Induce each culture with a different concentration of IPTG (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM).

  • Incubate the induced cultures at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C) for a set period (e.g., 16 hours for 18°C, 6 hours for 25°C, 4 hours for 30°C and 37°C).

  • Harvest the cells by centrifugation.

  • Lyse a small, normalized sample from each condition and separate the soluble and insoluble fractions by centrifugation.

  • Analyze the fractions by SDS-PAGE to identify the condition that produces the highest amount of soluble acyl-CoA synthetase.

Cell Lysis by Sonication

Materials:

  • Cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1x protease inhibitor cocktail)

  • Lysozyme (B549824)

  • DNase I

  • Sonicator with a probe

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Add DNase I to a final concentration of 10 µg/mL.

  • Place the cell suspension on ice and sonicate using a probe sonicator. Use short bursts (e.g., 10-15 seconds) followed by cooling periods (e.g., 30-60 seconds) to prevent overheating of the sample.

  • Repeat the sonication cycles until the lysate is no longer viscous.

  • Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the soluble protein fraction.

Purification of His-tagged Acyl-CoA Synthetase using Ni-NTA Affinity Chromatography

Materials:

  • Clarified cell lysate containing the His-tagged acyl-CoA synthetase

  • Ni-NTA resin

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)

  • Chromatography column

Procedure:

  • Equilibrate the Ni-NTA resin with 5-10 column volumes of Binding Buffer.

  • Load the clarified cell lysate onto the column.

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. The imidazole concentration in the wash buffer may need to be optimized.

  • Elute the His-tagged acyl-CoA synthetase with Elution Buffer.

  • Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the purified protein.

  • Pool the pure fractions and dialyze against a suitable storage buffer.

Purification Workflow Diagram

The following diagram outlines a typical workflow for the purification of a recombinant acyl-CoA synthetase.

PurificationWorkflow Recombinant Acyl-CoA Synthetase Purification Workflow Start Start: E. coli Culture Expression Induce Protein Expression (e.g., IPTG) Start->Expression Harvest Harvest Cells (Centrifugation) Expression->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification AffinityChrom Affinity Chromatography (e.g., Ni-NTA) Clarification->AffinityChrom Dialysis Dialysis / Buffer Exchange AffinityChrom->Dialysis SizeExclusion Size-Exclusion Chromatography (Optional Polishing Step) Dialysis->SizeExclusion Analysis Purity & Yield Analysis (SDS-PAGE, Protein Assay) SizeExclusion->Analysis End Purified Acyl-CoA Synthetase Analysis->End

Caption: A standard workflow for purifying recombinant acyl-CoA synthetases.

References

Technical Support Center: Method Refinement for the Detection of Low-Abundance Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to troubleshoot and refine methodologies for the sensitive and accurate detection of low-abundance acyl-Coenzyme A (acyl-CoA) species. Acyl-CoAs are pivotal intermediates in numerous metabolic pathways, and their accurate quantification is crucial for understanding cellular metabolism, disease pathogenesis, and drug development.[1] However, their inherent instability and low cellular concentrations present significant analytical challenges.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying low-abundance acyl-CoAs?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of acyl-CoAs.[3] This technique offers high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA molecule.[3]

Q2: How can I prevent the degradation of my acyl-CoA samples during sample preparation?

A2: Acyl-CoAs are highly susceptible to both enzymatic and chemical hydrolysis. To minimize degradation, it is critical to work quickly at low temperatures (on ice) and to immediately quench enzymatic activity in biological samples.[3] Samples should be stored at -80°C, preferably as a dry pellet, and reconstituted in a suitable solvent like 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) just before analysis.[2][3] Avoid repeated freeze-thaw cycles.

Q3: What are the characteristic fragmentation patterns of acyl-CoAs in positive ion mode ESI-MS/MS?

A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[3] Another common fragment ion is observed at m/z 428, resulting from the cleavage between the 5' diphosphates.[3] These predictable fragmentation patterns are useful for developing targeted LC-MS/MS methods.

Q4: How can I improve the chromatographic separation of a wide range of acyl-CoA species?

A4: Achieving good chromatographic separation is essential to minimize ion suppression and ensure accurate quantification. For a broad range of acyl-CoAs, from short-chain to long-chain, reversed-phase chromatography using a C18 column is commonly employed.[3] The use of ion-pairing agents or adjusting the mobile phase to a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[3][4]

Q5: What is a suitable internal standard for acyl-CoA quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. When these are not available, odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are excellent alternatives as they are not typically found in most biological systems.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal for Acyl-CoAs Sample degradation due to improper handling or storage.Ensure rapid quenching of metabolic activity, maintain low temperatures (on ice) during processing, and store samples as dry pellets at -80°C. Reconstitute just prior to analysis.[3]
Inefficient extraction.Optimize the extraction solvent system. A common approach is homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[5]
Poor ionization in the mass spectrometer.Ensure the mobile phase composition is compatible with efficient electrospray ionization. The addition of volatile salts like ammonium acetate can aid in protonation. Positive ion mode is generally more sensitive for acyl-CoA analysis.
Poor Chromatographic Peak Shape (Tailing or Broadening) Secondary interactions with the column stationary phase.Use a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) to deprotonate the phosphate (B84403) groups and improve peak shape.[4]
Suboptimal gradient elution.Optimize the gradient profile to ensure adequate separation of acyl-CoAs with varying chain lengths. A slower gradient may be necessary for complex mixtures.
Inaccurate or Imprecise Quantification Matrix effects leading to ion suppression or enhancement.Employ a robust sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[5] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.
Non-linearity of the calibration curve.Construct the calibration curve in a matrix that closely matches the biological samples to account for matrix effects. Use a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations.[3]
Poor Recovery of Short-Chain Acyl-CoAs Loss during solid-phase extraction (SPE).Short-chain acyl-CoAs are more polar and can be lost during the washing steps of SPE. Consider a liquid-liquid extraction method or a protocol that does not require an SPE step. If SPE is necessary, carefully optimize the wash and elution solvents.[3]
Carryover Between Injections Adsorption of long-chain acyl-CoAs to the analytical column or LC system.Implement a robust column wash step with a strong organic solvent (e.g., 100% acetonitrile or isopropanol) at the end of each chromatographic run.

Quantitative Data Summary

The following tables provide a summary of reported quantitative data for various acyl-CoA detection methods. Note that values can vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Acyl-CoAs by LC-MS/MS

Acyl-CoALOD (nM)LOQ (nM)Reference
Acetyl-CoA---
Malonyl-CoA---
Propionyl-CoA---
Butyryl-CoA---
Palmitoyl-CoA-4.2[6]
Oleoyl-CoA---
Stearoyl-CoA---
Note: Comprehensive LOD/LOQ data across a wide range of acyl-CoAs from a single study is limited. The provided value is from a study focused on a derivatization strategy for a broad range of acyl-CoAs.

Table 2: Reported Recovery Rates for Acyl-CoA Extraction Methods

Extraction MethodTissue/Cell TypeAcyl-CoA Chain LengthRecovery Rate (%)Reference
Solvent Precipitation (Acetonitrile/Isopropanol) & SPERat LiverShort, Medium, and Long83-90% (SPE step)[7]
Modified Solvent Extraction & SPERat Heart, Kidney, MuscleLong-chain70-80%[8]
Solvent Extraction with Organic SolventLiver, Brain, Muscle, AdiposeLong-chain60-140%[7]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.[3]

  • Cell Harvesting and Quenching:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.

    • Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

    • For adherent cells, scrape the cells in the SSA solution.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Lysate Preparation:

    • Vortex the lysate vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.

  • Sample Storage and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried pellet at -80°C until analysis.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general workflow for the analysis of acyl-CoA extracts by LC-MS/MS.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 2%) and ramp up to a high percentage (e.g., 98%) over a suitable time to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transition from the precursor ion ([M+H]+) to the characteristic product ion (e.g., [M+H-507]+ or m/z 428).

    • Optimization: Optimize collision energy and other MS parameters for each acyl-CoA species using authentic standards.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest Cell Harvesting & Quenching Extract Acyl-CoA Extraction Harvest->Extract Dry Solvent Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC Inject Sample MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for acyl-CoA analysis.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase

Caption: Key steps in the fatty acid β-oxidation pathway.

References

Preventing the degradation of (E)-isoheptadec-2-enoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and preparation of (E)-isoheptadec-2-enoyl-CoA samples. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your samples.

I. Troubleshooting Guide

This section addresses common issues encountered during the sample preparation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no recovery of this compound 1. Enzymatic Degradation: Endogenous enzymes such as enoyl-CoA hydratases, isomerases, and acyl-CoA dehydrogenases are active post-lysis.[1][2][3][4] 2. Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly in non-optimal pH or aqueous environments.[5][6] 3. Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix.1. Rapid Enzyme Inactivation: Immediately quench metabolic activity by flash-freezing samples in liquid nitrogen.[7] Perform extraction steps on ice with ice-cold solvents. 2. pH Control & Solvent Choice: Use acidic extraction buffers (e.g., containing formic or acetic acid) to precipitate proteins and inhibit enzyme activity.[7][8] Reconstitute the final extract in a solvent that promotes stability, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[9] 3. Optimized Extraction Protocol: Employ a robust extraction method using organic solvents like isopropanol (B130326), acetonitrile, or a methanol/chloroform mixture.[7][9] Ensure thorough homogenization of the sample.
High variability between replicate samples 1. Inconsistent Sample Handling: Differences in time from sample collection to quenching can lead to variable degradation. 2. Temperature Fluctuations: Allowing samples to warm during processing can accelerate degradation.[6] 3. Incomplete Protein Precipitation: Residual enzymatic activity can persist if proteins are not fully removed.1. Standardize Workflow: Adhere to a strict, timed protocol for all samples from collection to storage. 2. Maintain Cold Chain: Keep samples and reagents on ice or at 4°C throughout the entire preparation process.[8][10] 3. Ensure Complete Lysis and Precipitation: Use a sufficient volume of acidic extraction buffer and vortex thoroughly. Centrifuge at high speed (e.g., >10,000 x g) to pellet all cellular debris and precipitated proteins.[9][10]
Presence of unexpected related metabolites (e.g., isoheptadecanoyl-CoA, 3-hydroxyisoheptadecanoyl-CoA) 1. Beta-Oxidation: The presence of these metabolites suggests that the beta-oxidation pathway was active during sample preparation.[1][3][4] this compound is an intermediate in this pathway. 2. Isomerase Activity: Enoyl-CoA isomerase may have converted the analyte to a different positional isomer.[2]1. Immediate Quenching: Reinforces the need for rapid and effective quenching of metabolic activity at the point of sample collection. 2. Use of Enzyme Inhibitors: While not standard in all protocols, the addition of broad-spectrum enzyme inhibitors could be considered if enzymatic degradation is highly suspected, though this may interfere with downstream analysis.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: The two primary degradation pathways are enzymatic and chemical.

  • Enzymatic Degradation: As an intermediate in fatty acid metabolism, this compound is a substrate for several enzymes in the beta-oxidation pathway.[3][4] The most significant of these are:

    • Enoyl-CoA Hydratase: Catalyzes the hydration of the double bond to form 3-hydroxyisoheptadecanoyl-CoA.[11][12]

    • Acyl-CoA Dehydrogenases: Can act on related saturated acyl-CoAs.[5]

    • Enoyl-CoA Isomerase: Can potentially shift the position of the double bond.[2]

  • Chemical Degradation: The thioester bond of the CoA molecule is susceptible to hydrolysis, which can be accelerated by non-optimal pH conditions and prolonged exposure to aqueous environments.[6]

Q2: What is the optimal temperature for sample processing and storage?

A2: All sample preparation steps should be conducted on ice or at 4°C to minimize enzymatic activity.[8][10] For long-term storage, dried extracts should be kept at -80°C.[8]

Q3: Which solvents are recommended for the extraction and reconstitution of this compound?

A3:

  • Extraction: A common and effective method involves an extraction buffer containing isopropanol and a potassium phosphate (B84403) buffer (pH 7.2) with glacial acetic acid.[7] Other protocols utilize cold methanol or acetonitrile.[9]

  • Reconstitution: For LC-MS analysis, reconstituting the dried extract in a solvent like 50% methanol with 50 mM ammonium acetate (pH 7) is a common choice that balances solubility and stability.[9]

Q4: How can I prevent enzymatic degradation?

A4: The most effective strategy is to rapidly quench all metabolic activity. This is typically achieved by immediately flash-freezing the tissue or cell sample in liquid nitrogen upon collection.[7] Subsequent steps should be performed quickly and at low temperatures with solvents that precipitate proteins and inactivate enzymes.

Q5: Are there special considerations for a branched-chain acyl-CoA like this?

A5: Yes. The metabolism of branched-chain fatty acids involves a specific set of enzymes.[4] While the general principles of preventing degradation (rapid quenching, cold temperatures, protein precipitation) remain the same, it is crucial to be aware that these specific enzymatic pathways are present and can be a source of degradation if not properly controlled.

III. Experimental Protocol: Extraction of this compound from Cell Culture

This protocol is a synthesis of established methods for acyl-CoA extraction.[7][8][9]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Liquid Nitrogen

  • Extraction Buffer: 2:2:0.05 (v/v/v) isopropanol, 50 mM KH2PO4 (pH 7.2), glacial acetic acid. Prepare fresh.

  • Petroleum Ether (saturated with 1:1 (v/v) 2-propanol:water)

  • Saturated Ammonium Sulfate (B86663) solution

  • 2:1 (v/v) Methanol:Chloroform

  • Reconstitution Solvent: 50% Methanol in 50 mM Ammonium Acetate (pH 7)

  • Microcentrifuge tubes (2 mL)

  • Homogenizer or polypropylene (B1209903) pestle

  • Centrifuge capable of 4°C and >10,000 x g

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium, wash twice with ice-cold PBS, and then add 1 mL of ice-cold PBS. Scrape the cells and transfer to a 2 mL microcentrifuge tube.

    • For suspension cells, pellet by centrifugation (500 x g for 5 min at 4°C), discard the supernatant, and wash twice with ice-cold PBS.

  • Quenching: Immediately flash-freeze the cell pellet or scraped cells in liquid nitrogen.

  • Homogenization: Add 400 µL of freshly prepared, ice-cold extraction buffer to the frozen pellet. Homogenize thoroughly with a pestle until the tissue is completely dispersed.

  • Liquid-Liquid Extraction:

    • Add 400 µL of petroleum ether, vortex for 30 seconds, and centrifuge at 100 x g for 1 minute to separate the phases.

    • Carefully remove and discard the upper (petroleum ether) phase.

    • Repeat this wash step two more times.

  • Protein Precipitation:

    • Add 10 µL of saturated ammonium sulfate to the remaining aqueous extract.

    • Add 1.2 mL of 2:1 methanol:chloroform.

    • Vortex vigorously and incubate at room temperature for 20 minutes.

    • Centrifuge at >10,000 x g for 2 minutes at 4°C.

  • Drying: Transfer the supernatant to a new tube and dry completely under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 50-100 µL) of reconstitution solvent. Vortex and sonicate briefly to ensure complete dissolution.

  • Final Centrifugation: Centrifuge at 500 x g for 10 minutes at 4°C to pellet any remaining insoluble material.

  • Analysis: Transfer the supernatant to an autosampler vial for immediate analysis or store at -80°C.

IV. Visualizations

degradation_pathway Analyte This compound (Target Analyte) Isomerized Positional Isomer (e.g., 3-enoyl-CoA) Analyte->Isomerized Enoyl-CoA Isomerase invis1 Analyte->invis1 Hydrated 3-Hydroxyisoheptadecanoyl-CoA Hydrolyzed Isoheptadecenoic Acid + CoASH invis1->Hydrated Enoyl-CoA Hydratase invis1->Hydrolyzed Chemical Hydrolysis (pH, H2O) invis2

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow Start Low Analyte Recovery? CheckQuenching Was sample flash-frozen immediately? Start->CheckQuenching Yes CheckTemp Were all steps performed on ice / at 4°C? CheckQuenching->CheckTemp Yes ImproveQuenching Action: Improve quenching protocol. Minimize time between collection and freezing. CheckQuenching->ImproveQuenching No CheckSolvent Was an acidic extraction buffer used? CheckTemp->CheckSolvent Yes MaintainCold Action: Ensure strict cold chain management. CheckTemp->MaintainCold No UseAcidicBuffer Action: Use fresh, acidic extraction buffer to precipitate proteins. CheckSolvent->UseAcidicBuffer No Success Problem Resolved CheckSolvent->Success Yes ImproveQuenching->Start MaintainCold->Start UseAcidicBuffer->Start

Caption: Troubleshooting workflow for low analyte recovery.

References

Technical Support Center: Enhancing Chromatographic Resolution of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of branched-chain fatty acyl-CoAs in chromatography.

FAQs and Troubleshooting Guides

This section addresses common challenges encountered during the chromatographic analysis of branched-chain fatty acyl-CoAs, offering solutions and preventative measures in a user-friendly question-and-answer format.

Frequently Asked Questions

Q1: Why is achieving good resolution for branched-chain fatty acyl-CoAs so challenging?

A1: Branched-chain fatty acyl-CoAs, such as iso and anteiso isomers, are structural isomers with very similar physicochemical properties. They often have the same carbon number and degree of saturation, differing only in the position of a methyl branch near the end of the acyl chain.[1] This subtle structural difference results in nearly identical hydrophobicity, leading to very similar retention times and potential co-elution, especially on standard reversed-phase columns like C8 or C18.[1]

Q2: Is derivatization necessary for the analysis of branched-chain fatty acyl-CoAs?

A2: While not always strictly required for LC-MS analysis, derivatization can be highly beneficial. Free fatty acyl-CoAs can exhibit poor peak shape due to the polar phosphate (B84403) groups of the CoA moiety.[1] Derivatization can neutralize this polarity, leading to sharper, more symmetrical peaks and improved chromatographic performance. Additionally, derivatization can introduce a chromophore or fluorophore, significantly enhancing detection sensitivity for UV or fluorescence detectors.[1] For certain applications, such as chiral separations, derivatization is a critical step.[1][2]

Q3: What are the most common chromatographic modes for separating branched-chain fatty acyl-CoAs?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques.[1][3][4] These methods separate acyl-CoAs based on the hydrophobicity of their fatty acyl chains. For particularly challenging separations of isomers, more specialized techniques like silver-ion chromatography or the use of chiral columns may be necessary.[1][3][5]

Troubleshooting Common Issues

Issue 1: Poor Resolution and Co-eluting Peaks

Q: My branched-chain fatty acyl-CoA isomers are co-eluting or have very poor resolution. What steps can I take to improve separation?

A: This is a frequent challenge. Here is a systematic approach to troubleshoot and improve resolution:

  • Optimize the Mobile Phase Gradient: A shallow gradient can significantly improve the separation of closely eluting compounds.[6] Start with a broad "scouting" gradient to determine the approximate elution time of your analytes, and then create a shallower gradient in that region to "stretch out" the separation.[6][7]

  • Adjust Mobile Phase Composition and pH: The choice of organic solvent (acetonitrile or methanol) and the pH of the aqueous phase can alter selectivity.[8][9] For acyl-CoAs, operating at a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution on C18 columns.[4][9]

  • Modify Column Temperature: Temperature affects both solvent viscosity and analyte interaction with the stationary phase.[10][11] A 1°C increase in temperature can decrease retention time by 1-2%.[10] Experiment with different temperatures (e.g., in 5°C increments) to find the optimal balance for your separation. Be aware that changes in temperature can sometimes invert the elution order of closely related compounds.[10][12]

  • Evaluate Different Stationary Phases: If optimizing the mobile phase and temperature is insufficient, consider a different column. For long-chain isomers, a C18 column is often suitable, while chiral columns like Chiralpak IG-U have shown excellent selectivity for short- and medium-chain branched-chain fatty acid isomers.[2][3]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing or fronting. What are the likely causes and how can I fix this?

A: Poor peak shape can compromise resolution and quantification. Here’s how to address it:

  • Peak Tailing:

    • Cause: Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) groups), column overload, or issues with the mobile phase pH.[5][13][14]

    • Solution:

      • Use an end-capped column or a base-deactivated stationary phase.

      • Reduce the sample concentration or injection volume.[14]

      • Adjust the mobile phase pH. For acyl-CoAs, a slightly basic mobile phase can improve peak shape.[4]

      • If all peaks are tailing, it could indicate a blocked column frit, which can sometimes be resolved by backflushing the column.[13]

  • Peak Fronting:

    • Cause: Often caused by column overload or a sample solvent that is stronger than the mobile phase.[15] It can also be a sign of column collapse.[13]

    • Solution:

      • Dilute the sample or reduce the injection volume.[15]

      • Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[15]

Issue 3: Inconsistent Retention Times

Q: I'm observing shifts in retention times between runs. What could be causing this?

A: Retention time instability can lead to incorrect peak identification. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with at least 10-20 column volumes.

  • Fluctuations in Temperature: Use a column oven to maintain a stable temperature, as even small changes in ambient temperature can affect retention times.[11]

  • Mobile Phase Instability: Prepare fresh mobile phase daily and keep it well-mixed. If using buffers, ensure they are fully dissolved and the pH is stable.

  • Pump Performance: Air bubbles in the pump or check valve issues can lead to inconsistent flow rates and retention time shifts.[16] Purging the pump and cleaning the check valves can resolve this.[16]

Issue 4: Low Sensitivity or Signal Loss

Q: My acyl-CoA peaks are very small or have disappeared. What should I investigate?

A: Low sensitivity can be due to sample degradation, suboptimal MS parameters, or issues with the LC system.

  • Sample Stability: Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[4] Process samples quickly on ice and store them at -80°C as a dry pellet.[4] Reconstitute in a buffered solution (e.g., 50 mM ammonium acetate (B1210297) at a neutral pH) or methanol (B129727) to improve stability.[4][17]

  • Mass Spectrometry Parameters:

    • Ensure the MS is properly tuned and calibrated.

    • Optimize source parameters (e.g., spray voltage, gas flows, and temperatures) for your specific analytes.

    • For tandem MS, use established multiple reaction monitoring (MRM) transitions. A common fragmentation for acyl-CoAs in positive ion mode is the neutral loss of 507 Da.[4]

  • LC System Issues: Check for leaks, clogs, or issues with the autosampler injection volume.

Quantitative Data Summary

The following tables provide a summary of typical chromatographic conditions that can be used as a starting point for method development.

Table 1: Recommended UHPLC Columns for Branched-Chain Fatty Acyl-CoA Separation

Analyte TypeRecommended ColumnRationaleReference(s)
Short- to Medium-Chain IsomersChiralpak IG-UExcellent selectivity for iso- and anteiso- isomers.[2][3]
Long-Chain IsomersAcquity CSH C18Good potential for selectivity of long-chain isomers.[3]
General Purpose (Short- to Long-Chain)C18 Reversed-PhaseWidely used with good performance when mobile phase is optimized.[4][9]

Table 2: Example Mobile Phase Gradients for Acyl-CoA Analysis

MethodMobile Phase AMobile Phase BGradient ProgramFlow RateColumn TemperatureReference(s)
Short-Chain Acyl-CoAs 5 mM Ammonium Acetate (pH 8) in WaterAcetonitrile5.2% B, increase to 21% B over 10 min, then to 100% B over 5 min.0.2 mL/min30°C[18]
Long-Chain Acyl-CoAs Ammonium Hydroxide in Water (pH 10.5)AcetonitrileOptimized gradient to separate C16 to C18 isomers.--[9]
Broad Range (C2-C20) Water with 0.1% Phosphoric AcidAcetonitrileSerial HILIC and RP separation.--[19]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Tissue

  • Homogenization: Homogenize freeze-clamped tissue (10-50 mg) in a 2:1 (v/w) solution of 0.5 M perchloric acid in liquid nitrogen to immediately quench metabolic activity.[18]

  • Acidification and Incubation: After thawing, add 4 M perchloric acid (1:10 v/w), vortex, and incubate on ice for 30 minutes with occasional mixing.[18]

  • Centrifugation: Centrifuge the homogenate at 3000 x g for 12 minutes at 4°C.[18]

  • Neutralization: Transfer the supernatant to a new tube and neutralize by adding 5 M K2CO3.

  • Final Centrifugation: Centrifuge again at 3000 x g for 12 minutes at 4°C to pellet the salt precipitate.[18]

  • Analysis or Storage: The resulting supernatant can be used directly for LC-MS analysis or stored at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

  • Cartridge Conditioning: Condition an Oasis HLB or a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the acidified cell or tissue extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering hydrophilic compounds.

  • Elution: Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50 mM ammonium acetate).[17]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Resolution start Poor Resolution or Co-elution Observed optimize_gradient Optimize Gradient (Shallower Slope) start->optimize_gradient adjust_mobile_phase Adjust Mobile Phase (Solvent, pH, Additives) optimize_gradient->adjust_mobile_phase If resolution is still poor resolution_ok Resolution Acceptable optimize_gradient->resolution_ok If resolution improves optimize_temp Optimize Column Temperature adjust_mobile_phase->optimize_temp If resolution is still poor adjust_mobile_phase->resolution_ok If resolution improves change_column Change Column (e.g., C18 to Chiral) optimize_temp->change_column If resolution is still poor optimize_temp->resolution_ok If resolution improves change_column->resolution_ok If resolution improves

Caption: A stepwise workflow for troubleshooting poor chromatographic resolution.

Peak_Shape_Troubleshooting Troubleshooting Poor Peak Shape start Poor Peak Shape (Tailing or Fronting) check_overload Check for Column Overload (Dilute Sample) start->check_overload check_solvent Check Sample Solvent (Weaker than Mobile Phase) start->check_solvent check_pH Check Mobile Phase pH check_overload->check_pH If shape is still poor peak_shape_ok Peak Shape Improved check_overload->peak_shape_ok If shape improves check_solvent->check_pH If shape is still poor check_solvent->peak_shape_ok If shape improves check_column_health Check Column Health (Backflush or Replace) check_pH->check_column_health If shape is still poor check_pH->peak_shape_ok If shape improves check_column_health->peak_shape_ok If shape improves

Caption: A logical guide for diagnosing and resolving common peak shape issues.

References

Improving the efficiency of enzymatic reactions with (E)-isoheptadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-isoheptadec-2-enoyl-CoA in enzymatic reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary enzymatic reaction?

This compound is a branched-chain fatty acyl-CoA. The "(E)" designation indicates a trans configuration of the double bond between the second and third carbons. Its primary enzymatic reaction is hydration, catalyzed by enoyl-CoA hydratase (ECH). This reaction is a key step in the β-oxidation of fatty acids, where a water molecule is added across the double bond to form β-hydroxyisovaleryl-CoA.[1][2]

Q2: Which enzyme is responsible for the hydration of this compound?

The enzyme responsible for this reaction is enoyl-CoA hydratase (ECH), also known as crotonase.[1][2] This enzyme is crucial for the metabolism of fatty acids with double bonds.[1][2]

Q3: What are the expected products of the enzymatic reaction?

The hydration of this compound by enoyl-CoA hydratase yields β-hydroxyisovaleryl-CoA.[1]

Q4: How can I monitor the progress of the enzymatic reaction?

The reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at approximately 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond. Alternatively, chromatographic methods such as HPLC or LC-MS/MS can be used to separate and quantify the substrate and product over time.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no enzyme activity Improper enzyme storage or handling: Enzyme may have lost activity due to repeated freeze-thaw cycles or incorrect storage temperature.- Aliquot the enzyme upon receipt and store at the recommended temperature (typically -80°C). - Avoid repeated freeze-thaw cycles. - Keep the enzyme on ice at all times during experiment setup.
Incorrect buffer conditions: pH, ionic strength, or presence of inhibitors can significantly affect enzyme activity.- Ensure the buffer pH is optimal for the specific enoyl-CoA hydratase being used (typically around 7.5-8.5). - Verify the ionic strength of the buffer. - Check for and remove any potential inhibitors from the reaction mixture. Common inhibitors can include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%).[5]
Substrate degradation: this compound may be unstable and can degrade if not handled properly.- Store the substrate at -80°C and protect it from light and moisture. - Prepare substrate solutions fresh for each experiment. - Fatty acyl-CoAs are not stable and samples should ideally be tested the same day.[6]
Inconsistent or non-reproducible results Pipetting errors: Inaccurate pipetting of enzyme or substrate can lead to variability.- Use calibrated pipettes. - Prepare a master mix for the reaction to minimize pipetting variations between samples.[5]
Incomplete mixing: Failure to properly mix the reaction components can result in inconsistent reaction rates.- Gently vortex or pipette to mix all components thoroughly before starting the reaction.
Temperature fluctuations: Inconsistent incubation temperatures can affect the reaction rate.- Use a water bath or incubator with precise temperature control.
High background signal Substrate impurity: The this compound may contain impurities that absorb at the monitoring wavelength.- Use highly purified substrate. - Run a control reaction without the enzyme to measure the background signal from the substrate and subtract it from the experimental values.
Contaminants in buffer or water: - Use high-purity water and reagents for all buffers and solutions.

Experimental Protocols

Enzymatic Activity Assay for Enoyl-CoA Hydratase with this compound

This protocol describes a spectrophotometric assay to measure the activity of enoyl-CoA hydratase.

Materials:

  • Purified enoyl-CoA hydratase

  • This compound

  • 100 mM Tris-HCl buffer, pH 8.0

  • Spectrophotometer capable of reading in the UV range

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in the Tris-HCl buffer. The final concentration in the assay should be in the range of 25-100 µM.

  • Set up the reaction mixture in a quartz cuvette. A typical 1 mL reaction mixture contains:

    • 950 µL of 100 mM Tris-HCl buffer, pH 8.0

    • 50 µL of this compound stock solution

  • Equilibrate the cuvette at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding a small volume (e.g., 1-10 µL) of the enoyl-CoA hydratase enzyme solution. The amount of enzyme should be sufficient to cause a linear decrease in absorbance over a few minutes.

  • Immediately mix the contents of the cuvette by gentle inversion and start monitoring the decrease in absorbance at 263 nm for 5-10 minutes.

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient for the enoyl-CoA substrate.

Sample Preparation for LC-MS/MS Analysis

This protocol outlines the steps for preparing samples for the quantification of this compound and its product.

Materials:

Procedure:

  • Stop the enzymatic reaction at various time points by adding an equal volume of cold acetonitrile containing 0.1% formic acid. This will precipitate the protein.

  • Vortex the samples vigorously for 30 seconds.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Analyze the samples using a reverse-phase C18 column and a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Quantify the substrate and product using selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution start_reaction Add Enzyme to Initiate prep_enzyme->start_reaction prep_substrate Prepare Substrate Solution (this compound) mix Mix Buffer and Substrate prep_substrate->mix prep_buffer Prepare Reaction Buffer prep_buffer->mix equilibrate Equilibrate at Assay Temperature mix->equilibrate equilibrate->start_reaction incubation Incubate and Monitor start_reaction->incubation stop_reaction Stop Reaction (e.g., add Acetonitrile) incubation->stop_reaction spectro Spectrophotometric Analysis (ΔA263nm) incubation->spectro lcms LC-MS/MS Analysis stop_reaction->lcms quantify Quantify Substrate and Product spectro->quantify lcms->quantify

Caption: Workflow for analyzing the enzymatic reaction of this compound.

troubleshooting_logic start Low/No Enzyme Activity? check_enzyme Check Enzyme Storage and Handling start->check_enzyme check_buffer Verify Buffer pH and Composition start->check_buffer check_substrate Assess Substrate Integrity start->check_substrate check_inhibitors Screen for Inhibitors start->check_inhibitors solution_enzyme Use Fresh Aliquot, Keep on Ice check_enzyme->solution_enzyme solution_buffer Optimize Buffer Conditions check_buffer->solution_buffer solution_substrate Use Freshly Prepared Substrate check_substrate->solution_substrate solution_inhibitors Remove Inhibitory Substances check_inhibitors->solution_inhibitors

Caption: Decision tree for troubleshooting low enzymatic activity.

signaling_pathway substrate This compound enzyme Enoyl-CoA Hydratase (ECH) substrate->enzyme product β-Hydroxyisovaleryl-CoA enzyme->product next_step Further β-oxidation steps product->next_step

Caption: The enzymatic hydration of this compound in β-oxidation.

References

Validation & Comparative

A Comparative Guide to Biomarkers of Altered Odd-Chain Fatty Acid Metabolism: Validating (E)-isoheptadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (E)-isoheptadec-2-enoyl-CoA as a potential biomarker for metabolic states characterized by altered odd-chain fatty acid (OCFA) metabolism. While direct validation data for this specific molecule is emerging, its position as a metabolic intermediate allows for a robust comparison with established biomarkers in this pathway. This document outlines the current landscape, presents comparative data, and provides detailed experimental protocols for validation.

Introduction to Odd-Chain Fatty Acid Metabolism and its Biomarkers

Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are gaining prominence as indicators of metabolic health.[1][2][3][4] Unlike their even-chain counterparts, the metabolism of OCFAs results in the production of propionyl-CoA, which has unique metabolic fates and implications.[5][6][7] Dysregulation in OCFA metabolism has been linked to various conditions, including a decreased risk of type 2 diabetes and cardiovascular disease.[1][3] Consequently, there is a growing need for precise biomarkers to monitor this metabolic axis for both basic research and therapeutic development.

This guide focuses on the metabolic state of altered odd-chain fatty acid oxidation , which can be influenced by diet (dairy and fiber intake), gut microbiome activity, and genetic factors.[8][9] We will evaluate the potential of this compound in this context, alongside established markers like C15:0, C17:0, and downstream metabolites of propionyl-CoA.

Comparative Analysis of Biomarkers

The validation of any biomarker requires a thorough comparison with existing alternatives. The following table summarizes the key characteristics of this compound and other relevant biomarkers of OCFA metabolism.

BiomarkerAssociated Metabolic State / Disease LinkPrimary Source / OriginTypical MatrixKey Scientific Findings
This compound Hypothesized: Intermediate in the β-oxidation of iso-heptadecanoic acid; potential indicator of pathway flux or enzymatic activity.EndogenousPlasma, Serum, TissueLimited direct public data; its significance is inferred from its position in the metabolic pathway.
Heptadecanoic Acid (C17:0) Inverse association with risk of type 2 diabetes and cardiovascular disease.[1][3]Dairy fat intake, endogenous synthesis from gut-derived propionate (B1217596).[8][9]Plasma, Red Blood CellsPlasma levels are inversely correlated with cardiometabolic disease risk.[2][3]
Pentadecanoic Acid (C15:0) Inverse association with risk of type 2 diabetes and cardiovascular disease.[1][3]Primarily dairy fat intake.[1]Plasma, Red Blood CellsA reliable biomarker for dairy fat consumption.[1]
iso-Heptadecanoic Acid (iso-C17:0) Inverse association with nonalcoholic fatty liver disease (NAFLD) in children.[10]Dairy fat intake.[10]PlasmaPlasma levels are inversely correlated with hepatic steatosis.[10]
Propionyl-CoA Accumulation indicates a bottleneck in OCFA and certain amino acid metabolism.Catabolism of OCFAs, valine, isoleucine, threonine, methionine, and cholesterol.[5]Tissue, CellsCentral metabolite linking OCFA breakdown to the citric acid cycle; accumulation can be toxic.[5][11]
Methylcitrate Elevated in propionic acidemia.[11]Formed from the condensation of propionyl-CoA and oxaloacetate.[11]Urine, PlasmaA reliable indicator for diagnosing propionic acidemia.[12]
3-Hydroxypropionate Elevated in propionic acidemia.[11]A byproduct of propionyl-CoA accumulation.[11]Urine, PlasmaAnother key diagnostic marker for propionic acidemia.[11]

Signaling and Metabolic Pathways

Understanding the metabolic context of these biomarkers is crucial for their interpretation. The following diagram illustrates the catabolism of heptadecanoic acid, highlighting the position of key intermediates and the entry into the citric acid cycle.

OCFA_Metabolism cluster_beta_oxidation Mitochondrial β-Oxidation cluster_tca Citric Acid Cycle Integration cluster_diagnostic Diagnostic Byproducts Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Heptadecanoyl_CoA Heptadecanoyl-CoA Heptadecanoic_Acid->Heptadecanoyl_CoA E_isoheptadec_2_enoyl_CoA This compound Heptadecanoyl_CoA->E_isoheptadec_2_enoyl_CoA Acyl-CoA Dehydrogenase Hydroxy_CoA 3-L-Hydroxyheptadecanoyl-CoA E_isoheptadec_2_enoyl_CoA->Hydroxy_CoA Enoyl-CoA Hydratase Keto_CoA 3-Ketoheptadecanoyl-CoA Hydroxy_CoA->Keto_CoA 3-Hydroxyacyl-CoA Dehydrogenase Pentadecanoyl_CoA Pentadecanoyl-CoA Keto_CoA->Pentadecanoyl_CoA Thiolase Propionyl_CoA Propionyl-CoA Pentadecanoyl_CoA->Propionyl_CoA Multiple Cycles Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) Methylcitrate Methylcitrate Propionyl_CoA->Methylcitrate PCC Deficiency 3_Hydroxypropionate 3-Hydroxypropionate Propionyl_CoA->3_Hydroxypropionate PCC Deficiency Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA Citric Acid Cycle Succinyl_CoA->TCA

Caption: Metabolic pathway of odd-chain fatty acid oxidation.

Experimental Protocols

The quantitative analysis of this compound and other fatty acid biomarkers is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Protocol: Quantification of Fatty Acyl-CoAs in Plasma by GC-MS

  • Sample Preparation and Extraction:

    • To 50 µL of plasma, add 500 µL of a 2:1 (v/v) methanol:chloroform mixture containing an appropriate internal standard (e.g., deuterated C17:0-CoA).

    • Vortex vigorously for 1 minute and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen gas.

  • Hydrolysis and Derivatization:

    • Resuspend the dried extract in 200 µL of 0.5 M methanolic HCl.

    • Incubate at 80°C for 60 minutes to hydrolyze the CoA esters and convert the fatty acids to fatty acid methyl esters (FAMEs).

    • Cool to room temperature and add 500 µL of hexane (B92381). Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the FAMEs extract in splitless mode.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in selected ion monitoring (SIM) mode for the target ions of the FAMEs of interest.

  • Quantification:

    • Generate a standard curve using known concentrations of (E)-isoheptadec-2-enoic acid and other relevant fatty acid standards.

    • Calculate the concentration of the target analyte in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for validating a fatty acid biomarker like this compound.

Biomarker_Validation_Workflow Sample_Collection 1. Sample Collection (Plasma, Serum, Tissue) Extraction 2. Lipid Extraction Sample_Collection->Extraction Derivatization 3. Derivatization to FAMEs Extraction->Derivatization GC_MS 4. GC-MS Analysis Derivatization->GC_MS Data_Processing 5. Data Processing (Peak Integration, Normalization) GC_MS->Data_Processing Statistical_Analysis 6. Statistical Analysis (Comparison between groups) Data_Processing->Statistical_Analysis Validation 7. Biomarker Validation (Sensitivity, Specificity, Correlation) Statistical_Analysis->Validation

Caption: Experimental workflow for biomarker validation.

Conclusion and Future Directions

The current body of evidence strongly supports the use of odd-chain fatty acids, particularly C15:0 and C17:0, as valuable biomarkers for assessing cardiometabolic risk and dietary intake. Downstream metabolites such as methylcitrate serve as critical diagnostic markers for inborn errors of metabolism like propionic acidemia.

The validation of this compound as a specific biomarker for altered odd-chain fatty acid metabolism is still in its nascent stages. Its position as a direct intermediate in the β-oxidation of iso-heptadecanoic acid makes it a compelling candidate for providing a more dynamic measure of metabolic flux through this pathway. Future research should focus on:

  • Developing targeted quantitative assays for this compound in various biological matrices.

  • Conducting clinical studies to correlate its levels with dietary interventions (e.g., high fiber or dairy diets), disease states (e.g., NAFLD, type 2 diabetes), and the gut microbiome composition.

  • Investigating the activity of enzymes directly involved in its production and consumption to understand the regulatory points of this pathway.

By pursuing these research avenues, the scientific community can fully elucidate the potential of this compound and further refine our understanding of the role of odd-chain fatty acid metabolism in health and disease.

References

A Comparative Analysis of Fatty Acid Metabolism in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of fatty acid metabolism across four key bacterial strains: the Gram-negative model organism Escherichia coli, the Gram-positive model Bacillus subtilis, and the significant human pathogens Staphylococcus aureus and Mycobacterium tuberculosis. This objective comparison is supported by experimental data on fatty acid profiles, detailed methodologies for relevant experiments, and visualizations of key metabolic pathways and workflows.

Introduction to Bacterial Fatty Acid Metabolism

Fatty acid metabolism is a fundamental process in bacteria, essential for the biosynthesis of cell membranes, energy storage, and the generation of signaling molecules. The pathways for fatty acid synthesis (FAS) and degradation (β-oxidation) are highly conserved, yet significant differences exist between bacterial species, particularly between Gram-negative and Gram-positive bacteria. These differences are not only of academic interest but also present opportunities for the development of novel antimicrobial agents that can selectively target these vital pathways.

Most bacteria utilize the Type II fatty acid synthase (FASII) system, which consists of a series of discrete, monofunctional enzymes. This is in contrast to the Type I FAS (FASI) system found in mammals, where a single large multifunctional polypeptide performs all catalytic steps. This fundamental difference makes the bacterial FASII system an attractive target for selective antibacterial drugs.

Comparative Fatty Acid Profiles

The composition of fatty acids within a bacterial cell is a critical determinant of its membrane fluidity and function. This profile can vary significantly between species, influenced by genetic makeup and environmental conditions. The following table summarizes the typical fatty acid composition of the four bacterial strains, as determined by gas chromatography-mass spectrometry (GC-MS).

Table 1: Comparative Fatty Acid Composition of Selected Bacterial Strains (% of Total Fatty Acids)

Fatty AcidEscherichia coliBacillus subtilisStaphylococcus aureusMycobacterium tuberculosis
Saturated Straight-Chain
Myristic acid (C14:0)~5%[1][2]~0.3%[3]Present[4]Major[5]
Palmitic acid (C16:0)~30-40%[1][6]~1.3%[3]Present[4]Major[5][7]
Stearic acid (C18:0)~1-2%[1][2]-Present[4]Major[7]
Unsaturated Straight-Chain
Palmitoleic acid (C16:1)~20-30%[1][2]~1.2%[3]-Major[5]
Oleic acid (C18:1)~25-35%[1][2]---
Branched-Chain
iso-C14:0-~0.5%[3]Present[4]-
iso-C15:0-~34.7%[3]Predominant[4][8]-
anteiso-C15:0-~33.7%[3]Predominant[4][8]-
iso-C16:0-~1.9%[3]Present[4]-
iso-C17:0-~7.1%[3]Present[4][8]-
anteiso-C17:0-~10.2%[3]Present[4][8]-
Cyclopropane
Cyclopropane C17:0~10-20%[1][2]---
Cyclopropane C19:0~1-5%[1][2]---
Mycolic Acids
Tuberculostearic acid (10-Me-C18:0)---Major[5][7]

Note: The percentages are approximate and can vary based on strain, growth conditions, and analytical methods. "-" indicates not typically detected or present in very low amounts.

Key Differences in Fatty Acid Metabolism Pathways

Fatty Acid Biosynthesis (FASII)

While all four bacteria utilize the FASII pathway, there are crucial differences in their initiation steps and the types of fatty acids they produce.

  • E. coli primarily synthesizes straight-chain saturated and unsaturated fatty acids. The synthesis is initiated with acetyl-CoA.

  • B. subtilis and S. aureus are known for their high content of branched-chain fatty acids (BCFAs). The synthesis of BCFAs is initiated using branched-chain acyl-CoA primers derived from the branched-chain amino acids valine, leucine, and isoleucine.[3][4]

  • M. tuberculosis has a more complex lipid biosynthesis, featuring a FAS-I system for the synthesis of C16-C22 fatty acids and a FAS-II system for the elongation of these fatty acids to produce the very long-chain mycolic acids, which are characteristic components of its cell wall.[9][10]

FASII_Comparison cluster_ecoli Escherichia coli cluster_bsa Bacillus subtilis / Staphylococcus aureus cluster_mtb Mycobacterium tuberculosis Acetyl_CoA_E Acetyl-CoA Malonyl_ACP_E Malonyl-ACP Acetyl_CoA_E->Malonyl_ACP_E AccABCD, FabD Straight_Chain_FA Straight-Chain Fatty Acids Malonyl_ACP_E->Straight_Chain_FA FabH, FabG, FabA/Z, FabI Unsaturated_FA Unsaturated Fatty Acids Straight_Chain_FA->Unsaturated_FA FabA, FabB Branched_Acyl_CoA Branched-chain Acyl-CoA Malonyl_ACP_B Malonyl-ACP Branched_Acyl_CoA->Malonyl_ACP_B AccABCD, FabD Branched_Chain_FA Branched-Chain Fatty Acids Malonyl_ACP_B->Branched_Chain_FA FabH, FabG, FabZ, FabI/L FAS_I Acetyl-CoA Long_Chain_FA Long-Chain Fatty Acids FAS_I->Long_Chain_FA FAS-I system Malonyl_ACP_M Malonyl-ACP Long_Chain_FA->Malonyl_ACP_M AccD, FabD Mycolic_Acids Mycolic Acids Malonyl_ACP_M->Mycolic_Acids FAS-II system (KasA/B)

Comparative Fatty Acid Biosynthesis Initiation
Fatty Acid Degradation (β-Oxidation)

The β-oxidation pathway is the primary route for the catabolism of fatty acids to generate energy.

  • E. coli possesses a well-characterized set of fad genes that encode the enzymes for β-oxidation.

  • B. subtilis also has a functional β-oxidation pathway.

  • S. aureus was long thought to lack a complete β-oxidation pathway, but recent studies have provided evidence for its existence and functionality.

  • M. tuberculosis heavily relies on the degradation of host-derived fatty acids for its survival and persistence within the host. It possesses a large number of genes predicted to be involved in β-oxidation, reflecting its adaptation to a lipid-rich environment.[9][11]

Regulation of Fatty Acid Metabolism

The regulation of fatty acid metabolism is tightly controlled to maintain membrane homeostasis and respond to environmental cues.

  • In E. coli , the transcription factor FadR is a global regulator, repressing the fad genes in the absence of fatty acids and activating the fabA and fabB genes required for unsaturated fatty acid synthesis. FabR acts as a repressor of unsaturated fatty acid synthesis.

  • In B. subtilis , two main regulators are FapR, which represses fatty acid and phospholipid biosynthesis, and FadR (also known as YsiA), which represses fatty acid degradation.

  • In S. aureus , the regulation is less well understood but is also thought to involve regulators that respond to the availability of exogenous fatty acids.

  • In M. tuberculosis , the regulation is highly complex and integrated with the bacterium's pathogenic lifestyle, involving a large number of transcriptional regulators that respond to the host environment.

Regulation_Comparison cluster_ecoli E. coli cluster_bsa B. subtilis FadR_E FadR fad_genes fad_genes FadR_E->fad_genes represses fabAB_genes fabAB_genes FadR_E->fabAB_genes activates FabR_E FabR FabR_E->fabAB_genes represses LCFA_CoA_E Long-chain acyl-CoA LCFA_CoA_E->FadR_E inhibits FapR_B FapR fab_genes fab_genes FapR_B->fab_genes represses FadR_B FadR (YsiA) fad_genes_B fad_genes_B FadR_B->fad_genes_B represses Malonyl_CoA_B Malonyl-CoA Malonyl_CoA_B->FapR_B inhibits LCFA_CoA_B Long-chain acyl-CoA LCFA_CoA_B->FadR_B inhibits

Regulatory Logic in E. coli vs. B. subtilis

Experimental Protocols

Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

This protocol is a widely used method for the qualitative and quantitative analysis of fatty acid profiles in bacteria.

FAME_Workflow start Bacterial Cell Culture harvest Harvest Cells (Centrifugation) start->harvest saponification Saponification (NaOH, Methanol/Water) - Releases fatty acids from lipids harvest->saponification methylation Methylation (HCl in Methanol) - Converts fatty acids to volatile FAMEs saponification->methylation extraction Extraction (Hexane/MTBE) - Isolates FAMEs in organic phase methylation->extraction wash Aqueous Wash (NaOH solution) - Removes impurities extraction->wash analysis GC-MS Analysis - Separation and identification of FAMEs wash->analysis end Fatty Acid Profile Data analysis->end

References

Unambiguous Identification of (E)-isoheptadec-2-enoyl-CoA: A Comparative Guide to Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid molecules is paramount. This guide provides a comprehensive comparison of tandem mass spectrometry with alternative methods for the confident identification of (E)-isoheptadec-2-enoyl-CoA, a branched-chain unsaturated fatty acyl-CoA. Experimental data and detailed protocols are presented to support the objective comparison.

The structural complexity of lipid isomers like this compound presents a significant analytical challenge. Distinguishing between isomers with the same elemental composition is crucial for understanding their distinct biological roles and for the development of targeted therapeutics. Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool for this purpose, offering high sensitivity and structural specificity.[1]

Performance Comparison of Analytical Techniques

While tandem mass spectrometry is a leading technique for acyl-CoA analysis, other methods offer alternative or complementary information. This section compares the performance of LC-MS/MS with high-resolution mass spectrometry (HRMS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

FeatureTandem Mass Spectrometry (LC-MS/MS)High-Resolution Mass Spectrometry (HRMS)High-Performance Liquid Chromatography (HPLC-UV)
Specificity High (structural fragmentation provides isomer differentiation)High (accurate mass measurement)Low (co-elution of isomers is common)
Sensitivity (LOD) 1-5 fmol~5 ng/mL5-12 pmol
Limit of Quantification (LOQ) ~5 fmolNot widely reported for acyl-CoAsNot widely reported for acyl-CoAs
Quantitative Accuracy High (with use of internal standards)Good (can be affected by matrix effects)Moderate (dependent on resolution and standard purity)
Structural Information Detailed fragmentation patternElemental compositionRetention time only
Throughput HighHighModerate

Experimental Protocols

Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound

This protocol is optimized for the identification and semi-quantitative analysis of this compound in biological matrices.

1. Sample Preparation (Lipid Extraction):

  • Homogenize 10-20 mg of tissue or cell pellet in a 2:1 (v/v) methanol:chloroform solution.

  • Add internal standard (e.g., C17:0-CoA) to the homogenization solvent.

  • Vortex thoroughly and incubate on ice for 30 minutes.

  • Add water to induce phase separation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the lower organic phase containing the lipids.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., 90:10 acetonitrile:water with 10 mM ammonium (B1175870) acetate).

2. Liquid Chromatography (LC) Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Precursor Ion (Q1): m/z corresponding to [M+H]+ of this compound.

  • Product Ion (Q3): Monitor for characteristic fragment ions (see Fragmentation Pathway section).

  • Collision Energy: Optimize for the specific instrument and precursor ion (typically 20-40 eV).

  • Key Fragmentation: A characteristic neutral loss of 507.0 Da is a hallmark of acyl-CoA fragmentation in positive ion mode.[1][2]

Visualizing the Workflow and Fragmentation

To further clarify the experimental process and the principles of identification, the following diagrams illustrate the key stages.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Biological Sample Homogenization Homogenization & Internal Standard Spiking Tissue->Homogenization Extraction Lipid Extraction Homogenization->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC ESI Electrospray Ionization LC->ESI MS1 Mass Analyzer 1 (Precursor Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Data Data Analysis MS2->Data

Figure 1. Experimental workflow for the identification of this compound using LC-MS/MS.

The key to unambiguous identification lies in the specific fragmentation pattern generated in the tandem mass spectrometer. For this compound, the fragmentation is expected to be dominated by the cleavage of the CoA moiety, with additional characteristic losses from the branched acyl chain.

fragmentation_pathway cluster_fragments Characteristic Fragments Precursor This compound [M+H]+ NeutralLoss Neutral Loss of 507 Da (Pantetheine-ADP) Precursor->NeutralLoss Collision-Induced Dissociation AcyliumIon Acylium Ion (iso-C17:1) Precursor->AcyliumIon BranchLoss Loss of Isopropyl Group ([M-43]+ from acyl chain) AcyliumIon->BranchLoss DoubleBondFragments Fragments characteristic of double bond position (minor) AcyliumIon->DoubleBondFragments

Figure 2. Proposed fragmentation pathway for this compound in positive ion tandem mass spectrometry.

The fragmentation of the iso-branched chain is inferred from studies on branched-chain fatty acid methyl esters, which show characteristic losses corresponding to the branch point. For an iso-branched lipid like this compound, the loss of an isopropyl group (43 Da) from the acyl chain is a key diagnostic fragment. While the fragmentation is often dominated by the loss of the large CoA group, careful analysis of the lower mass region of the spectrum can reveal these structurally informative ions. It is important to note that without specialized techniques, pinpointing the exact location of the double bond can be challenging with standard collision-induced dissociation.

Conclusion

Tandem mass spectrometry, particularly LC-MS/MS, offers a highly sensitive and specific method for the identification of complex lipids like this compound. By combining chromatographic separation with detailed fragmentation analysis, it is possible to distinguish it from other isomers. While alternative methods like HRMS and HPLC-UV have their merits, they lack the structural resolving power of tandem MS for unambiguous isomer identification. The provided protocol and fragmentation pathway serve as a robust starting point for researchers aiming to confidently identify and characterize this and other branched-chain unsaturated acyl-CoAs in their studies.

References

A Comparative Guide to the Enzymatic Activity of (E)-isoheptadec-2-enoyl-CoA and Straight-Chain Enoyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic processing of the branched-chain substrate, (E)-isoheptadec-2-enoyl-CoA, and its straight-chain counterparts in key enzyme assays. Understanding the kinetic differences in how enzymes handle these substrates is crucial for research in fatty acid metabolism, drug development targeting metabolic pathways, and the study of metabolic disorders.

Introduction to Enoyl-CoA Metabolism

The catabolism of fatty acids through β-oxidation is a fundamental energy-generating process. This pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain. Two critical enzymes in this process are acyl-CoA dehydrogenase and enoyl-CoA hydratase. While straight-chain fatty acids are the standard substrates for β-oxidation, branched-chain fatty acids, often derived from the breakdown of branched-chain amino acids or from dietary sources, require additional enzymatic steps for their complete degradation.[1][2] The presence of methyl branches necessitates alternative pathways, such as α-oxidation, before entering the β-oxidation spiral.[3] This guide focuses on the comparative enzymatic kinetics of a representative branched-chain enoyl-CoA and various straight-chain enoyl-CoAs.

Comparative Enzyme Kinetics

The efficiency with which an enzyme processes a substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax) or the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.

Currently, specific kinetic data for this compound in publicly available literature is limited. However, we can infer its potential behavior by examining studies on other branched-chain acyl-CoAs and comparing them to a range of straight-chain substrates.

Enoyl-CoA Hydratase Activity

Enoyl-CoA hydratase catalyzes the hydration of the trans-2-enoyl-CoA intermediate to L-3-hydroxyacyl-CoA. The following table summarizes the kinetic parameters of a wild-type (R)-enantiomer-specific enoyl-CoA hydratase from Aeromonas caviae with various straight-chain trans-2-enoyl-CoA substrates.

SubstrateChain LengthKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Crotonyl-CoAC42415946.64 x 107
Hexenoyl-CoAC6402.87.00 x 104
Octenoyl-CoAC8430.862.00 x 104
Decenoyl-CoAC10431.22.79 x 104
Dodecenoyl-CoAC12430.451.05 x 104
Data from: Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis.[4]

Analysis: The data indicates that the enoyl-CoA hydratase from A. caviae has the highest catalytic efficiency (kcat/Km) for the shortest-chain substrate, crotonyl-CoA (C4). As the chain length of the straight-chain enoyl-CoA increases, the catalytic efficiency generally decreases. While direct data for this compound is unavailable, the methyl branch at the iso-position would likely influence its binding and catalysis. It is plausible that the steric hindrance from the methyl group could lead to a higher Km and a lower kcat compared to a straight-chain enoyl-CoA of similar length.

Acyl-CoA Dehydrogenase Activity

Acyl-CoA dehydrogenases (ACADs) catalyze the initial dehydrogenation step in β-oxidation. Different ACADs exhibit specificity for substrates of varying chain lengths (short, medium, long, and very-long-chain).[1][5] Some ACADs, such as short/branched-chain acyl-CoA dehydrogenase (SBCAD), are known to have activity towards branched-chain substrates.[2] For instance, SBCADs show high activity with 2-methylbutyryl-CoA, an intermediate in isoleucine degradation.[2]

Experimental Protocols

Enoyl-CoA Hydratase Assay

This protocol is based on the spectrophotometric measurement of the hydration of trans-2-enoyl-CoA. The decrease in absorbance at 263 nm, corresponding to the disappearance of the double bond in the enoyl-CoA substrate, is monitored.[4]

Materials:

  • Purified enoyl-CoA hydratase

  • trans-2-enoyl-CoA substrates (e.g., crotonyl-CoA, octenoyl-CoA, and this compound)

  • Assay buffer: 100 mM Tris-HCl, pH 7.5

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a stock solution of the enoyl-CoA substrate in the assay buffer.

  • Set the spectrophotometer to 30°C and equilibrate the assay buffer and substrate solution to this temperature.

  • In a 1 ml cuvette, add the assay buffer and the enoyl-CoA substrate to achieve the desired final concentration.

  • Initiate the reaction by adding a small, predetermined amount of the purified enoyl-CoA hydratase to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 263 nm for a set period (e.g., 1-5 minutes).

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for the trans-2-enoyl-CoA substrate.

  • Repeat the assay with varying substrate concentrations to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a suitable software package.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Beta_Oxidation_Comparison cluster_straight Straight-Chain Fatty Acyl-CoA cluster_branched Branched-Chain Fatty Acyl-CoA Straight-Chain Straight-Chain Fatty Acyl-CoA SC_Enoyl_CoA trans-2-Enoyl-CoA Straight-Chain->SC_Enoyl_CoA Acyl-CoA Dehydrogenase SC_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA SC_Enoyl_CoA->SC_Hydroxyacyl_CoA Enoyl-CoA Hydratase SC_Ketoacyl_CoA 3-Ketoacyl-CoA SC_Hydroxyacyl_CoA->SC_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA1 Acetyl-CoA SC_Ketoacyl_CoA->Acetyl_CoA1 Shorter_Acyl_CoA Shorter Acyl-CoA SC_Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Branched-Chain This compound (or similar) Alpha_Oxidation α-Oxidation/ Other Steps Branched-Chain->Alpha_Oxidation BC_Enoyl_CoA Branched-Chain trans-2-Enoyl-CoA Alpha_Oxidation->BC_Enoyl_CoA BC_Hydroxyacyl_CoA Branched-Chain L-3-Hydroxyacyl-CoA BC_Enoyl_CoA->BC_Hydroxyacyl_CoA Enoyl-CoA Hydratase BC_Ketoacyl_CoA Branched-Chain 3-Ketoacyl-CoA BC_Hydroxyacyl_CoA->BC_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA/ Acetyl-CoA BC_Ketoacyl_CoA->Propionyl_CoA Thiolase

Caption: Comparative β-oxidation pathways for straight-chain and branched-chain fatty acyl-CoAs.

Experimental_Workflow Start Start: Enzyme Assay Preparation Substrate_Prep Prepare Substrate Solutions (this compound & Straight-Chain Enoyl-CoAs) Start->Substrate_Prep Enzyme_Prep Prepare Purified Enzyme (e.g., Enoyl-CoA Hydratase) Start->Enzyme_Prep Assay_Setup Set up Spectrophotometer and Equilibrate Reagents Substrate_Prep->Assay_Setup Enzyme_Prep->Assay_Setup Reaction_Mix Combine Buffer and Substrate in Cuvette Assay_Setup->Reaction_Mix Initiate_Reaction Add Enzyme to Initiate Reaction Reaction_Mix->Initiate_Reaction Data_Acquisition Monitor Absorbance Change (e.g., at 263 nm) Initiate_Reaction->Data_Acquisition Data_Analysis Calculate Initial Velocity Data_Acquisition->Data_Analysis Kinetic_Parameters Determine Km and Vmax (Michaelis-Menten Plot) Data_Analysis->Kinetic_Parameters Comparison Compare Kinetic Parameters Kinetic_Parameters->Comparison

Caption: General workflow for a comparative enzyme kinetics assay.

Conclusion

The enzymatic processing of branched-chain enoyl-CoAs, such as this compound, is inherently more complex than that of their straight-chain counterparts. While direct comparative kinetic data for this compound is sparse, the available information on related branched-chain and a variety of straight-chain substrates suggests that the presence of a methyl branch likely reduces the efficiency of enzymatic reactions within the standard β-oxidation pathway. This is presumably due to steric hindrance within the enzyme's active site, leading to a decreased binding affinity and/or a slower catalytic rate. Further research is required to fully elucidate the kinetic parameters for this compound with various enzymes of the fatty acid oxidation pathways. Such data will be invaluable for a more complete understanding of branched-chain fatty acid metabolism and for the development of targeted therapeutic interventions.

References

A Comparative Guide to Metabolomic Approaches for Novel Branched-Chain Fatty Acid Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and characterization of novel branched-chain fatty acids (BCFAs) are of growing interest due to their significant roles in microbial physiology, human health, and disease. As bioactive components of cell membranes and signaling molecules, BCFAs represent a promising area for therapeutic and diagnostic development. This guide provides an objective comparison of the two primary analytical platforms for untargeted BCFA discovery—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—supported by experimental data and detailed protocols.

Performance Comparison of Analytical Platforms

The choice between GC-MS and LC-MS for the discovery of novel BCFAs depends on the specific research goals, sample matrix, and desired level of characterization. While both are powerful techniques, they offer distinct advantages and disadvantages in untargeted metabolomics workflows.

Table 1: Quantitative and Qualitative Comparison of GC-MS and LC-MS for BCFA Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requirement High (derivatization required for non-volatile BCFAs)Low (no derivatization required)
Compound Coverage Excellent for volatile and semi-volatile compounds; extensive spectral libraries for known FAMEs.[1]Broader coverage of non-volatile and thermally labile compounds, including a wider range of lipid classes.[2][3]
Sensitivity High for targeted analysis of known BCFAs.Generally higher sensitivity for a broader range of underivatized fatty acids, including novel ones.[3]
Resolution & Isomer Separation Good separation of common iso- and anteiso- isomers, but can be challenging for complex mixtures.High-resolution mass spectrometry (HRMS) offers superior mass accuracy and can better differentiate isomers.
Novel BCFA Discovery Can identify novel BCFAs, but may be limited by the need for derivatization and potential library matches.Considered to have a greater potential for discovering novel and unexpected BCFAs due to its broader analytical window and higher sensitivity for a wider range of analytes.[3]
Sample Throughput Can be high with autosamplers, but derivatization adds to the overall time.High-throughput capabilities with modern UPLC systems.
Data Analysis & Compound ID Mature and standardized workflows with extensive, well-curated spectral libraries (e.g., NIST) for confident identification of known BCFAs as their methyl esters.[1]Identification of novel compounds is more challenging and often relies on accurate mass, fragmentation patterns, and retention time, with less comprehensive spectral libraries for underivatized fatty acids.
Cost & Complexity Generally lower instrument cost and less complex operation.Higher instrument cost and more complex method development.

Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible and comparable results in metabolomics studies. Below are representative protocols for the analysis of BCFAs using both GC-MS and LC-MS.

GC-MS Protocol for BCFA Analysis (as Fatty Acid Methyl Esters - FAMEs)

This protocol is adapted from methodologies used for the analysis of bacterial fatty acids.[4]

1. Sample Preparation (from Bacterial Cell Pellets)

  • Harvesting: Collect approximately 40 mg of bacterial cells from a culture plate into a clean glass tube.

  • Saponification: Add 1.0 mL of saponification reagent (e.g., 15% w/v NaOH in 50% aqueous methanol). Vortex and heat at 100°C for 30 minutes. This step hydrolyzes lipids to release fatty acids as sodium salts.

  • Methylation: Cool the tubes and add 2.0 mL of a methylation reagent (e.g., 6N HCl in methanol). Vortex and heat at 80°C for 10 minutes. This derivatizes the fatty acids to their more volatile methyl esters (FAMEs).

  • Extraction: After cooling, add 1.25 mL of an extraction solvent (e.g., a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether). Vortex for 10 minutes to extract the FAMEs into the organic phase.

  • Washing: Add 3.0 mL of a wash solution (e.g., 1.2% w/v NaOH) and vortex gently. Centrifuge to separate the phases and transfer the upper organic layer containing the FAMEs to a clean vial for analysis.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 min, ramp to 250°C at 4°C/min, and hold for 5 min.

  • Injector: Splitless injection at 250°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Data Analysis: Identify FAMEs by comparing retention times and mass spectra to commercial libraries (e.g., NIST, Wiley) and authentic standards.

LC-MS Protocol for Untargeted BCFA Analysis

This protocol is a representative method for the analysis of underivatized fatty acids in biological samples.

1. Sample Preparation (from Biological Fluids or Tissues)

  • Extraction: Homogenize the sample (e.g., 50 mg of tissue or 100 µL of plasma) in a 2:1 (v/v) mixture of chloroform:methanol.

  • Phase Separation: Add water to induce phase separation. Vortex and centrifuge.

  • Collection: Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for reverse-phase chromatography (e.g., 90:10 methanol:water).

2. LC-MS/MS Instrumentation and Parameters

  • Liquid Chromatograph: UPLC system such as a Waters ACQUITY or Thermo Vanquish.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Thermo Q Exactive or Agilent 6545 Q-TOF.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Data Acquisition: Full scan mode (m/z 100-1000) followed by data-dependent MS/MS fragmentation of the most abundant ions.

  • Data Analysis: Utilize software such as XCMS, MZmine, or Compound Discoverer for feature detection, alignment, and statistical analysis. Putative identification of novel BCFAs is based on accurate mass, isotopic pattern, and fragmentation spectra.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental processes is crucial for understanding the significance of novel BCFA discovery.

Bacterial Biosynthesis of Branched-Chain Fatty Acids

Many bacteria synthesize BCFAs using branched-chain amino acids (BCAAs) as precursors. This pathway is essential for maintaining cell membrane fluidity.[5][6][7]

BCFA_Biosynthesis cluster_extracellular Extracellular cluster_intracellular Intracellular BCAA_ext Branched-Chain Amino Acids (Val, Leu, Ile) BCAA_int BCAAs BCAA_ext->BCAA_int Transport BCKA Branched-Chain α-Keto Acids BCAA_int->BCKA Transamination (e.g., IlvE) BCAA_CoA Branched-Chain Acyl-CoAs BCKA->BCAA_CoA Oxidative Decarboxylation (e.g., Bkd complex) BCFA Branched-Chain Fatty Acids BCAA_CoA->BCFA Fatty Acid Synthase (FASII)

Caption: Bacterial biosynthesis pathway of BCFAs from BCAAs.

Activation of PPARα Signaling by BCFAs

In mammals, fatty acids, including BCFAs, can act as signaling molecules by activating nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα), which regulates lipid metabolism.[8][9][10][11]

PPARa_Activation BCFA Branched-Chain Fatty Acid FABP Fatty Acid Binding Protein (FABP) BCFA->FABP Binding PPARa PPARα FABP->PPARa Nuclear Transport and Transfer Complex PPARα-RXR Heterodimer PPARa->Complex Heterodimerization RXR RXR RXR->Complex PPRE Peroxisome Proliferator Response Element (PPRE) in DNA Complex->PPRE Binding Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression Transcription Activation

Caption: Activation of the PPARα signaling pathway by BCFAs.

Comparative Metabolomics Workflow

The general workflow for a comparative metabolomics study aimed at identifying novel BCFAs is outlined below.

Metabolomics_Workflow Sample_Collection Sample Collection (e.g., Bacterial Cultures, Biofluids) Extraction Lipid Extraction Sample_Collection->Extraction Derivatization Derivatization (GC-MS only) Extraction->Derivatization LCMS_Analysis LC-MS Analysis Extraction->LCMS_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing (Peak Detection, Alignment) GCMS_Analysis->Data_Processing LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Biomarker_Discovery Novel BCFA Candidate Discovery Statistical_Analysis->Biomarker_Discovery Structural_Elucidation Structural Elucidation (MS/MS, NMR) Biomarker_Discovery->Structural_Elucidation

Caption: A generalized workflow for comparative metabolomics of BCFAs.

Conclusion

Both GC-MS and LC-MS are indispensable tools in the field of metabolomics for the identification of novel branched-chain fatty acids. GC-MS, with its extensive libraries and standardized methods, remains a robust platform for the analysis of known BCFAs and other volatile metabolites. However, for the discovery of novel, and potentially more complex or less volatile BCFAs, the broader analytical window and higher sensitivity of LC-MS, particularly when coupled with high-resolution mass spectrometry, offer a significant advantage. The selection of the most appropriate platform should be guided by the specific research question, with the understanding that a combination of both techniques may ultimately provide the most comprehensive characterization of the BCFA metabolome.

References

Validating the Role of (E)-isoheptadec-2-enoyl-CoA in a Model Organism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized role of (E)-isoheptadec-2-enoyl-CoA, a novel iso-branched monounsaturated fatty acyl-CoA, within a model organism. Given the emerging interest in the unique biological activities of branched-chain fatty acids, this document outlines a series of experiments to elucidate the function of this specific lipid molecule in comparison to well-characterized straight-chain and saturated counterparts. The nematode Caenorhabditis elegans is proposed as the primary model organism due to its genetic tractability and established lipid metabolism pathways.

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in modulating membrane fluidity, acting as signaling molecules, and influencing metabolic health.[1] While the functions of saturated iso-fatty acids are partially understood, particularly in bacterial membranes and their influence on host metabolism, the biological significance of their monounsaturated derivatives, such as this compound, remains largely unexplored. This guide hypothesizes that this compound is an intermediate in the β-oxidation of iso-heptadecanoic acid and may also serve as a signaling molecule impacting longevity and stress resistance pathways in C. elegans.

Comparative Analysis of Fatty Acyl-CoA Molecules

To validate the specific role of this compound, its effects should be compared against those of structurally similar but distinct fatty acyl-CoAs. The primary comparators are heptadecanoyl-CoA (a straight-chain saturated fatty acyl-CoA) and iso-heptadecanoyl-CoA (a branched-chain saturated fatty acyl-CoA).

Table 1: Hypothesized Comparative Effects of Fatty Acyl-CoA Supplementation in C. elegans
Feature AssessedThis compound (Hypothesized)Heptadecanoyl-CoA (Control)Iso-heptadecanoyl-CoA (Control)
Mean Lifespan Increased by 15-20%No significant changeIncreased by 5-10%
Thermotolerance Enhanced survival at 35°CNo significant changeSlightly enhanced survival
Oxidative Stress Resistance Increased survival post-juglone exposureNo significant changeModerately increased survival
Dauer Formation Potential increase under stressNo significant changeSlight increase
Gene Expression (qRT-PCR) Upregulation of daf-16, sod-3No significant changeMinor upregulation of daf-16

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of the role of this compound.

Lipidomics Analysis of C. elegans

Objective: To identify and quantify this compound and other related fatty acyl-CoAs in C. elegans.

Methodology:

  • Lipid Extraction: Synchronized populations of wild-type and relevant mutant C. elegans strains will be harvested and flash-frozen. Lipids will be extracted using a methyl-tert-butyl ether (MTBE)-based method.

  • Acyl-CoA Analysis: Acyl-CoAs will be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] A targeted approach will be used to detect and quantify this compound, iso-heptadecanoyl-CoA, and heptadecanoyl-CoA using synthesized standards.

  • Fatty Acid Profiling: Total fatty acids will be transesterified to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS) to assess overall changes in fatty acid composition.[2]

Genetic Manipulation of C. elegans

Objective: To investigate the metabolic pathway and functional consequences of altered this compound levels through genetic manipulation.

Methodology:

  • CRISPR/Cas9-mediated gene knockout: Genes hypothesized to be involved in the metabolism of iso-heptadecanoic acid, such as specific enoyl-CoA isomerases or acyl-CoA dehydrogenases, will be knocked out.

  • RNA interference (RNAi): RNAi by feeding will be used for a high-throughput screen of genes involved in fatty acid metabolism to identify those that phenocopy or suppress the effects of this compound supplementation.

Phenotypic Assays

Objective: To assess the physiological impact of this compound.

Methodology:

  • Lifespan Analysis: Synchronized worm populations will be maintained on NGM plates supplemented with the fatty acyl-CoAs of interest, and survival will be monitored daily.

  • Stress Resistance Assays:

    • Thermotolerance: Worms will be shifted to 35°C, and survival will be scored over time.

    • Oxidative Stress: Worms will be exposed to juglone, and their survival will be monitored.

  • Dauer Formation Assay: The percentage of dauer larvae will be quantified under conditions of mild starvation or elevated temperature.

Visualizing the Hypothesized Pathways and Workflows

To clearly illustrate the proposed mechanisms and experimental designs, the following diagrams are provided.

cluster_0 Hypothesized Biosynthesis and Metabolism of this compound Isovaleryl-CoA Isovaleryl-CoA Fatty Acid Synthase Fatty Acid Synthase Isovaleryl-CoA->Fatty Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Iso-heptadecanoyl-CoA Iso-heptadecanoyl-CoA Fatty Acid Synthase->Iso-heptadecanoyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Iso-heptadecanoyl-CoA->Acyl-CoA Dehydrogenase E_isoheptadec_2_enoyl_CoA This compound Acyl-CoA Dehydrogenase->E_isoheptadec_2_enoyl_CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase E_isoheptadec_2_enoyl_CoA->Enoyl-CoA Hydratase Beta_Oxidation Further β-oxidation Enoyl-CoA Hydratase->Beta_Oxidation cluster_1 Proposed Signaling Pathway E_isoheptadec_2_enoyl_CoA This compound Nuclear_Receptor Nuclear Receptor (e.g., NHR-49) E_isoheptadec_2_enoyl_CoA->Nuclear_Receptor activates DAF-16_FOXO DAF-16/FOXO Nuclear_Receptor->DAF-16_FOXO regulates Target_Genes Target Genes (sod-3, hsp-16.2) DAF-16_FOXO->Target_Genes activates transcription Stress_Resistance Stress Resistance & Longevity Target_Genes->Stress_Resistance cluster_2 Experimental Workflow Worm_Culture Culture C. elegans (WT & mutants) Supplementation Supplement with Fatty Acyl-CoAs Worm_Culture->Supplementation Phenotypic_Assays Lifespan & Stress Assays Supplementation->Phenotypic_Assays Lipidomics Lipid Extraction & LC-MS/MS Supplementation->Lipidomics Gene_Expression RNA Extraction & qRT-PCR Supplementation->Gene_Expression Data_Analysis Comparative Data Analysis Phenotypic_Assays->Data_Analysis Lipidomics->Data_Analysis Gene_Expression->Data_Analysis

References

A Comparative Guide to Analytical Techniques for the Quantification of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is fundamental to understanding cellular metabolism, from energy production and lipid biosynthesis to the regulation of signaling pathways. The selection of an appropriate analytical technique is critical and can significantly influence the accuracy, sensitivity, and throughput of experimental outcomes. This guide presents an objective comparison of common analytical methods for acyl-CoA quantification, supported by experimental data and detailed protocols to inform methodological choices in research and drug development.

Comparison of Analytical Methods

The quantification of acyl-CoAs is challenging due to their low abundance and inherent instability.[1] Various techniques have been developed, each with distinct advantages and limitations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the comprehensive analysis of a wide range of acyl-CoA species.[2][3][4][5] Other techniques, including high-performance liquid chromatography (HPLC) with UV or fluorescence detection, enzymatic assays, and nuclear magnetic resonance (NMR) spectroscopy, offer alternative approaches for specific applications.[6][7] Capillary electrophoresis has also been utilized for the separation and quantification of acyl-CoAs.[8][9]

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic AssaysNMR SpectroscopyCapillary Electrophoresis
Limit of Detection (LOD) 1-10 fmol[5][10]pmol range (UV)[11], 6 fmol (fluorescence with derivatization)[7]~50 fmol[10]Higher concentration required, typically µM to mM rangePicomole range[9]
Limit of Quantification (LOQ) 5-50 fmol[10]Nanomole range (UV)~100 fmol[10]Higher concentration requiredNot explicitly stated
Linearity (R²) >0.99[10]>0.99[10]VariableGood linearityLinear over 2 orders of magnitude[9]
Precision (RSD%) < 5-15%[10]< 15%[10]< 20%[10]High precisionNot explicitly stated
Specificity High (mass-to-charge ratio)[2]Moderate (risk of co-elution)High (enzyme-specific)[10]High (structural information)[12]High separation efficiency
Throughput High[13]ModerateLow to Moderate[10]LowHigh[9]
Coverage Broad (short- to long-chain)[1][2]Limited by chromatographySpecific to a single acyl-CoA or a classLimited to highly abundant species[6]Can separate multiple CoA species[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate acyl-CoA analysis. Below are summaries of common methodologies for sample preparation and analysis.

Acyl-CoA Extraction from Tissues or Cells

A rapid and effective extraction is crucial to minimize the degradation of acyl-CoAs.

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent, such as 80% methanol (B129727) in water or a mixture of acetonitrile/methanol/water (2:2:1 v/v/v).[3][6]

  • Protein Precipitation: Vigorously vortex the homogenate to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[3]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for the chosen analytical method, for example, 50% methanol in water with a low concentration of ammonium (B1175870) acetate (B1210297) for LC-MS/MS analysis.[3]

Quantification by LC-MS/MS

This method offers high sensitivity and specificity for a broad range of acyl-CoAs.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]

    • Mobile Phase A: 0.1% formic acid in water.[10]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

    • Gradient: A typical gradient runs from a low to a high percentage of Mobile Phase B over several minutes to elute acyl-CoAs of varying chain lengths.[10]

    • Flow Rate: 0.3 mL/min.[10]

    • Injection Volume: 5 µL.[10]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

    • Analysis: Multiple Reaction Monitoring (MRM) is commonly used for quantification, targeting the specific precursor and product ions for each acyl-CoA.[2]

    • Data Analysis: Quantify acyl-CoAs by comparing the peak areas to a standard curve generated from authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[3]

Quantification by HPLC with Fluorescence Detection

This method requires derivatization of the thiol group for sensitive detection.

  • Derivatization: React the sample with a thiol-specific fluorescent labeling agent (e.g., chloroacetaldehyde (B151913) to form etheno-derivatives).[7]

  • HPLC:

    • Column: C18 reversed-phase column.[7]

    • Mobile Phase: Acetonitrile/water gradient with an ion-pairing agent to improve separation.[7]

    • Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent label.[7]

Quantification by Enzymatic Assay

These assays are highly specific but typically measure a single analyte.

  • Principle: The assay relies on the specific enzymatic conversion of the acyl-CoA of interest, which is coupled to a reaction that produces a measurable change in absorbance or fluorescence (e.g., the production of NADH).[10][14]

  • Procedure:

    • Prepare a reaction mixture containing the necessary enzymes, cofactors, and the sample.

    • Incubate the mixture to allow the enzymatic reaction to proceed.

    • Measure the change in absorbance (e.g., at 340 nm for NADH) or fluorescence using a plate reader or spectrophotometer.[10]

    • Quantify the acyl-CoA concentration by comparing the signal to a standard curve.

Visualizations

Signaling Pathway: Central Role of Acyl-CoAs in Metabolism

Acyl-CoAs are central intermediates in numerous metabolic pathways, linking fatty acid metabolism with energy production and biosynthesis.

Acyl_CoA_Metabolism Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Triglyceride_Synthesis Triglyceride Synthesis Acyl_CoA->Triglyceride_Synthesis Phospholipid_Synthesis Phospholipid Synthesis Acyl_CoA->Phospholipid_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis

Caption: Overview of the central role of Acyl-CoAs in cellular metabolism.

Experimental Workflow: Acyl-CoA Quantification

The general workflow for the quantification of acyl-CoAs involves several key steps from sample collection to data analysis.

Acyl_CoA_Workflow Sample_Collection Sample Collection (Tissue or Cells) Extraction Acyl-CoA Extraction Sample_Collection->Extraction Derivatization Derivatization (Optional, for HPLC-Fluorescence) Extraction->Derivatization Analysis Analytical Technique (LC-MS/MS, HPLC, etc.) Extraction->Analysis Derivatization->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis

Caption: General experimental workflow for acyl-CoA quantification.

References

Assessing the Biological Activity of (E)-isoheptadec-2-enoyl-CoA in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activity of (E)-isoheptadec-2-enoyl-CoA, an odd-chain monounsaturated fatty acyl-CoA, within a cell culture context. Due to the limited direct experimental data on this compound, this document establishes a comparative framework using the better-studied even-chain analogue, trans-2-hexadecenoyl-CoA (C16:1-CoA). This comparison is based on the known differential metabolic fates and biological activities of odd- versus even-chain fatty acids.

Introduction

This compound is a C17 monounsaturated fatty acyl-CoA. As an intermediate in fatty acid metabolism, its biological activities are of increasing interest, particularly in understanding the distinct roles of odd-chain fatty acids in cellular processes. Odd-chain fatty acids have been associated with various health benefits, distinguishing them from their even-chain counterparts. This guide outlines key experimental approaches to assess the biological activity of this compound and presents a comparative analysis with trans-2-hexadecenoyl-CoA to highlight potential differences in their cellular effects.

Comparative Analysis: this compound vs. trans-2-hexadecenoyl-CoA

The primary distinction in the metabolism of odd- and even-chain fatty acyl-CoAs lies in their β-oxidation products. While even-chain fatty acyl-CoAs are completely oxidized to acetyl-CoA, the final round of β-oxidation of odd-chain fatty acyl-CoAs yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.[1] This difference in metabolic end-products can lead to distinct downstream cellular effects.

FeatureThis compound (C17:1-CoA)trans-2-hexadecenoyl-CoA (C16:1-CoA)
Chain Length 17 Carbons (Odd-chain)16 Carbons (Even-chain)
β-Oxidation Products Acetyl-CoA and Propionyl-CoAAcetyl-CoA only
Metabolic Fate of Final Product Propionyl-CoA can enter the TCA cycle via succinyl-CoA, contributing to anaplerosis.Acetyl-CoA enters the TCA cycle or is used for fatty acid synthesis.
Known Cellular Effects of Precursor Not well-documented.The precursor, trans-2-hexadecenal, induces cytoskeletal reorganization and apoptosis via JNK signaling.[2]
Potential Signaling Roles May influence cellular processes through pathways sensitive to propionyl-CoA levels or anaplerosis.Can act as a signaling molecule in sphingolipid metabolism.[3]

Experimental Protocols

To assess the biological activity of this compound, a series of cell-based assays can be employed. Below are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of this compound on cell viability and proliferation.

Methodology (MTT Assay):

  • Cell Seeding: Seed cells (e.g., HEK293T, NIH3T3, or HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound and the comparator, trans-2-hexadecenoyl-CoA. Treat the cells with a range of concentrations (e.g., 1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or ethanol).

  • MTT Addition: Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

Apoptosis Assay

Objective: To investigate if this compound induces programmed cell death.

Methodology (Annexin V-FITC/Propidium (B1200493) Iodide Staining):

  • Cell Treatment: Treat cells with this compound and trans-2-hexadecenoyl-CoA at concentrations determined from the cytotoxicity assay for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL propidium iodide solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while propidium iodide staining indicates late-stage apoptosis or necrosis.

Analysis of Cellular Fatty Acyl-CoA Levels

Objective: To quantify the intracellular concentration of this compound and other fatty acyl-CoAs following treatment.

Methodology (Fluorometric Assay):

This protocol is adapted from a commercially available fatty acyl-CoA assay kit.[4][5][6]

  • Sample Preparation:

    • Tissue: Homogenize 50 mg of tissue in ~150 µL of cold buffer (0.5% Triton X-100 in 20 mM potassium phosphate, pH 7.4). Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.[4]

    • Cells: Collect cells by centrifugation. For adherent cells, use a rubber policeman. Homogenize or sonicate the cell pellet in an appropriate volume of the same cold buffer. Centrifuge and collect the supernatant.[4]

  • Assay Procedure:

    • Use a 96-well plate format.

    • Prepare a standard curve using the provided palmitoyl-CoA standard.

    • Add 10 µL of sample or standard to each well.

    • Prepare a working reagent containing assay buffer, enzyme mix, HRP, and a fluorescent dye reagent.[4]

    • Add 90 µL of the working reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Fluorescence Measurement: Read the fluorescence at an excitation/emission of 530/585 nm.[4]

  • Data Analysis: Calculate the fatty acyl-CoA concentration in the samples based on the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway

Experimental_Workflow Start Start Cell_Culture Prepare Cell Cultures (e.g., HEK293T, NIH3T3) Start->Cell_Culture Treatment Treat with this compound and trans-2-hexadecenoyl-CoA Cell_Culture->Treatment Endpoint_Assays Select Endpoint Assays Treatment->Endpoint_Assays Viability_Assay Viability_Assay Endpoint_Assays->Viability_Assay Apoptosis_Assay Apoptosis_Assay Endpoint_Assays->Apoptosis_Assay Metabolite_Analysis Metabolite_Analysis Endpoint_Assays->Metabolite_Analysis Data_Analysis_Viability Analyze Cell Viability Data Viability_Assay->Data_Analysis_Viability Measure Absorbance Data_Analysis_Apoptosis Analyze Apoptosis Data Apoptosis_Assay->Data_Analysis_Apoptosis Flow Cytometry Data_Analysis_Metabolites Analyze Metabolite Data Metabolite_Analysis->Data_Analysis_Metabolites Measure Fluorescence Conclusion Draw Conclusions Data_Analysis_Viability->Conclusion Compare Effects Data_Analysis_Apoptosis->Conclusion Compare Effects Data_Analysis_Metabolites->Conclusion Compare Effects

Conclusion

While direct experimental evidence for the biological activity of this compound in cell culture is currently lacking, a comparative approach using its even-chain analogue, trans-2-hexadecenoyl-CoA, provides a valuable framework for investigation. The distinct metabolic fate of odd-chain fatty acyl-CoAs, leading to the production of propionyl-CoA, suggests that this compound may exert unique effects on cellular metabolism and signaling pathways. The experimental protocols and workflows outlined in this guide offer a systematic approach for researchers to elucidate the specific biological functions of this and other odd-chain fatty acyl-CoAs, contributing to a deeper understanding of lipid metabolism and its role in health and disease.

References

Safety Operating Guide

Proper Disposal of (E)-isoheptadec-2-enoyl-CoA: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling (E)-isoheptadec-2-enoyl-CoA can ensure laboratory safety and proper waste management by adhering to the following disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this long-chain acyl-CoA compound.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A standard laboratory coat should be worn.

Engineering Controls:

  • All handling of this compound, especially when in solution or as a powder, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of aerosol inhalation.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound involves chemical inactivation through alkaline hydrolysis (saponification) to break the reactive thioester bond, followed by disposal as chemical waste. This procedure renders the compound less reactive and facilitates safe disposal.

Part 1: Chemical Inactivation via Alkaline Hydrolysis

This protocol is adapted from standard laboratory procedures for the saponification of long-chain fatty acid esters.

Materials:

  • Waste this compound (solid or in a compatible solvent)

  • Sodium hydroxide (B78521) (NaOH) solution, 2 M

  • Ethanol (B145695) or other miscible solvent (if the compound is in a non-polar solvent)

  • Appropriate glass reaction vessel (e.g., beaker or flask)

  • Stir plate and stir bar

  • pH paper or pH meter

Experimental Protocol:

  • Preparation: In a designated chemical fume hood, place the waste this compound into a suitable glass reaction vessel. If the waste is in a non-polar solvent, it is advisable to evaporate the solvent under a stream of nitrogen before proceeding. If the waste is a solid, it can be dissolved in a minimal amount of ethanol to facilitate the reaction.

  • Alkaline Hydrolysis: For each volume of this compound solution or estimated volume of solid, add an excess of 2 M sodium hydroxide solution. A 10-fold molar excess of NaOH is recommended to ensure complete hydrolysis.

  • Reaction: Gently stir the mixture at room temperature. For long-chain acyl-CoAs, heating the mixture to 40-60°C can accelerate the hydrolysis.[1] The reaction should be allowed to proceed for at least 1-2 hours to ensure the complete breakdown of the thioester bond.

  • Neutralization: After the reaction is complete, allow the solution to cool to room temperature. Neutralize the solution by carefully adding a suitable acid (e.g., hydrochloric acid, 1 M) until the pH is between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter.

  • Final Disposal: The resulting neutralized solution, containing the sodium salt of (E)-isoheptadec-2-enoic acid, coenzyme A, and glycerol, should be collected in a properly labeled hazardous waste container for pickup by a licensed chemical waste disposal service.

Part 2: Final Waste Management
  • Waste Collection: The neutralized solution from the chemical inactivation step should be transferred to a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical constituents (e.g., "Hydrolyzed this compound solution," "Sodium chloride," "Ethanol"), and the approximate concentrations and volumes.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

Data Presentation

The following table summarizes the key quantitative parameters for the chemical inactivation of this compound via alkaline hydrolysis.

ParameterValueNotes
Reagent Sodium Hydroxide (NaOH)A strong base is required to effectively hydrolyze the thioester bond.
Concentration 2 MA sufficiently concentrated solution ensures a rapid and complete reaction.
Molar Excess of NaOH ~10-foldEnsures that the hydrolysis reaction goes to completion.
Reaction Temperature Room Temperature to 60°CGentle heating can increase the rate of hydrolysis for long-chain acyl-CoAs.[1]
Reaction Time 1-2 hoursSufficient time should be allowed for the complete breakdown of the thioester.
Final pH 6-8Neutralization is a critical step before the final disposal to prevent corrosive waste.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal A Waste this compound B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Work in a Chemical Fume Hood B->C D Add Excess 2M NaOH C->D Begin Inactivation E Stir at RT or Heat to 40-60°C for 1-2 hours D->E Promote Hydrolysis F Cool and Neutralize to pH 6-8 E->F Ensure Safety G Collect in Labeled Hazardous Waste Container F->G Contain Waste H Store in Satellite Accumulation Area G->H Proper Storage I Arrange for Professional Waste Pickup H->I Final Step

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.